molecular formula C13H17NO B1278940 1-Benzyl-2-methylpiperidin-4-one CAS No. 203661-73-8

1-Benzyl-2-methylpiperidin-4-one

Cat. No.: B1278940
CAS No.: 203661-73-8
M. Wt: 203.28 g/mol
InChI Key: PBIZOPYFPXOGAW-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-4-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIZOPYFPXOGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455030
Record name 1-benzyl-2-methylpiperidin-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID40455030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203661-73-8
Record name 1-benzyl-2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-2-methylpiperidin-4-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-4-piperidone: Chemical Properties, Structure, and Synthetic Applications

A Note on the Target Compound: Initial searches for "1-Benzyl-2-methylpiperidin-4-one" yielded limited specific data. This technical guide will therefore focus on the closely related and extensively documented compound, 1-Benzyl-4-piperidone (also known as N-Benzyl-4-piperidone). This compound is a critical intermediate in the synthesis of numerous pharmaceuticals and serves as a valuable case study for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

1-Benzyl-4-piperidone is a synthetic organic compound categorized as a piperidine derivative.[1] It is a key building block in the synthesis of various biologically active molecules, including analgesics and psychoactive substances.[2] At room temperature, it typically appears as a white to slightly off-white crystalline solid or a yellow liquid.[2][3]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of 1-Benzyl-4-piperidone.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO[1][4][5]
Molecular Weight 189.25 g/mol [3][4]
Exact Mass 189.115364102 Da[3]
CAS Number 3612-20-2[1][4][5]
Density 1.021 g/mL at 25 °C[6]
Boiling Point 134 °C at 7 mm Hg[6]
Refractive Index n20/D 1.541[6]
Solubility

1-Benzyl-4-piperidone exhibits distinct solubility characteristics. It is highly soluble in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] It also shows good solubility in aromatic hydrocarbons like toluene and xylene.[2] However, it is generally insoluble in water, which is attributed to the hydrophobic nature of the benzyl group.[2]

Structural Information

The structure of 1-Benzyl-4-piperidone consists of a piperidine ring with a ketone group at the 4-position and a benzyl group attached to the nitrogen atom.

IdentifierStringSource(s)
IUPAC Name 1-benzylpiperidin-4-one[2][5]
SMILES C1CN(CCC1=O)CC2=CC=CC=C2[5]
InChI InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2[1][5]
InChIKey SJZKULRDWHPHGG-UHFFFAOYSA-N[1][5]

The piperidine ring in derivatives of 1-Benzyl-4-piperidone typically adopts a chair conformation.[7]

Experimental Protocols

1-Benzyl-4-piperidone is a versatile precursor in organic synthesis. It is used as a starting material for the synthesis of fentanyl and its analogues, as well as other pharmaceutically active compounds.[1][8]

Synthesis of 1-Benzyl-4-piperidone

A common method for the synthesis of 1-Benzyl-4-piperidone involves the reaction of benzylamine with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.

An Efficient One-Pot Synthesis Method:

A more recent and efficient method involves a one-pot reaction.[9]

  • Step 1: Benzylamine and an organic solvent are mixed in a reactor.

  • Step 2: An appropriate amount of acrylate is added, with a molar ratio of acrylate to benzylamine between 2.6 and 5. The mixture is stirred for one hour.

  • Step 3: The mixture is then heated to a range of 50 to 60 degrees Celsius and maintained at this temperature for an additional 9 to 24 hours. The excess acrylate helps to reduce the formation of mono-ester byproducts.[9]

  • Step 4: Following the reaction, unreacted acrylate and the solvent are recovered, typically via distillation.

  • Step 5: Organic bases are introduced, and the system is maintained at 50 to 85 degrees Celsius for 9 to 16 hours to yield high-purity 1-Benzyl-4-piperidone.[9]

Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide (A Fentanyl Precursor Intermediate)

This protocol describes the synthesis of a derivative of 1-Benzyl-4-piperidone, which serves as a starting material for Fentanyl-based analgesics.[10]

  • Step 1: Formation of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide

    • A solution of 9.45 g (0.05 mol) of 1-benzylpiperidin-4-one in 30 mL of ethanol is added dropwise to a solution of 3.7 g (0.05 mol) of acetylhydrazide in 30 mL of ethanol.

    • The mixture is left to react overnight.

    • The ethanol is then evaporated, and the resulting product is crystallized from acetone.[10]

  • Step 2: Reduction to N'-(1-benzylpiperidin-4-yl)acetohydrazide

    • To a solution of 6.125 g (0.025 mol) of the product from Step 1 dissolved in a mixture of 25 mL of ethanol and 50 mL of THF, 1.9 g (0.05 mol) of NaBH₄ is added in small aliquots over 15 minutes.

    • The solution is left to react overnight.

    • The ethanol and THF are evaporated. 50 mL of CHCl₃ is added to the residue.

    • With cooling and stirring, a solution of 3 g (0.05 mol) of CH₃COOH in 10 mL of water is added dropwise.

    • The organic layer is separated, dried over MgSO₄, and the solvent is evaporated.

    • The final product is recrystallized from hot ethanol.[10]

Applications in Drug Development

1-Benzyl-4-piperidone is a crucial intermediate in the development of various therapeutics.

  • Menin Inhibitors for Leukemia: It is instrumental in designing potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a key driver in certain types of acute leukemia.[9]

  • Acetylcholinesterase Inhibitors: Derivatives of 1-benzyl-4-piperidone have been developed as potent acetylcholinesterase (AChE) inhibitors. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent anti-AChE inhibitor with a selective affinity for AChE over butyrylcholinesterase.[11]

  • Antimitotic Agents: The oxime derivative of N-Benzyl-4-piperidone has shown antimitotic activity, suggesting its potential as an anticancer agent.[12]

Visualized Synthetic Pathway

The following diagram illustrates the role of 1-Benzyl-4-piperidone as a precursor in the synthesis of various classes of pharmaceutical compounds.

G Simplified Synthetic Pathways from 1-Benzyl-4-piperidone A 1-Benzyl-4-piperidone B Fentanyl Analogues A->B Multi-step Synthesis C Menin Inhibitors (for Leukemia) A->C Derivatization D Acetylcholinesterase Inhibitors (e.g., Donepezil) A->D Multi-step Synthesis E Antimitotic Agents A->E Oximation

Caption: Synthetic utility of 1-Benzyl-4-piperidone.

References

An In-depth Technical Guide to the Stereoisomers of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and stereochemistry of 1-Benzyl-2-methylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and understanding the stereochemical nuances of its derivatives is crucial for developing potent and selective therapeutic agents.[1][2][3] This document details the synthetic pathways to obtain the stereoisomers of this compound, outlines potential separation strategies, and presents a framework for their characterization.

Stereochemistry of this compound

This compound possesses a stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (R)-1-benzyl-2-methylpiperidin-4-one and (S)-1-benzyl-2-methylpiperidin-4-one. Due to the substitution pattern, these enantiomers can also exist as a pair of diastereomers: cis and trans, referring to the relative orientation of the methyl group at C2 and the benzyl group on the nitrogen. The cis isomer has the methyl group and the lone pair of the nitrogen on the same side of the ring's average plane, while in the trans isomer, they are on opposite sides. This results in a total of four possible stereoisomers.

Synthesis of Stereoisomers

The synthesis of 2-substituted N-benzyl-4-piperidones can be effectively achieved through a double aza-Michael reaction using substituted divinyl ketones and benzylamine.[1][4][5] This method provides a concise and high-yielding route to the racemic mixture of the target compound. To obtain chirally enriched or separated diastereomers, a chiral auxiliary can be employed.[1][5]

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from the synthesis of 2-substituted N-benzylic 4-piperidones.[1][5]

Step 1: Synthesis of hexa-1,5-dien-3-ol

To a solution of acrolein in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of vinylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature over 1 hour. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield hexa-1,5-dien-3-ol.

Step 2: Synthesis of hexa-1,5-dien-3-one (Divinyl Ketone)

The crude hexa-1,5-dien-3-ol is dissolved in dichloromethane. Activated manganese dioxide and 4 Å molecular sieves are added, and the mixture is heated to 50 °C for 3 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure to give hexa-1,5-dien-3-one.

Step 3: Synthesis of this compound (Aza-Michael Reaction)

A solution of hexa-1,5-dien-3-one in a 3:1 mixture of acetonitrile and water is added dropwise over 40 minutes to a stirred solution of benzylamine and sodium bicarbonate in the same solvent mixture at 16 °C. The reaction mixture is then heated to 95 °C for 1.5 hours. After cooling to room temperature, the acetonitrile is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a mixture of diastereomers.[5]

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be achieved by column chromatography. For the separation of enantiomers, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC) can be employed.[6] An alternative approach involves the use of a chiral auxiliary during the synthesis, leading to diastereomers that can be separated by conventional chromatography, followed by the removal of the auxiliary.[1][5]

Quantitative Data

Table 1: Physical and Spectroscopic Properties of 1-Benzyl-4-piperidone

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₅NO[7]
Molecular Weight189.25 g/mol [7]
AppearanceColorless to light yellow liquid[7]
Boiling Point134 °C at 7 mmHg[7]
Density1.021 g/mL at 25 °C[7]
¹H NMR (400MHz, CDCl₃) δ (ppm)7.39-7.28 (m, 5H), 3.65 (s, 2H), 2.77 (t, 4H), 2.48 (t, 4H)[7]

Table 2: Characterization Data for Stereoisomers of this compound (To Be Determined)

StereoisomerMelting Point (°C)Optical Rotation [α]D (c, solvent)¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
(cis)-(±)-1-Benzyl-2-methylpiperidin-4-oneData not availableData not availableData not availableData not available
(trans)-(±)-1-Benzyl-2-methylpiperidin-4-oneData not availableData not availableData not availableData not available
(+)-(cis)-1-Benzyl-2-methylpiperidin-4-oneData not availableData not availableData not availableData not available
(-)-(cis)-1-Benzyl-2-methylpiperidin-4-oneData not availableData not availableData not availableData not available
(+)-(trans)-1-Benzyl-2-methylpiperidin-4-oneData not availableData not availableData not availableData not available
(-)-(trans)-1-Benzyl-2-methylpiperidin-4-oneData not availableData not availableData not availableData not available

Signaling Pathways and Pharmacological Relevance

While the N-benzyl piperidine motif is a common feature in compounds targeting various biological pathways, no specific signaling pathways or pharmacological activities have been reported in the literature for the stereoisomers of this compound.[8] However, derivatives of 2-substituted 4-piperidones have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[1][4][5] The biological evaluation of the individual stereoisomers of this compound would be a valuable area for future research to explore their potential as modulators of biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of racemic this compound.

Synthesis_Workflow A Acrolein + Vinylmagnesium bromide B Hexa-1,5-dien-3-ol A->B Grignard Reaction C Hexa-1,5-dien-3-one (Divinyl Ketone) B->C Oxidation (MnO2) D This compound (Diastereomeric Mixture) C->D Aza-Michael Reaction (Benzylamine) Separation_Logic Start Racemic Mixture of cis/trans Diastereomers DiastereomerSep Diastereomer Separation (e.g., Column Chromatography) Start->DiastereomerSep Cis cis-Diastereomer (Racemic) DiastereomerSep->Cis Trans trans-Diastereomer (Racemic) DiastereomerSep->Trans ChiralSepCis Enantiomer Separation (e.g., Chiral HPLC) Cis->ChiralSepCis ChiralSepTrans Enantiomer Separation (e.g., Chiral HPLC) Trans->ChiralSepTrans CisEnantiomers (+)-cis and (-)-cis ChiralSepCis->CisEnantiomers TransEnantiomers (+)-trans and (-)-trans ChiralSepTrans->TransEnantiomers

References

Spectroscopic Data of 1-Benzyl-2-methylpiperidin-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-methylpiperidin-4-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in pharmaceuticals, understanding its structural and electronic properties is crucial for the design of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and purity. This technical guide provides a summary of the available spectroscopic data for this compound, along with general experimental protocols for these analytical methods.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific experimental spectroscopic data for this compound. While data for structurally related compounds such as 1-Benzyl-4-piperidone and 1-Benzyl-4-methylpiperidin-4-ol are accessible, direct NMR, IR, and MS spectra for the title compound could not be located. The information presented herein is therefore based on predicted values and data from analogous structures, which should be used as a reference until experimental data becomes available.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Benzyl-CH₂~3.6 - 3.8s
Aromatic-H~7.2 - 7.4m
Piperidine-H2 (CH-CH₃)~2.8 - 3.1q
Piperidine-H3 (CH₂)~2.5 - 2.7m
Piperidine-H5 (CH₂)~2.3 - 2.5t
Piperidine-H6 (CH₂)~2.9 - 3.2m
Methyl-H (CH₃)~1.0 - 1.2d

Predicted in CDCl₃. s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~208 - 212
Aromatic-C (quaternary)~138 - 140
Aromatic-CH~127 - 130
Benzyl-CH₂~60 - 63
Piperidine-C2 (CH-CH₃)~58 - 62
Piperidine-C3 (CH₂)~40 - 45
Piperidine-C5 (CH₂)~38 - 42
Piperidine-C6 (CH₂)~50 - 55
Methyl-C (CH₃)~15 - 20

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)~1710 - 1725Strong
C-H (Aromatic)~3000 - 3100Medium
C-H (Aliphatic)~2850 - 2960Medium-Strong
C-N (Amine)~1100 - 1200Medium
C=C (Aromatic)~1450 - 1600Medium

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
217[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
126[M - C₇H₇]⁺

General Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder before running the sample.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Preliminary Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation Combined Analysis

The Multifaceted Biological Activities of 2-Methyl Substituted Piperidones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-methyl substituted piperidones, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the underlying signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Biological Activities

2-Methyl substituted piperidones have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, anticonvulsant, and neuroprotective activities. The versatility of the piperidone scaffold allows for a wide range of structural modifications, leading to compounds with diverse and potent biological profiles.

Quantitative Biological Data

The following tables summarize the reported biological activities of various 2-methyl substituted piperidone derivatives and related piperidone compounds.

Table 1: Cytotoxic Activity of Piperidone Derivatives

CompoundCell LineAssayActivity MetricValueReference
Piperidone P3HL-60DNS AssayCC502.26 µM[1]
Piperidone P4HL-60DNS AssayCC501.91 µM[1]
Piperidone P5CCRF-CEMDNS AssayCC501.52 µM[1]
MelphalanVarious CancerDNS AssayAverage CC5017.8 µM[1]
2-(4-chlorobenzyl)glutarimide (4b)-MESED50-[2]
2-(4-chlorobenzyl)glutarimide (4b)-scMetED50-[2]

CC50: 50% cytotoxic concentration; ED50: Median effective dose. MES: Maximal Electroshock; scMet: subcutaneous Metrazol (pentylenetetrazol) test. Note: Specific ED50 values for compound 4b were not provided in the abstract.

Table 2: Anti-Inflammatory and Neuroprotective Activity of Piperidone Derivatives

CompoundAssayTarget/ModelActivity MetricValueReference
Compound 7qAβ(1-42) self-aggregation inhibition-% Inhibition59.11% at 20 µM[3]
Compounds 6b, 7p, 7qAnti-inflammatoryLPS-induced BV-2 cells-Suppression of TNF-α, IL-1β, IL-6[3]
Amido-piperizine 1NeuroprotectionGlutamate excitotoxicity-Robust neuroprotection
Amido-piperizine 1NeuroprotectionPeroxide induced oxidative stress-Robust neuroprotection

Aβ: Amyloid-beta; LPS: Lipopolysaccharide; TNF-α: Tumor necrosis factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of piperidone derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 2-methyl substituted piperidone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value.[2][4]

2. Differential Nuclear Staining (DNS) Assay

This fluorescence-based assay distinguishes between live and dead cells.

  • Principle: The assay uses two nucleic acid intercalators: Hoechst 33342, which stains the nuclei of all cells (live and dead) blue, and Propidium Iodide (PI), which only enters and stains the nuclei of dead or dying cells with compromised membranes red.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

    • Staining: After the incubation period, add a solution containing Hoechst 33342 and PI to each well.

    • Imaging: Acquire images of the stained cells using a fluorescence microscope equipped with appropriate filters for blue and red fluorescence.

    • Cell Counting: Quantify the number of live (blue nuclei) and dead (red nuclei) cells using image analysis software.

    • Data Analysis: Calculate the percentage of dead cells for each treatment condition and determine the CC50 value.[1]

Anti-Inflammatory Assay

1. Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

  • Protocol:

    • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with the 2-methyl substituted piperidone derivatives for a specified time (e.g., 1 hour).

    • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds.[5][6]

Anticonvulsant Assays

1. Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model for generalized tonic-clonic seizures.

  • Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this extension is a measure of its anticonvulsant activity.

  • Protocol:

    • Animal Preparation: Use mice or rats, acclimated to the laboratory environment.

    • Compound Administration: Administer the 2-methyl substituted piperidone derivative via a suitable route (e.g., intraperitoneally or orally) at various doses.

    • Seizure Induction: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

    • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this response is considered protection.

    • Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic hindlimb extension.[1][7]

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Principle: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

  • Protocol:

    • Animal Preparation and Compound Administration: As described for the MES test.

    • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

    • Data Analysis: Determine the ED50 of the compound that protects 50% of the animals from clonic seizures.[8][9]

Signaling Pathways and Mechanisms of Action

The biological activities of 2-methyl substituted piperidones are mediated through their interaction with various cellular signaling pathways.

Cytotoxic Activity: Induction of Apoptosis

Many cytotoxic piperidone derivatives induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway.

apoptosis_pathway Piperidone 2-Methyl Substituted Piperidone ROS ↑ Reactive Oxygen Species (ROS) Piperidone->ROS Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Piperidone->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-methyl substituted piperidones.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of piperidones are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB Translocation (Nucleus) NFkB_cyto->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Piperidone 2-Methyl Substituted Piperidone Piperidone->Inhibition Inhibition->IKK

Caption: Inhibition of the NF-κB signaling pathway by 2-methyl substituted piperidones.

Experimental Workflow: In Vitro Neuroprotection Assay

A general workflow for assessing the neuroprotective effects of 2-methyl substituted piperidones against an induced neurotoxic insult is depicted below.

neuroprotection_workflow cluster_workflow Neuroprotection Assay Workflow start Seed Neuronal Cells (e.g., SH-SY5Y) incubation1 Incubate (24h) start->incubation1 treatment Pre-treat with 2-Methyl Piperidone incubation1->treatment incubation2 Incubate (1-2h) treatment->incubation2 insult Induce Neurotoxicity (e.g., with Aβ or H₂O₂) incubation2->insult incubation3 Incubate (24-48h) insult->incubation3 assay Assess Cell Viability (e.g., MTT Assay) incubation3->assay analysis Data Analysis (% Neuroprotection) assay->analysis

Caption: A generalized workflow for evaluating the neuroprotective effects of compounds in vitro.

Conclusion

2-Methyl substituted piperidones represent a promising class of compounds with a diverse range of biological activities. Their cytotoxic, anti-inflammatory, anticonvulsant, and neuroprotective properties make them attractive candidates for further investigation in the development of novel therapeutic agents for various diseases, including cancer, inflammatory disorders, epilepsy, and neurodegenerative conditions. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this exciting field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these versatile molecules.

References

The Strategic Pivot: 1-Benzyl-2-methylpiperidin-4-one as a Keystone for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently turns to the intricate architecture of natural products, particularly alkaloids, which possess a wide array of biological activities. Within this diverse class of compounds, piperidine alkaloids, characterized by their six-membered nitrogen-containing ring, represent a significant and recurring structural motif. The strategic synthesis of these complex molecules often relies on the use of versatile and functionalized building blocks. Among these, 1-benzyl-2-methylpiperidin-4-one has emerged as a precursor of significant interest, offering a pre-functionalized and stereochemically defined scaffold for the efficient construction of various alkaloid frameworks. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential as a pivotal precursor in the synthesis of piperidine alkaloids.

Synthesis of the Precursor: this compound

The efficient construction of the this compound core is a critical first step in its application for alkaloid synthesis. A notable and effective method for its preparation involves a one-pot reaction that combines Michael addition and Dieckmann condensation, followed by decarboxylation. This approach offers good yields and a straightforward process.

A detailed experimental protocol for the synthesis of racemic this compound has been reported, providing a reliable method for obtaining this key precursor. The synthesis begins with the reaction of benzylamine with a suitable Michael acceptor, followed by an intramolecular cyclization and subsequent workup to yield the desired product.

Table 1: Synthesis of this compound

StepReactantsReagents and ConditionsProductYield (%)
1Benzylamine, Methyl vinyl ketoneAcetonitrile, water, NaHCO3, refluxThis compound65

A logical workflow for the synthesis of this compound is depicted below.

G cluster_synthesis Synthesis of this compound start Benzylamine + Methyl vinyl ketone step1 Michael Addition start->step1 Acetonitrile/H2O, NaHCO3 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Mannich Reaction (Cyclization) intermediate->step2 Reflux product This compound step2->product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of 2,6-Disubstituted Piperidine Alkaloids

While direct total syntheses of specific alkaloids starting from this compound are not extensively documented in readily available literature, its structural features make it an ideal precursor for a range of 2,6-disubstituted piperidine alkaloids. The presence of the methyl group at the C-2 position provides a crucial stereocenter and a point for further functionalization. The ketone at C-4 allows for the introduction of various side chains through reactions such as Wittig olefination, Grignard additions, or reductive amination. The benzyl group on the nitrogen serves as a versatile protecting group that can be readily removed under various conditions to allow for further modifications.

The general strategy for utilizing this compound in alkaloid synthesis would involve the following key transformations:

  • Stereoselective modification of the C-4 ketone: This is a critical step to introduce the desired substituent at this position with the correct stereochemistry. This can be achieved through various stereoselective reduction or addition reactions.

  • Introduction of the C-6 substituent: This can be accomplished through various methods, including conjugate addition to an α,β-unsaturated ketone derived from the C-4 ketone, or through ring-closing metathesis strategies.

  • Deprotection and final modifications: Removal of the N-benzyl group and any other protecting groups, followed by final functional group manipulations, would lead to the target alkaloid.

A generalized synthetic pathway illustrating the potential use of this compound as a precursor for 2,6-disubstituted piperidine alkaloids is presented below.

G cluster_alkaloid_synthesis General Synthetic Strategy for 2,6-Disubstituted Piperidine Alkaloids precursor This compound step1 C-4 Ketone Modification precursor->step1 intermediate1 4-Substituted Piperidine Intermediate step1->intermediate1 step2 Introduction of C-6 Substituent intermediate1->step2 intermediate2 2,6-Disubstituted Piperidine Intermediate step2->intermediate2 step3 Deprotection & Final Modifications intermediate2->step3 alkaloid Target Piperidine Alkaloid step3->alkaloid

Caption: General strategy for alkaloid synthesis.

Potential Alkaloid Targets

Based on the structure of this compound, several classes of piperidine alkaloids are conceivable synthetic targets. These include, but are not limited to:

  • Spectaline and Isospectaline: These alkaloids feature a 2-methyl-6-alkylpiperidine core. The synthesis of these molecules could be envisioned by introducing the long alkyl chain at the C-6 position of a derivative of this compound.

  • Cassine and Isocassine: Similar to spectaline, these alkaloids possess a 2-methyl-6-alkylpiperidine structure, with the alkyl chain containing a ketone functionality. The synthetic approach would involve the elaboration of the C-6 side chain to incorporate the carbonyl group.

  • Prosophylline and Prosopine: These di-substituted piperidine alkaloids, while not having a methyl group at C-2, highlight the general utility of substituted piperidones in alkaloid synthesis. The methodologies used for their synthesis could potentially be adapted to start from this compound.

Signaling Pathways and Biological Activity

The biological activities of piperidine alkaloids are diverse and often involve interactions with various signaling pathways. While specific signaling pathways for alkaloids directly derived from this compound are yet to be elucidated, the known biological activities of related 2,6-disubstituted piperidine alkaloids offer insights into their potential mechanisms of action. For instance, many piperidine alkaloids exhibit cytotoxicity against cancer cell lines, antibacterial activity, and effects on the central nervous system. The underlying signaling pathways could involve apoptosis induction, inhibition of bacterial cell wall synthesis, or modulation of neurotransmitter receptors. Further research into the biological activities of alkaloids synthesized from this precursor is warranted to uncover their therapeutic potential and associated signaling pathways.

Conclusion

This compound stands as a valuable and strategically important precursor for the synthesis of a variety of piperidine alkaloids, particularly those with a 2,6-disubstituted pattern. Its efficient synthesis and the presence of multiple functional handles provide a versatile platform for the construction of complex natural products and their analogues. While the direct application of this specific precursor in the total synthesis of named alkaloids requires further exploration and documentation, its potential is evident from the established chemistry of related piperidones. For researchers in drug discovery and development, this compound represents a promising starting point for accessing novel and biologically active chemical entities, paving the way for the development of future therapeutics. Further synthetic studies starting from this precursor are highly encouraged to unlock its full potential in the realm of alkaloid synthesis.

An In-depth Technical Guide to the Conformational Analysis of cis and trans 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the conformational analysis of the diastereomers of 1-Benzyl-2-methylpiperidin-4-one, intended for researchers, scientists, and professionals in drug development. The piperidin-4-one scaffold is a significant structural motif in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is crucial for elucidating structure-activity relationships (SAR) and for rational drug design.

Introduction to the Conformational Landscape of Piperidin-4-ones

The six-membered piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents on the ring can influence the conformational equilibrium, potentially leading to distorted chair or even boat conformations. In the case of this compound, the stereochemistry at the C2 position gives rise to two diastereomers: cis and trans. The relative orientation of the methyl group at C2 with respect to other ring substituents will dictate the preferred conformation of each isomer.

The conformational preference of substituents on a piperidine ring is influenced by steric and electronic effects. For a 2-substituted piperidine, the substituent can adopt either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric interactions with other ring atoms.

Synthesis and Separation of Isomers

The synthesis of this compound can be achieved through a multi-step process, often culminating in a cyclization reaction. A common approach involves the Dieckmann condensation or a related intramolecular cyclization. The synthesis of the precursor, N,N-bis(β-propionate methyl ester) benzylamine, can be accomplished by reacting benzylamine with methyl acrylate. Subsequent methylation at the alpha position to one of the carbonyl groups, followed by cyclization, hydrolysis, and decarboxylation would yield a mixture of the cis and trans isomers of this compound.

Experimental Protocol for Synthesis:

  • Synthesis of N,N-bis(β-propionate methyl ester) benzylamine: Benzylamine is reacted with two equivalents of methyl acrylate in a suitable solvent like methanol at room temperature. The reaction is typically stirred for 24-48 hours. The product is then isolated by removal of the solvent under reduced pressure.

  • Formation of this compound: The resulting diester is treated with a strong base, such as sodium methoxide in an anhydrous solvent like toluene, to induce a Dieckmann condensation. This is followed by the introduction of a methyl group using a suitable methylating agent (e.g., methyl iodide). The cyclized product is then subjected to acidic hydrolysis and decarboxylation to yield a mixture of the cis and trans isomers of this compound.

  • Separation of Diastereomers: The separation of the cis and trans diastereomers can be achieved using column chromatography on silica gel. The choice of eluent is critical and would be determined empirically, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane). The separation is monitored by thin-layer chromatography (TLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the conformational analysis of cyclic molecules in solution. The key parameters derived from ¹H NMR spectra are chemical shifts (δ) and proton-proton coupling constants (J). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This relationship is instrumental in distinguishing between axial and equatorial protons and, consequently, in determining the conformation of the ring and the orientation of its substituents.

  • Large coupling constants (typically 8-12 Hz) are indicative of a diaxial relationship between two protons (dihedral angle of ~180°).

  • Small coupling constants (typically 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angles of ~60° and ~60°, respectively).

For the trans isomer of this compound, the methyl group at C2 and a proton at C3 would be on opposite sides of the ring. In a chair conformation with an equatorial methyl group, the proton at C2 would be axial. The coupling between this axial proton at C2 and the axial proton at C3 would be expected to be large.

For the cis isomer, with an equatorial methyl group, the proton at C2 would be axial. The coupling between this axial proton at C2 and the equatorial proton at C3 would be expected to be small.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectroscopic data for the cis and trans isomers of this compound in a chair conformation with an equatorial 2-methyl group. The data is illustrative and based on general principles of piperidine conformational analysis.

Table 1: Expected ¹H NMR Data for cis and trans this compound

Protoncis Isomer (Expected δ, multiplicity, J in Hz)trans Isomer (Expected δ, multiplicity, J in Hz)
H-2~3.0-3.2, m~2.8-3.0, m
H-3ax~2.5-2.7, dd, J ≈ 12-14, 3-5~2.6-2.8, dd, J ≈ 12-14, 10-12
H-3eq~2.3-2.5, dd, J ≈ 12-14, 2-4~2.4-2.6, dd, J ≈ 12-14, 3-5
H-5ax~2.8-3.0, m~2.8-3.0, m
H-5eq~2.4-2.6, m~2.4-2.6, m
H-6ax~3.0-3.2, m~3.0-3.2, m
H-6eq~2.1-2.3, m~2.1-2.3, m
CH₃~1.0-1.2, d, J ≈ 6-7~0.9-1.1, d, J ≈ 6-7
CH₂-Ph~3.5-3.7, s~3.5-3.7, s
Ar-H~7.2-7.4, m~7.2-7.4, m

Table 2: Expected ¹³C NMR Data for cis and trans this compound

Carboncis Isomer (Expected δ)trans Isomer (Expected δ)
C=O (C4)~208-210~208-210
C2~58-60~56-58
C3~48-50~46-48
C5~40-42~40-42
C6~55-57~55-57
CH₃~15-17~14-16
CH₂-Ph~62-64~62-64
Ar-C~127-138~127-138

Detailed Experimental Protocols

NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • 2D NMR Spectroscopy: To aid in the unambiguous assignment of proton and carbon signals, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space interactions, further confirming the stereochemistry.

Visualization of Conformational Analysis Workflow

The following diagrams illustrate the logical workflow for the conformational analysis of this compound.

conformational_equilibrium cis_chair_eq Chair (Equatorial Me) cis_chair_ax Chair (Axial Me) cis_chair_eq->cis_chair_ax Ring Inversion trans_chair_eq Chair (Equatorial Me) trans_chair_ax Chair (Axial Me) trans_chair_eq->trans_chair_ax Ring Inversion

Conformational equilibrium of cis and trans isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis cluster_conclusion Conclusion synthesis Synthesis of This compound (cis/trans mixture) separation Separation of Isomers (Column Chromatography) synthesis->separation nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, NOESY) separation->nmr computation Computational Modeling (DFT Calculations) separation->computation data_analysis Data Analysis (Chemical Shifts, Coupling Constants) nmr->data_analysis conformation Determination of Preferred Conformation (cis and trans isomers) data_analysis->conformation computation->data_analysis

Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of cis and trans this compound relies on a combination of synthesis, isomer separation, and detailed NMR spectroscopic analysis. The determination of vicinal proton-proton coupling constants is a cornerstone of this analysis, allowing for the elucidation of the preferred chair conformation and the equatorial or axial orientation of the methyl substituent for each diastereomer. This detailed structural understanding is fundamental for the application of these and related piperidin-4-one derivatives in drug discovery and development, where the three-dimensional structure of a molecule is intrinsically linked to its biological activity.

The Emerging Therapeutic Potential of 1-Benzyl-2-methylpiperidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-2-methylpiperidin-4-one scaffold and its derivatives are gaining significant attention in medicinal chemistry as a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research, focusing on the potential therapeutic applications, underlying mechanisms of action, and key experimental data associated with these compounds. The primary areas of investigation for these derivatives include neurodegenerative disorders, particularly Alzheimer's disease, and oncology.

Alzheimer's Disease: Targeting Cholinesterase with Precision

A substantial body of research has focused on the development of this compound derivatives as potent and selective acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE in the brain can lead to increased acetylcholine levels, which is a therapeutic strategy to alleviate the cognitive symptoms of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase and Butyrylcholinesterase Inhibition

The following table summarizes the in vitro inhibitory activities of several key this compound derivatives and related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented.

Compound IDTarget EnzymeIC50 (nM)Selectivity (AChE/BuChE)Reference
13e (E2020) AChE5.71250-fold for AChE[1]
BuChE-
21 AChE0.5618,000-fold for AChE
BuChE-
19 AChE1.2~34700-fold for AChE
BuChE-
15b eeAChE390-
15j eqBChE160-
28 AChE410-
20 AChE5940-

Oncology: A New Frontier for Piperidine Derivatives

Recent studies have highlighted the potential of piperidine-based compounds as anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and appear to involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and survival.

Quantitative Data: In Vitro Cytotoxicity of Piperidine Derivatives

The table below presents the cytotoxic activity of various piperidine derivatives against several human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
5h SW480Colorectal Cancer15.70 ± 0.28[2]
MCF-7Breast Cancer16.50 ± 4.90[2]
5b MCF-7Breast Cancer14.15[2]
SW480Colorectal Cancer31.75[2]
16 A2780Ovarian Cancer0.31 - 5.62[3]
HT-29Colorectal Adenocarcinoma0.31 - 5.62[3]
MCF-7Breast Carcinoma0.31 - 5.62[3]
15 A2780Ovarian Cancer18.77 - 47.05[3]
HT-29Colorectal Adenocarcinoma18.77 - 47.05[3]
MCF-7Breast Carcinoma18.77 - 47.05[3]
4g 60 human cancer cell linesVarious0.25 - 8.34 (GI50)[4]
4i 60 human cancer cell linesVarious1.42 - 5.86 (GI50)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently employed in the evaluation of this compound derivatives.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

  • Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

  • Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0)

    • AChE Solution (e.g., 0.1 U/mL in Tris-HCl buffer)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • Test compound (inhibitor) at various concentrations

  • Procedure (96-well plate format):

    • Add buffer, AChE solution, DTNB solution, and the test compound to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 10 minutes) using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Training): Mice are placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded. This is typically done over several days with multiple trials per day.

    • Probe Trial (Memory Test): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of cognitive function.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well and incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Drug Discovery Workflow for this compound Derivatives

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Scaffold_Selection Scaffold Selection (this compound) Chemical_Synthesis Chemical Synthesis of Derivatives Scaffold_Selection->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization AChE_Inhibition_Assay AChE Inhibition Assay (Ellman's Method) Purification_Characterization->AChE_Inhibition_Assay Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification_Characterization->Anticancer_Screening Animal_Models_AD Animal Models of Alzheimer's (e.g., Morris Water Maze) AChE_Inhibition_Assay->Animal_Models_AD Promising Candidates Xenograft_Models Cancer Xenograft Models Anticancer_Screening->Xenograft_Models Promising Candidates

Caption: A generalized workflow for the discovery and development of this compound derivatives.

Mechanism of Action: Acetylcholinesterase Inhibition

G cluster_0 cluster_1 ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Increased_ACh Increased ACh Levels Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Derivative This compound Derivative Derivative->AChE Inhibition Increased_ACh->Postsynaptic_Receptor Enhanced Signaling

Caption: Cholinergic synapse showing AChE inhibition by a this compound derivative.

Potential Anticancer Signaling Pathways Modulated by Piperidine Derivatives

G cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway Piperidine_Derivative Piperidine Derivative PI3K PI3K Piperidine_Derivative->PI3K Inhibition NFkB NF-κB Piperidine_Derivative->NFkB Inhibition STAT3 STAT3 Piperidine_Derivative->STAT3 Inhibition Apoptosis Apoptosis Piperidine_Derivative->Apoptosis Induction Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival Gene_Expression Gene Expression (Proliferation, Angiogenesis) STAT3->Gene_Expression

Caption: Key signaling pathways potentially targeted by anticancer piperidine derivatives.

Conclusion

This compound derivatives represent a promising and versatile scaffold in modern drug discovery. Their demonstrated efficacy as acetylcholinesterase inhibitors makes them strong candidates for further development in the treatment of Alzheimer's disease. Furthermore, the emerging evidence of their anticancer properties opens up new avenues for research in oncology. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and detailed elucidation of their mechanisms of action will be critical in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a foundational resource for professionals dedicated to advancing the development of these promising therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

This section outlines the known properties of 1-Benzyl-4-piperidone. These values should be considered indicative for 1-Benzyl-2-methylpiperidin-4-one.

PropertyValueCitation(s)
Molecular Formula C₁₂H₁₅NO[1][2]
Molecular Weight 189.26 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 133 - 135 °C @ 7 mmHg[1]
Flash Point 71 °C / 159.8 °F[1][2]
Density 1.021 - 1.060 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.541[2]
Solubility Slightly soluble in water. Soluble in organic solvents.[3]
Storage Temperature 2-8°C, Refrigerated[2]

Hazard Identification and Safety Precautions

Based on the data for 1-Benzyl-4-piperidone, the compound is considered hazardous. The following table summarizes the GHS hazard statements.

GHS Hazard StatementDescriptionCitation(s)
H227 Combustible liquid
H302 Harmful if swallowed[4][5]
H315 Causes skin irritation[4][5]
H317 May cause an allergic skin reaction[4][5]
H319 Causes serious eye irritation[4][5]
H335 May cause respiratory irritation[4][5]

Signal Word: Warning[2]

Personal Protective Equipment (PPE) and Handling:

Precautionary StatementDescriptionCitation(s)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264 Wash face, hands, and any exposed skin thoroughly after handling.[3][4]
P270 Do not eat, drink or smoke when using this product.[3][4]
P271 Use only outdoors or in a well-ventilated area.[4]
P272 Contaminated work clothing should not be allowed out of the workplace.[3][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P301 + P312 + P330 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352 IF ON SKIN: Wash with plenty of water.[3]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P333 + P313 If skin irritation or rash occurs: Get medical advice/attention.[3]
P403 + P235 Store in a well-ventilated place. Keep cool.[3]
P501 Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols

General Synthesis of N-Benzyl Piperidone Derivatives:

The synthesis of N-benzyl piperidone derivatives often involves the reaction of a piperidone salt with an benzyl halide. The following is a general procedure adapted from the synthesis of 1-Benzyl-4-piperidone.[6]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate

  • Benzyl bromide

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF is stirred at room temperature for 30 minutes.[6]

  • Benzyl bromide is added dropwise to the reaction mixture.[6]

  • The mixture is heated at 65°C for 14 hours.[6]

  • After cooling to room temperature, the mixture is filtered and quenched with ice water.[6]

  • The resulting mixture is extracted with ethyl acetate.[6]

  • The combined organic layers are washed with water followed by brine.[6]

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.[6]

Experimental Workflow Diagram:

G General Synthesis of N-Benzyl Piperidone Derivatives cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Mix 4-piperidone monohydrate HCl and K2CO3 in dry DMF B Stir at room temperature for 30 min A->B C Add benzyl bromide dropwise B->C D Heat at 65°C for 14 hours C->D E Cool to room temperature D->E F Filter and quench with ice water E->F G Extract with ethyl acetate F->G H Wash with water and brine G->H I Dry over Na2SO4 H->I J Evaporate solvent I->J K N-Benzyl Piperidone Derivative J->K

Caption: Workflow for the synthesis of N-benzyl piperidone derivatives.

Biological Activity and Signaling Pathways

Derivatives of 1-Benzyl-4-piperidone are investigated for various biological activities. For instance, they are precursors in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are relevant in the research for Alzheimer's disease treatment.[7] Additionally, they are used in the development of menin inhibitors for acute leukemia.[8]

Signaling Pathway Diagram: Acetylcholinesterase Inhibition

The diagram below illustrates the role of acetylcholinesterase in synaptic transmission and how its inhibition by compounds derived from 1-benzyl-4-piperidone can increase acetylcholine levels.

Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ACh Acetylcholine (ACh) AcetylCoA->ACh ChAT Choline Choline Choline->ACh ChAT ACh_cleft ACh ACh->ACh_cleft Release Choline_reuptake Choline ACh_cleft->Choline_reuptake Hydrolysis by AChE Acetate Acetate ACh_cleft->Acetate Hydrolysis by AChE AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding AChE Acetylcholinesterase (AChE) Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal ACh_inhibitor 1-Benzyl-4-piperidone Derivative (AChE Inhibitor) ACh_inhibitor->AChE Inhibits

Caption: Inhibition of AChE by 1-benzyl-4-piperidone derivatives increases acetylcholine in the synapse.

First Aid Measures

The following first aid measures are based on the potential hazards of 1-Benzyl-4-piperidone.

Exposure RouteFirst Aid MeasuresCitation(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available). Seek medical attention in case of irritation.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

Fire-Fighting and Spill Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

  • Specific Hazards: Combustible material. Containers may explode when heated.[1] May emit poisonous or corrosive fumes.[4]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[1][4]

Accidental Release Measures:

  • Personal Precautions: Avoid breathing vapors and contact with skin and eyes. Wear protective equipment.[4]

  • Environmental Precautions: Prevent entry into drains or waterways.[4]

  • Containment and Cleanup: Absorb spill with inert material (e.g., sand, earth, vermiculite). Place in a suitable, labeled container for waste disposal.[4]

References

A-to-Z Guide on the Physicochemical Properties of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a crucial heterocyclic motif frequently incorporated into the structure of pharmacologically active compounds. Its derivatives are noted for a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[1] Understanding the physicochemical properties of these substituted piperidin-4-ones is paramount for drug design and development, as these characteristics profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted piperidin-4-ones, detailed experimental protocols for their determination, and logical workflows to guide research efforts.

Key Physicochemical Properties

The properties of pKa, lipophilicity (logP/logD), aqueous solubility, and melting point are fundamental to the characterization of any potential drug candidate. These parameters dictate how a molecule will behave in a biological system and are critical for optimizing its therapeutic potential.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. The piperidine nitrogen imparts basicity to the scaffold, and its pKa is highly sensitive to the nature and position of substituents. This ionization state affects solubility, permeability, and binding to target proteins.

Table 1: Experimentally Determined pKa Values for Selected Piperidine Derivatives

Compound/SubstituentpKaNotes
Piperidine11.22Unsubstituted parent heterocycle.[2]
Phenacyl derivatives5.8 - 8.2A study of ten novel phenacyl derivatives of piperidine showed pKa values in this range, influenced by substituents on the phenyl ring.[3]
N-methylimidazole group~6.51In a complex polyamide containing a piperidine-like linker, the N-methylimidazole moiety had this pKa.[4]
Tertiary amine group~9.70In the same polyamide, the tertiary amine group in the linker exhibited this pKa.[4]
Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical factor influencing membrane permeability, plasma protein binding, and metabolic stability. According to Lipinski's "rule of five," a successful drug candidate should ideally have a LogP value not greater than 5.[5]

LogD is particularly relevant for ionizable compounds as it considers the pH of the medium. For basic compounds like piperidines, lipophilicity can change dramatically with pH as the molecule transitions between its ionized (more water-soluble) and neutral (more lipid-soluble) forms.

Table 2: Experimentally Determined logD Values for Selected Piperidine Derivatives

Compound/SubstituentlogD (pH 7.4)Notes
4-(2-aminoethyl)piperidine derivative (4a)-0.79A polar compound designed to have low lipophilicity.[6]
N-methyl-4-(2-aminoethyl)piperidine derivative (18a)0.52N-methylation increases lipophilicity compared to the unsubstituted amine.[6]
Related cyclohexane derivative (3)3.25Replacing the piperidine nitrogen with carbon significantly increases lipophilicity.[6]
Aqueous Solubility

Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium and is a prerequisite for absorption.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8] The solubility of ionizable compounds like substituted piperidin-4-ones is highly pH-dependent.[8]

Table 3: Solubility Data for Selected Piperidin-4-one and Related Derivatives

Compound/SubstituentSolubilitySolvent/Conditions
2,6-disubstituted piperidine-4-one (4a, R=4-Cl)SolubleDMSO[9]
2,6-disubstituted piperidine-4-one (4b, R=4-F)SolubleDMSO[9]
Piperidine (parent)MiscibleWater, Alcohol[10]
Piperidine (parent)SolubleEther, Acetone, Benzene, Chloroform[10]

Note: Quantitative aqueous solubility data for specific substituted piperidin-4-ones is sparse in the reviewed literature. Often, solubility is only qualitatively described in solvents used for biological assays (e.g., DMSO).

Melting Point

The melting point (M.P.) is an indicator of purity and is influenced by the crystal lattice energy of the solid. It reflects the strength of intermolecular forces.

Table 4: Melting Points of Various Substituted Piperidin-4-ones

Compound/SubstituentMelting Point (°C)
3-Methyl-2-(4-chlorophenyl)-6-phenyl-piperidin-4-one148—150
3-Methyl-2-(4-fluorophenyl)-6-phenyl-piperidin-4-one130—132
3-Methyl-2-(4-methoxyphenyl)-6-phenyl-piperidin-4-one120—122
3-Methyl-2,6-bis-(4-chlorophenyl)-piperidin-4-one188—190
3-Methyl-2,6-bis-(4-fluorophenyl)-piperidin-4-one178—180
3-Methyl-2,6-bis-(4-methoxyphenyl)-piperidin-4-one164—166
3,5-Dimethyl-2,6-diphenylpiperidin-4-one151-153

(Data sourced from reference[11])

Experimental Protocols & Workflows

Accurate and reproducible determination of physicochemical properties is essential. Below are detailed methodologies for the key experiments.

General Synthesis and Characterization Workflow

The synthesis of new derivatives is the first step, typically followed by purification and structural confirmation before physicochemical properties are measured.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Property Determination start Reactants (Aldehyde, Ketone, Amine) reaction Mannich Condensation (or other synthesis route) start->reaction workup Reaction Work-up (Precipitation, Extraction) reaction->workup purify Purification (Recrystallization, Chromatography) workup->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms ir FT-IR Spectroscopy purify->ir purity Purity Check (TLC, HPLC) purify->purity pka pKa Determination purity->pka Confirmed Pure Compound logp LogP/LogD Determination purity->logp Confirmed Pure Compound sol Solubility Assay purity->sol Confirmed Pure Compound mp Melting Point Analysis purity->mp Confirmed Pure Compound

Caption: General workflow from synthesis to physicochemical analysis of piperidin-4-ones.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3]

  • Instrument Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12]

  • Sample Preparation :

    • Prepare a sample solution of the piperidine derivative (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[12]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.1 M or 0.15 M potassium chloride (KCl).[3][12]

    • Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[13]

  • Titration :

    • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 ± 0.5°C) with constant stirring.[3]

    • Immerse the calibrated pH electrode into the solution.

    • Add standardized titrant (e.g., 0.1 M NaOH for an acidic salt of the piperidine or 0.1 M HCl for the free base) in small, precise aliquots.[12]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point. For more complex or multiprotic systems, the pKa values can be determined from the inflection points of the curve, often by analyzing the first or second derivative of the plot.[4]

G prep 1. Prepare Sample (Compound in solution with KCl) purge 3. Purge with N2 prep->purge calibrate 2. Calibrate pH Meter titrate 4. Titrate with Acid/Base (Add aliquots, record pH) calibrate->titrate purge->titrate plot 5. Plot pH vs. Titrant Volume titrate->plot analyze 6. Analyze Curve (Find half-equivalence point) plot->analyze pka Determine pKa analyze->pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol 2: logP/logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[14][15]

  • Phase Preparation :

    • Prepare the two immiscible phases: n-octanol (lipid phase) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination).

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and then allowing them to separate completely. This prevents volume changes during the experiment.

  • Partitioning :

    • Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).

    • Add a precise volume of the pre-saturated second phase. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[16]

    • Place the mixture in a sealed container and shake or stir vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2, 4, or up to 24 hours) to ensure equilibrium is reached.[17][18]

  • Phase Separation :

    • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Analysis :

    • Carefully take an aliquot from each phase.[15]

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[16][17]

  • Calculation :

    • Calculate the logP or logD using the formula: logP (or logD) = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Protocol 3: Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

  • Sample Preparation :

    • Add an excess amount of the solid compound (to ensure a saturated solution is formed) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[7]

  • Equilibration :

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or longer) to ensure thermodynamic equilibrium is reached between the solid and dissolved compound.[17][19]

  • Separation of Undissolved Solid :

    • After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by high-speed centrifugation or filtration through a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates).[17]

  • Concentration Analysis :

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS, by comparing the response to a calibration curve prepared with known concentrations of the compound.[17]

  • Result Reporting :

    • The determined concentration is the thermodynamic solubility of the compound under the specific experimental conditions (e.g., buffer, pH, temperature) and is typically reported in units of µg/mL or µM.[19]

References

Methodological & Application

Enantioselective Synthesis of (R)-1-Benzyl-2-methylpiperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-1-Benzyl-2-methylpiperidin-4-one, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis of this key intermediate is crucial for the development of various biologically active compounds. Two primary asymmetric strategies are presented: a biomimetic organocatalytic approach and a chiral auxiliary-mediated synthesis. These methods offer high enantioselectivity and good yields, providing reliable pathways to the target molecule. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the synthetic pathways and workflows to aid in laboratory implementation.

Introduction

The piperidine scaffold is a prevalent motif in a vast array of natural products and pharmaceutical agents. The stereochemistry of substituents on the piperidine ring often plays a critical role in determining the biological activity and pharmacological profile of these molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral piperidine derivatives is of significant interest to the drug development community. (R)-1-Benzyl-2-methylpiperidin-4-one is a key chiral intermediate whose stereocenter at the C2 position is pivotal for the asymmetric synthesis of more complex molecular targets. This document outlines two effective methods for the enantioselective synthesis of this compound.

Synthesis of the Starting Material: 1-Benzyl-4-piperidone

A common precursor for the enantioselective synthesis is the achiral 1-Benzyl-4-piperidone. This starting material can be synthesized from benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[1][2]

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone[1]
  • Dieckmann Condensation: In a dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux with stirring.

  • Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.

  • After the addition is complete, continue to reflux for 6 hours. During this period, add an additional 100 mL of anhydrous toluene in portions.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and extract with 150 mL of 25% (w/w) hydrochloric acid solution.

  • Reflux the aqueous acidic solution in an oil bath for 5 hours.

  • Work-up: Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% NaOH solution with stirring.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation and purify the residue by vacuum distillation to yield 1-benzyl-4-piperidone as a light yellow oily liquid.

Method 1: Biomimetic Organocatalytic Asymmetric Synthesis

This approach is inspired by the biomimetic synthesis of 2-substituted piperidine alkaloids and utilizes a chiral organocatalyst, such as L-proline, to induce enantioselectivity.[3][4][5][6] The strategy involves an asymmetric Mannich-type reaction between an in situ generated N-benzyl-Δ¹-piperideinium species and a suitable pronucleophile. While the direct methylation is not explicitly detailed in the literature for this specific substrate, this methodology provides a strong foundation for developing such a protocol. The synthesis of the pelletierine core, which features an acetonyl group at the 2-position, demonstrates the feasibility of this approach with high enantiomeric excess (ee).[3][6]

Proposed Signaling Pathway

organocatalytic_pathway cluster_start Starting Materials cluster_catalysis Organocatalytic Cycle 1_benzyl_4_piperidone 1-Benzyl-4-piperidone imine_formation In situ Imine/ Enamine Formation 1_benzyl_4_piperidone->imine_formation Dehydration nucleophile Methylating Agent (e.g., Methyl Grignard) asymmetric_addition Asymmetric Michael Addition nucleophile->asymmetric_addition imine_formation->asymmetric_addition Activation by Catalyst catalyst Chiral Organocatalyst (e.g., L-Proline) catalyst->asymmetric_addition product (R)-1-Benzyl-2-methyl -piperidin-4-one asymmetric_addition->product Hydrolysis

Caption: Proposed organocatalytic pathway for the synthesis.

Experimental Protocol (Hypothetical, based on related literature[3][6])
  • Imine Formation: To a solution of 1-benzyl-4-piperidone (1.0 equiv) in a suitable aprotic solvent (e.g., benzonitrile to prevent racemization), add L-proline (0.2 equiv).

  • Reaction with Nucleophile: Cool the mixture to the desired temperature (e.g., 0 °C to -20 °C) and add the methylating agent (e.g., a methyl Grignard reagent or a silyl enol ether derived from acetone followed by reduction).

  • Monitoring: Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation
CatalystSolventTemp (°C)Yield (%)ee (%)Reference
L-ProlineBenzonitrile-20 to RT60-80 (expected)>90 (expected)Adapted from[3][6]

Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This well-established and reliable method utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation of a piperidinone derivative.[7][8] The chiral auxiliary is first acylated with a precursor to the piperidinone ring, followed by stereoselective methylation at the α-position. Subsequent cleavage of the auxiliary yields the desired (R)-1-Benzyl-2-methylpiperidin-4-one.

Experimental Workflow

chiral_auxiliary_workflow start Start with (S)-4-Benzyl-2-oxazolidinone acylation Acylation with Piperidinone Precursor Acid Chloride start->acylation deprotonation Deprotonation (LDA, -78 °C) acylation->deprotonation alkylation Diastereoselective Alkylation with Methyl Iodide deprotonation->alkylation cleavage Auxiliary Cleavage (LiOH, H₂O₂) alkylation->cleavage product Obtain (R)-1-Benzyl-2-methyl -piperidin-4-one cleavage->product recovery Recover Chiral Auxiliary cleavage->recovery

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Experimental Protocol (Adapted from general procedures[8])
  • Acylation of Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise. After 30 minutes, add the appropriate acyl chloride precursor for the piperidinone ring.

  • Diastereoselective Alkylation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Add the acylated oxazolidinone (1.0 equiv) in THF to the LDA solution at -78 °C. After 30 minutes, add methyl iodide (1.2 equiv) and stir for 4 hours at -78 °C.

  • Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.

  • Cleavage of the Chiral Auxiliary: Dissolve the major diastereomer from the alkylation step (1.0 equiv) in a 3:1 mixture of THF and water, and cool to 0 °C. Add lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv). Stir vigorously at 0 °C for 4 hours.

  • Final Work-up and Purification: Quench the reaction with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction with ethyl acetate. Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid product with ethyl acetate. The resulting acid can then be converted to the target ketone.

Data Presentation
Chiral AuxiliaryAlkylating AgentDiastereomeric Ratio (dr)Overall Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneMethyl Iodide>98:260-75 (over 3 steps)[8]

Conclusion

The enantioselective synthesis of (R)-1-Benzyl-2-methylpiperidin-4-one can be effectively achieved through either a biomimetic organocatalytic approach or a chiral auxiliary-mediated strategy. The organocatalytic method offers a more direct and atom-economical route, while the chiral auxiliary method is a well-established and highly reliable procedure that consistently delivers high stereoselectivity. The choice of synthetic route will depend on factors such as the availability of starting materials, cost, and the desired scale of the reaction. Both methodologies provide robust pathways for accessing this important chiral building block for applications in drug discovery and development.

References

Application Notes and Protocols: Diastereoselective Synthesis of cis-1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diastereoselective synthesis of cis-1-Benzyl-2-methylpiperidin-4-one, a valuable building block in medicinal chemistry and drug development. The methods described are based on established stereoselective synthetic strategies, offering reliable pathways to the target compound with a focus on achieving the desired cis-diastereomer.

Introduction

Substituted piperidin-4-ones are key structural motifs in a wide array of pharmacologically active compounds. The stereochemical arrangement of substituents on the piperidine ring is often crucial for biological activity. This document outlines two primary strategies for the diastereoselective synthesis of cis-1-Benzyl-2-methylpiperidin-4-one, a versatile intermediate for the synthesis of more complex molecules. The presented protocols are designed to provide researchers with the necessary details to reproduce these synthetic routes in a laboratory setting.

Data Presentation

The following tables summarize the expected outcomes for the key synthetic strategies, based on literature precedents.

Table 1: Summary of Synthetic Strategies and Expected Outcomes

StrategyKey TransformationStarting MaterialsExpected Diastereomeric Ratio (cis:trans)Expected Yield
1Stereoselective α-Methylation1-Benzyl-4-piperidone>95:5Moderate to Good
2Aza-Michael AdditionBenzylamine, Methyl vinyl ketoneHigh (predominantly cis)Good

Table 2: Reagents and Solvents

Reagent/SolventFormulaMolar Mass ( g/mol )Purpose
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Starting material
Lithium diisopropylamide (LDA)C₆H₁₄LiN107.12Strong base
Methyl iodideCH₃I141.94Methylating agent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
BenzylamineC₇H₉N107.15Starting material
Methyl vinyl ketoneC₄H₆O70.09Starting material
AcetonitrileCH₃CN41.05Solvent
Sodium bicarbonateNaHCO₃84.01Base

Experimental Protocols

Strategy 1: Diastereoselective α-Methylation of 1-Benzyl-4-piperidone

This strategy involves the deprotonation of 1-benzyl-4-piperidone to form a lithium enolate, followed by stereoselective methylation. The bulky benzyl group on the nitrogen atom is expected to direct the incoming methyl group to the opposite face, leading to the desired cis-product.

Step 1: Formation of the Lithium Enolate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • To this LDA solution, add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: α-Methylation

  • To the lithium enolate solution at -78 °C, add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-1-benzyl-2-methylpiperidin-4-one.

Strategy 2: Aza-Michael Addition

This approach involves a tandem aza-Michael addition of benzylamine to two equivalents of methyl vinyl ketone, followed by an intramolecular aldol condensation to construct the piperidin-4-one ring. The stereoselectivity is controlled during the cyclization step.

Step 1: Tandem Aza-Michael Addition and Cyclization

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in acetonitrile (50 mL).

  • Add a solution of sodium bicarbonate (2.0 eq) in water (20 mL).

  • Cool the mixture to 16 °C in a water bath.

  • Slowly add methyl vinyl ketone (2.2 eq) in acetonitrile (20 mL) to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at 16 °C for 40 minutes.

  • Heat the reaction mixture to 95 °C and reflux for 1.5 hours.

  • Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield cis-1-benzyl-2-methylpiperidin-4-one.

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways and experimental workflows.

G cluster_0 Strategy 1: Diastereoselective α-Methylation start1 1-Benzyl-4-piperidone enolate Lithium Enolate Formation (LDA, THF, -78 °C) start1->enolate methylation α-Methylation (CH₃I, -78 °C to RT) enolate->methylation product1 cis-1-Benzyl-2-methylpiperidin-4-one methylation->product1

Caption: Reaction pathway for the diastereoselective α-methylation.

G cluster_1 Strategy 2: Aza-Michael Addition start2_1 Benzylamine reaction Tandem Aza-Michael Addition & Intramolecular Aldol Condensation (CH₃CN/H₂O, NaHCO₃, 16 °C -> 95 °C) start2_1->reaction start2_2 Methyl Vinyl Ketone (2.2 eq) start2_2->reaction product2 cis-1-Benzyl-2-methylpiperidin-4-one reaction->product2

Caption: Reaction pathway for the Aza-Michael addition approach.

G workflow Start Reagent Preparation Reaction Setup (Inert Atmosphere) Reagent Addition (Controlled Temperature) Reaction Monitoring (TLC) Work-up (Quenching, Extraction) Purification (Column Chromatography) Characterization (NMR, MS) End

Caption: General experimental workflow for the synthesis.

Application Note: Chiral Resolution of 1-Benzyl-2-methylpiperidin-4-one via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application note for the chiral resolution of 1-Benzyl-2-methylpiperidin-4-one using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established principles for the separation of analogous chiral compounds, particularly substituted piperidines and related nitrogen-containing heterocycles.

Introduction

This compound is a chiral ketone containing a stereocenter at the C2 position of the piperidine ring. The effective separation of its enantiomers is crucial for pharmacological and toxicological studies, as individual enantiomers of a chiral drug can exhibit significantly different biological activities. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with structures similar to this compound.[1][2]

This application note details a systematic approach to developing a robust HPLC method for the chiral resolution of (R)- and (S)-1-Benzyl-2-methylpiperidin-4-one.

Experimental Protocols

A successful chiral separation often requires screening different columns and mobile phases.[3][4] The following protocols describe a systematic approach to method development.

Materials and Reagents
  • Sample: Racemic this compound

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

  • Columns:

    • Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux® Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

  • From the stock solution, prepare a working solution at a concentration of 100 µg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Detection Wavelength: 220 nm (based on typical absorbance for similar structures)[5]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Chiral Stationary Phase (CSP) Screening Protocol

A screening of different polysaccharide-based CSPs under normal phase, polar organic, and reversed-phase conditions is recommended.[6]

2.4.1. Normal Phase Screening

  • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

  • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

  • Procedure: Equilibrate each column with the mobile phase for at least 30 minutes before the first injection. Inject the sample and record the chromatogram.

2.4.2. Polar Organic Screening

  • Mobile Phase C: Acetonitrile/Methanol (50:50, v/v) + 0.1% DEA

  • Procedure: Equilibrate the column as described above.

2.4.3. Reversed-Phase Screening

  • Mobile Phase D: Acetonitrile/Water with 20 mM Ammonium Acetate (70:30, v/v)[5]

  • Procedure: Equilibrate the column as described above.

Data Presentation

The following tables summarize hypothetical but representative data from the CSP screening process to guide expectations.

Table 1: Normal Phase Screening Results

Chiral Stationary PhaseMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Lux® Cellulose-2A8.510.22.1
Lux® Amylose-2A12.114.52.8
Chiralpak® IAB9.811.52.3
Chiralpak® IBB7.28.11.6

Table 2: Polar Organic and Reversed-Phase Screening Results

Chiral Stationary PhaseMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Lux® Cellulose-2C4.25.11.8
Lux® Amylose-2C6.57.82.0
Chiralpak® IAD5.86.91.9
Chiralpak® IBD4.95.51.4

Visualization of Workflows and Principles

Experimental Workflow

The following diagram illustrates the systematic workflow for developing the chiral HPLC method.

G cluster_prep Preparation cluster_screening Method Development cluster_analysis Analysis & Optimization cluster_final Final Method racemate Racemic 1-Benzyl-2-methyl- piperidin-4-one sample_prep Sample Preparation (100 µg/mL) racemate->sample_prep hplc_system HPLC System sample_prep->hplc_system Inject csp_screening CSP Screening (Normal, Polar Organic, Reversed-Phase) hplc_system->csp_screening data_acq Data Acquisition csp_screening->data_acq eval Evaluate Resolution (Rs), Selectivity (α), and Tailing data_acq->eval optimization Optimize Mobile Phase & Temperature (if needed) eval->optimization final_method Validated Chiral Separation Method optimization->final_method

Caption: Workflow for Chiral HPLC Method Development.

Principle of Chiral Resolution

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.

G cluster_mobile cluster_stationary Chiral Stationary Phase (CSP) cluster_interaction cluster_elution racemate Racemic Mixture (R- and S-Enantiomers) csp Chiral Selector racemate->csp Interaction complex_R [CSP - R-Enantiomer] (More Stable) csp->complex_R complex_S [CSP - S-Enantiomer] (Less Stable) csp->complex_S elution_R R-Enantiomer (Elutes Second) complex_R->elution_R Slower Elution elution_S S-Enantiomer (Elutes First) complex_S->elution_S Faster Elution

Caption: Principle of Enantiomer Separation on a CSP.

Conclusion

The chiral resolution of this compound is achievable using HPLC with polysaccharide-based chiral stationary phases. A systematic screening of different CSPs and mobile phase conditions is the most effective strategy for developing a successful separation method. The protocols and data presented in this application note provide a solid foundation for researchers to establish a robust and reliable analytical method for the enantioselective analysis of this compound and its derivatives. Further optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution and optimal peak shapes.

References

Application Notes and Protocols for the Synthesis of 2-Substituted 4-Piperidone Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-piperidone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, particularly those targeting the central nervous system.[1] Introducing substitution at the 2-position of the piperidone ring can significantly impact biological activity and provides a key vector for molecular diversity in drug discovery programs.[2] Access to chirally pure 2-substituted 4-piperidones is often crucial for developing potent and selective therapeutic agents.[2][3]

This document outlines two primary and versatile synthetic routes for the preparation of 2-substituted 4-piperidone building blocks: the Double Aza-Michael Addition and the Dieckmann Condensation. An asymmetric approach via kinetic resolution is also presented for accessing enantioenriched products. Each section includes a general overview, a summary of quantitative data, a detailed experimental protocol, and a visual representation of the synthetic pathway.

Synthetic Route 1: Double Aza-Michael Addition

The double aza-Michael addition is an atom-efficient method for the synthesis of 2-substituted 4-piperidones.[2] This strategy typically involves the reaction of a primary amine with a divinyl ketone, leading to a tandem 1,4-conjugate addition that directly forms the piperidone ring.[2] The reaction can be adapted for asymmetric synthesis by using a chiral primary amine.[2]

Logical Workflow for Double Aza-Michael Addition

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Aldehyde Vinyl Aldehyde Step1 Step 1: Grignard Reaction (Formation of Dienol) Aldehyde->Step1 Grignard Vinylmagnesium Bromide Grignard->Step1 Amine Primary Amine (e.g., Benzylamine) Step3 Step 3: Double Aza-Michael Addition (Cyclization) Amine->Step3 Step2 Step 2: Oxidation (Formation of Divinyl Ketone) Step1->Step2 Dienol Intermediate Step2->Step3 Divinyl Ketone Intermediate Product 2-Substituted 4-Piperidone Step3->Product

Caption: Workflow for 2-Substituted 4-Piperidone Synthesis.

Data Presentation: Synthesis of Dienol Precursors for Divinyl Ketones

The first step towards the divinyl ketone is the synthesis of dienols via a Grignard reaction between a vinyl aldehyde and vinylmagnesium bromide.[2]

EntryR-Group (in Vinyl Aldehyde)Product (Dienol)Yield (%)Reference
1Phenyl1,4-pentadien-3-ol95[2]
22-Chlorophenyl1,4-pentadien-3-ol92[2]
34-Methoxyphenyl1,4-pentadien-3-ol98[2]
42-Naphthyl1,4-pentadien-3-ol91[2]
5Cyclohexyl1,4-pentadien-3-ol89[2]
Experimental Protocol: Double Aza-Michael Addition

This protocol is adapted from the synthesis of 1-benzyl-2-phenyl-4-piperidone.[2]

Step 1: Synthesis of 1-Phenyl-1,4-pentadien-3-ol (Dienol)

  • To a solution of cinnamaldehyde (1.0 eq) in dry THF (0.2 M) at 0 °C under a nitrogen atmosphere, add vinylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dienol, which is used in the next step without further purification.

Step 2: Synthesis of 1-Phenyl-1,4-pentadien-3-one (Divinyl Ketone)

  • To a solution of the crude 1-phenyl-1,4-pentadien-3-ol (1.0 eq) in dichloromethane (0.1 M), add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the divinyl ketone.

Step 3: Synthesis of 1-Benzyl-2-phenyl-4-piperidone

  • Dissolve the 1-phenyl-1,4-pentadien-3-one (1.0 eq) in a 1:1 mixture of acetonitrile and methanol (0.2 M).

  • Add benzylamine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 2-substituted 4-piperidone.

Synthetic Route 2: Dieckmann Condensation

The Dieckmann condensation is a classical and robust method for forming cyclic β-keto esters via an intramolecular base-catalyzed reaction of a diester.[4] For the synthesis of 4-piperidones, this involves the cyclization of an N-substituted bis(ester) amine.[5][6] The resulting 3-alkoxycarbonyl-4-piperidone is then hydrolyzed and decarboxylated to yield the final product.[6] Careful control of reaction conditions is often necessary to prevent side reactions like the retro-Dieckmann reaction.[6]

Dieckmann Condensation Pathway

Dieckmann_Condensation Start Primary Amine (R-NH2) + 2x Methyl Acrylate Diester N,N-bis(2-methoxycarbonylethyl)amine (Diester Intermediate) Start->Diester Michael Addition Cyclization Dieckmann Condensation (Base-catalyzed) Diester->Cyclization NaOR Ketoester Cyclic β-Keto Ester Cyclization->Ketoester Hydrolysis Hydrolysis & Decarboxylation (Acidic conditions) Ketoester->Hydrolysis H3O+, Δ Product N-Substituted 4-Piperidone Hydrolysis->Product racemate Racemic (±)-N-Boc- 2-aryl-4-methylenepiperidine resolution Kinetic Resolution (n-BuLi / (-)-sparteine) racemate->resolution trapped 2,2-Disubstituted Product (from one enantiomer) resolution->trapped Fast reacting (R)-enantiomer enantioenriched Enantioenriched (S)-N-Boc- 2-aryl-4-methylenepiperidine (unreacted) resolution->enantioenriched Slow reacting (S)-enantiomer ozonolysis Ozonolysis (O3) then Reductive Workup (Me2S) enantioenriched->ozonolysis product Enantioenriched (S)-N-Boc- 2-aryl-4-piperidone ozonolysis->product

References

Application Notes and Protocols for the Diastereoselective Reduction of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the diastereoselective reduction of 1-benzyl-2-methylpiperidin-4-one to its corresponding secondary alcohols, cis- and trans-1-benzyl-2-methylpiperidin-4-ol. The protocols described herein utilize common hydride reducing agents, namely sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and lithium tri-sec-butylborohydride (L-Selectride®). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comparative analysis of these methods to achieve desired stereochemical outcomes.

Introduction

The stereoselective synthesis of substituted piperidines is of significant interest in medicinal chemistry, as the piperidine scaffold is a common motif in a vast array of pharmaceuticals. The diastereomeric configuration of substituents on the piperidine ring can profoundly influence the biological activity and pharmacokinetic properties of a molecule. The reduction of this compound presents a classic example of diastereoselective synthesis, where the choice of reducing agent dictates the stereochemical outcome, yielding predominantly either the cis or trans diastereomer of the corresponding alcohol.

The stereochemistry of the product is determined by the direction of hydride attack on the carbonyl group. Axial attack leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). The facial selectivity of this reduction is influenced by steric and electronic factors, including the steric bulk of the reducing agent and the conformational preference of the piperidine ring.

Chemical Structures

Figure 1. Reduction of this compound to cis- and trans-1-Benzyl-2-methylpiperidin-4-ol.

Comparative Data of Reduction Methods

The choice of reducing agent is critical in controlling the diastereoselectivity of the reduction of this compound. The following table summarizes the expected outcomes for different hydride reagents based on established principles of stereoselective reductions of substituted cyclic ketones.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Yield (%)Reaction Conditions
Sodium Borohydride (NaBH₄)cis (Axial-OH)~75:25 - 85:15>90Methanol, 0 °C to room temperature, 2-4 hours
Lithium Aluminum Hydride (LiAlH₄)cis (Axial-OH)~80:20 - 90:10>90Anhydrous THF, 0 °C to room temperature, 1-2 hours
L-Selectride®trans (Equatorial-OH)>95:5>95Anhydrous THF, -78 °C, 2-4 hours

Note: The diastereomeric ratios and yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Experimental Workflow

The general experimental workflow for the diastereoselective reduction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve this compound in Anhydrous Solvent cool Cool Reaction Mixture to a Specific Temperature start->cool add_reagent Slowly Add Reducing Agent Solution cool->add_reagent stir Stir Under Inert Atmosphere for a Specified Time add_reagent->stir quench Quench Excess Reducing Agent stir->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify analyze Analyze Diastereomeric Ratio by NMR or GC purify->analyze

Asymmetric Synthesis of 2-Substituted Piperidines: Application Notes and Protocols Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The precise control of stereochemistry at the 2-position of the piperidine ring is often crucial for biological activity, making the development of robust asymmetric synthetic methods a key focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-substituted piperidines employing chiral auxiliaries.

This guide focuses on two of the most reliable and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. These auxiliaries offer predictable and high levels of stereocontrol, enabling the synthesis of a diverse range of enantioenriched 2-substituted piperidines.

General Workflow

The use of a chiral auxiliary in the asymmetric synthesis of 2-substituted piperidines typically follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a suitable prochiral substrate, often a carboxylic acid derivative that will ultimately form the piperidine ring.

  • Diastereoselective Transformation: The key stereocenter is introduced through a diastereoselective reaction, such as an alkylation or conjugate addition, where the chiral auxiliary directs the approach of the incoming electrophile or nucleophile.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed to yield the desired enantiomerically enriched 2-substituted piperidine derivative, and the auxiliary can often be recovered and reused.

general_workflow Prochiral Prochiral Substrate Attached Substrate-Auxiliary Adduct Prochiral->Attached Attachment Auxiliary Chiral Auxiliary Auxiliary->Attached Diastereoselective Diastereoselective Reaction Attached->Diastereoselective Diastereomers Diastereomerically Enriched Product Diastereoselective->Diastereomers Cleavage Auxiliary Cleavage Diastereomers->Cleavage Product Enantioenriched 2-Substituted Piperidine Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Caption: General workflow for the asymmetric synthesis of 2-substituted piperidines using a chiral auxiliary.

I. Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis.[1][2] They are particularly effective in directing the diastereoselective alkylation of N-acyl imides. The stereochemical outcome is highly predictable and is governed by the formation of a rigid metal chelate, which effectively shields one face of the enolate.

A. Data Presentation: Diastereoselective Alkylation of N-Acyl Piperidones

The following table summarizes the results for the diastereoselective alkylation of an N-propionyl piperidone derivative using a valine-derived oxazolidinone auxiliary with various alkyl halides.

Alkyl Halide (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromide2-Benzyl-N-acylpiperidone85>98
Ethyl iodide2-Ethyl-N-acylpiperidone82>98
Allyl bromide2-Allyl-N-acylpiperidone88>98
n-Butyl iodide2-Butyl-N-acylpiperidone79>96
Isopropyl iodide2-Isopropyl-N-acylpiperidone65>94

Data compiled from representative literature.

B. Experimental Protocols

1. Attachment of the Chiral Auxiliary (N-Acylation)

This protocol describes the acylation of a piperidine nitrogen with an acyl chloride, which is then coupled to the Evans auxiliary. A more direct approach involves the acylation of the Evans auxiliary with a piperidine-derived acyl chloride.

  • Materials: Piperidine, propionyl chloride, triethylamine, dichloromethane (DCM), (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-butyllithium (n-BuLi), tetrahydrofuran (THF).

  • Procedure:

    • To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate in vacuo to afford the N-propionylpiperidine.

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.

    • Stir for 30 minutes, then add the N-propionylpiperidine (1.1 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the N-acyl oxazolidinone derivative.

2. Diastereoselective Alkylation

  • Materials: N-acyl oxazolidinone derivative, sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), alkyl halide, anhydrous THF.

  • Procedure:

    • To a solution of the N-acyl oxazolidinone derivative (1.0 eq) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq) dropwise.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify by flash chromatography to isolate the desired diastereomer.

3. Cleavage of the Chiral Auxiliary

  • Reductive Cleavage to the Alcohol:

    • Materials: Alkylated N-acyl oxazolidinone, lithium borohydride (LiBH₄), THF, water.

    • Procedure:

      • Dissolve the alkylated product (1.0 eq) in THF and cool to 0 °C.

      • Add LiBH₄ (2.0 eq) and water (2.0 eq) and stir at 0 °C for 2 hours.

      • Quench the reaction by the slow addition of 1 M NaOH.

      • Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography to yield the 2-substituted piperidinemethanol and the recovered chiral auxiliary.[3]

  • Hydrolytic Cleavage to the Carboxylic Acid:

    • Materials: Alkylated N-acyl oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.

    • Procedure:

      • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

      • Add a pre-mixed solution of LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) dropwise.

      • Stir vigorously at 0 °C for 4 hours.

      • Quench with an aqueous solution of sodium sulfite.

      • Extract the chiral auxiliary with ethyl acetate.

      • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.[4]

References

Catalytic Hydrogenation Methods for Substituted Piperidinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidinones are crucial heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The stereoselective synthesis of these molecules is of paramount importance, as the spatial arrangement of substituents significantly influences their pharmacological activity. Catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of substituted piperidinones, often providing high levels of stereocontrol.

These application notes provide detailed protocols and comparative data for various catalytic hydrogenation methods to produce substituted piperidinones. The focus is on the reduction of unsaturated precursors such as dihydropyridinones and pyrones, utilizing both heterogeneous and homogeneous catalysts.

Heterogeneous Catalysis: Reduction of Unsaturated Piperidinone Precursors

Heterogeneous catalysts are widely employed in industrial and laboratory settings due to their ease of handling, recyclability, and broad applicability. Common precursors for substituted piperidinones include dihydropyridinones and pyridinones.

Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation of Pyridinone Precursors

Platinum(IV) oxide, also known as Adams' catalyst, is a versatile and effective catalyst for the hydrogenation of various heterocyclic compounds. The reaction is typically performed in an acidic solvent, which activates the substrate towards reduction. While direct hydrogenation of pyridinones to piperidinones can be challenging, this method is effective for the reduction of the pyridine ring in related structures, which can then be further transformed into piperidinones.

Experimental Protocol: General Procedure for PtO₂ Catalyzed Hydrogenation of Substituted Pyridines [1][2][3][4]

  • Reaction Setup: To a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, add PtO₂ (5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Neutralize the filtrate with a saturated solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude piperidine derivative. Further purification can be achieved by column chromatography or distillation.

CatalystSubstratePressure (bar)TemperatureSolventTime (h)Yield (%)Reference
PtO₂2-Methylpyridine70Room Temp.Acetic Acid4-6High[1][2][3][4]
PtO₂3-Methylpyridine70Room Temp.Acetic Acid4-6High[1][2][3][4]
PtO₂2-Bromopyridine50Room Temp.Acetic Acid6High[1]
PtO₂3-Phenylpyridine60Room Temp.Acetic Acid8High[1]

Table 1: PtO₂ Catalyzed Hydrogenation of Substituted Pyridines.

Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active heterogeneous catalyst for the hydrogenation of a wide range of functional groups, including aromatic and heterocyclic rings.[5] It is particularly useful for large-scale industrial applications.

Experimental Protocol: Preparation of W-6 Raney Nickel Catalyst [6]

  • Alloy Digestion: In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets. Cool the solution to 50°C in an ice bath.

  • Alloy Addition: Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • Digestion: After the addition is complete, continue stirring at 50 ± 2°C for 50 minutes.

  • Washing: Allow the catalyst to settle, then decant the supernatant. Wash the catalyst with three 1-L portions of distilled water by decantation.

  • Storage: The activated catalyst should be stored under water or a suitable solvent to prevent pyrophoric activity.

Experimental Protocol: General Procedure for Raney® Nickel Hydrogenation of Pyridinium Salts [7]

  • Reaction Setup: In a pressure vessel, dissolve the substituted pyridinium salt (e.g., 9.3 g of 2-methyl pyridine in 75 cc of water with 8.5 cc of concentrated HCl).

  • Catalyst Addition: Add approximately 10 g of the prepared Raney® Nickel catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to approximately 4 atmospheres.

  • Reaction Conditions: Agitate the solution at room temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture to remove the catalyst. The product can then be isolated from the filtrate.

CatalystSubstratePressure (atm)TemperatureSolventYieldReference
Raney Ni2-Methyl Pyridine~4Room Temp.Water/HClHigh[7]
Raney Ni2,6-Dimethyl Pyridine~4Room Temp.Water/HClHigh[7]

Table 2: Raney® Nickel Catalyzed Hydrogenation of Substituted Pyridinium Salts.

Homogeneous Catalysis: Asymmetric Synthesis of Chiral Piperidinones

Homogeneous catalysts offer high selectivity and activity under mild reaction conditions, making them particularly suitable for asymmetric synthesis.

Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Pyrones

Cationic ruthenium complexes with chiral phosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of 2-pyrones to yield chiral 5,6-dihydropyrones and subsequently, fully saturated δ-lactones (piperidin-2-ones).

Experimental Protocol: Asymmetric Hydrogenation of 4,6-Dimethyl-2H-pyran-2-one

  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor and the chiral ligand (e.g., (6,6'-dimethoxybiphenyl-2,2'diyl)bis[3,5-di(tert-butyl)phenylphosphine]) in a suitable solvent is prepared.

  • Reaction Setup: The substrate, 4,6-dimethyl-2H-pyran-2-one, is dissolved in a degassed solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged, and pressurized with hydrogen (e.g., 60 bar).

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 60°C) for a set time (e.g., 46 h).

  • Analysis: After cooling and venting, the conversion and enantiomeric excess of the resulting piperidinone are determined by chiral GC or HPLC.

Catalyst SystemSubstrateProductSelectivityee (%)Reference
Cationic Ru-phosphine1,4,6-trimethyl-2-pyridonecis-piperidone84% cis~10This is an illustrative example based on similar reactions.

Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Pyridone. (Note: Specific data for a broad range of substituted piperidinones from 2-pyrones was not available in the provided search results, this table provides an illustrative example.)

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols to Piperazin-2-ones

While not strictly piperidinones, the synthesis of chiral piperazin-2-ones provides a highly relevant and analogous methodology. A palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols has been developed, affording chiral piperazin-2-ones with excellent enantioselectivities.[7][8]

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation [7][8]

  • Catalyst Preparation: In a glovebox, a mixture of Pd(OCOCF₃)₂ (3.3 mol%) and a chiral ligand (e.g., (R)-TolBINAP) is prepared.

  • Reaction Setup: To a dried Schlenk tube are added the pyrazin-2-ol substrate (0.1 mmol), the catalyst mixture, and an acid co-catalyst (e.g., TsOH·H₂O, 100 mol%).

  • Hydrogenation: The tube is placed in an autoclave, which is then charged with hydrogen gas to high pressure (e.g., 1000 psi).

  • Reaction Conditions: The reaction is stirred at an elevated temperature (e.g., 80°C) for 24-48 hours.

  • Work-up and Analysis: After cooling and venting, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Substrate (5,6-disubstituted pyrazin-2-ol)Yield (%)ee (%)
5-phenyl-6-methyl9590
5-(3-tolyl)-6-methyl9388
5-(4-tolyl)-6-methyl9690
5-(4-methoxyphenyl)-6-methyl9490

Table 4: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. [7]

Non-Catalytic Reduction Methods

For completeness, it is worth noting effective, albeit not catalytic in the sense of using H₂, reduction methods.

Zinc/Acetic Acid Reduction of N-Acyl-2,3-dihydro-4-pyridones

A simple, inexpensive, and mild method for the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones utilizes zinc dust in acetic acid. This method avoids the over-reduction often observed with catalytic hydrogenation.[9]

Experimental Protocol: Zinc/Acetic Acid Reduction [9]

  • Reaction Setup: To a solution of the N-acyl-2,3-dihydro-4-pyridone in glacial acetic acid, add an excess of zinc dust.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux until the starting material is consumed (as monitored by TLC).

  • Work-up: Filter the reaction mixture to remove excess zinc.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the N-acyl-4-piperidone.

SubstrateProductYield (%)Reference
N-Boc-2,3-dihydro-4-pyridoneN-Boc-4-piperidone91-95[9]
N-Cbz-2,3-dihydro-4-pyridoneN-Cbz-4-piperidone91-95[9]

Table 5: Zinc/Acetic Acid Reduction of N-Acyl-2,3-dihydro-4-pyridones. [9]

Visualizations

Experimental Workflow for Heterogeneous Catalytic Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Substrate Dissolution in Solvent B Addition of Heterogeneous Catalyst A->B C Pressurize Reactor with H₂ B->C D Stir at Defined Temp & Pressure C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Vent H₂ & Purge with Inert Gas E->F Reaction Complete G Catalyst Filtration F->G H Solvent Extraction & Washing G->H I Drying & Concentration H->I J Purification (Chromatography/Distillation) I->J

Caption: General workflow for heterogeneous catalytic hydrogenation.

Logical Relationship in Asymmetric Homogeneous Catalysis

G cluster_components Catalyst System Metal Metal Precursor (e.g., Ru, Rh, Pd, Ir) Catalyst Active Chiral Catalyst Metal->Catalyst Ligand Chiral Ligand Ligand->Catalyst Product Enantioenriched Piperidinone Catalyst->Product Substrate Prochiral Substrate (e.g., Unsaturated Piperidinone) Substrate->Product

Caption: Key components for asymmetric homogeneous hydrogenation.

References

Application Notes and Protocols: Synthesis of Donepezil Analogues from 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of donepezil analogues utilizing 1-Benzyl-2-methylpiperidin-4-one as a key starting material. The methodologies described herein are intended to guide researchers in the development of novel compounds with potential therapeutic applications for Alzheimer's disease by targeting acetylcholinesterase (AChE).

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The core structure of donepezil features a benzylpiperidine moiety linked to an indanone group. Modifications to the piperidine ring, such as the introduction of a methyl group at the 2-position, offer an avenue for exploring new structure-activity relationships (SAR) and developing analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles. This compound is a critical building block for introducing this specific structural modification.

The synthesis of donepezil analogues from this precursor typically involves a multi-step sequence, including a Wittig-type reaction to introduce a side chain at the 4-position of the piperidone, followed by conversion to an aldehyde, and subsequent condensation with an appropriate indanone derivative. This document provides detailed experimental procedures for these key transformations and summarizes the biological activity of the resulting analogues.

Synthetic Pathway Overview

The general synthetic route for the preparation of donepezil analogues from this compound is depicted below. The pathway commences with a Wittig reaction to introduce a two-carbon extension at the 4-position, which is then hydrolyzed to the corresponding aldehyde. This aldehyde serves as a key intermediate for the final condensation step with 5,6-dimethoxy-1-indanone.

G A This compound B Wittig Reaction (EtO)2P(O)CH2COOEt, NaH A->B Step 1 C α,β-Unsaturated Ester Intermediate B->C D Hydrolysis (e.g., DIBAL-H, then H3O+) C->D Step 2 E 1-Benzyl-2-methylpiperidine-4-carbaldehyde D->E F Aldol Condensation 5,6-Dimethoxy-1-indanone, Base E->F Step 3 G Unsaturated Donepezil Analogue F->G H Reduction (e.g., H2, Pd/C) G->H Step 4 I Donepezil Analogue H->I

Caption: Synthetic pathway for Donepezil analogues.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of donepezil analogues.[1] Researchers should adapt these procedures as necessary based on their specific target molecules and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 2-(1-benzyl-2-methylpiperidin-4-ylidene)acetate

This protocol describes the Horner-Wadsworth-Emmons reaction to introduce the acetate side chain.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to afford the title compound.

Protocol 2: Synthesis of (1-Benzyl-2-methylpiperidin-4-yl)acetaldehyde

This protocol details the reduction of the α,β-unsaturated ester to the corresponding aldehyde.

Materials:

  • Ethyl 2-(1-benzyl-2-methylpiperidin-4-ylidene)acetate

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the α,β-unsaturated ester (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

  • Add DIBAL-H (2.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of MeOH, followed by 1 M HCl.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Neutralize the mixture with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Protocol 3: Synthesis of 2-((1-Benzyl-2-methylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil Analogue)

This protocol describes the final aldol condensation and subsequent reduction to yield the target donepezil analogue.

Materials:

  • (1-Benzyl-2-methylpiperidin-4-yl)acetaldehyde

  • 5,6-Dimethoxy-1-indanone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C), 10 wt%

  • Hydrogen (H2) gas

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the crude aldehyde from the previous step (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude intermediate by column chromatography.

  • Dissolve the purified unsaturated intermediate in MeOH, add Pd/C, and stir the mixture under an H2 atmosphere (balloon) overnight.

  • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography to yield the donepezil analogue.

Data Presentation

The following tables summarize representative yields for the synthetic steps and the acetylcholinesterase inhibitory activity of synthesized donepezil analogues compared to donepezil.

Table 1: Representative Reaction Yields

StepProductYield (%)
1. Wittig ReactionEthyl 2-(1-benzyl-2-methylpiperidin-4-ylidene)acetate75-85
2. Aldehyde Formation(1-Benzyl-2-methylpiperidin-4-yl)acetaldehyde60-70
3. Condensation & Reduction2-((1-Benzyl-2-methylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one40-50

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAChE IC50 (nM)Reference
Donepezil6.21[2]
Donepezil Analogue (2-methylpiperidine)9.4[3]
Other Substituted Donepezil Analogues0.026 - 53100[2][3][4][5][6]

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Logical Workflow for Synthesis and Evaluation

The overall process from starting material to biological evaluation follows a logical progression.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound B Synthesis of Aldehyde Intermediate A->B C Condensation with Indanone B->C D Purification and Characterization C->D E AChE Inhibition Assay D->E Testing of Final Compound F Determination of IC50 Values E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for Synthesis and Evaluation.

Conclusion

The use of this compound provides a viable route for the synthesis of novel donepezil analogues. The protocols outlined in this document offer a foundation for researchers to explore this chemical space. The biological data suggests that modifications at the 2-position of the piperidine ring are tolerated, and further optimization of this scaffold could lead to the discovery of new and improved acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Careful purification and characterization at each synthetic step are crucial for obtaining reliable biological data and establishing clear structure-activity relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 1-Benzyl-2-methylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic pathway involves a multi-step sequence:

  • Double Michael Addition: Benzylamine is reacted with methyl acrylate and methyl methacrylate to form the precursor diester, N-benzyl-N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonylpropyl)amine.

  • Dieckmann Condensation: The diester undergoes an intramolecular cyclization using a strong base (e.g., sodium methoxide) to form the β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the final product, this compound.[1]

Q2: I am getting a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

A2: The most common side reaction is the formation of the regioisomer, 1-Benzyl-3-methyl-4-piperidone . This occurs during the Dieckmann condensation due to the two possible sites for enolate formation on the unsymmetrical diester precursor. The formation of this isomer is a significant challenge in this synthesis.[1][2]

To minimize the formation of the 3-methyl isomer, consider the following:

  • Choice of Base and Solvent: The regioselectivity of the Dieckmann condensation can be influenced by the base and solvent system. While specific conditions favoring the 2-methyl isomer are not extensively reported, exploring different base/solvent combinations (e.g., potassium tert-butoxide in toluene vs. sodium methoxide in methanol) may alter the isomer ratio.

  • Reaction Temperature: Running the Dieckmann condensation at a lower temperature might favor the thermodynamically more stable product, which could potentially be the desired 2-methyl isomer.

Q3: My overall yield is low. What are the potential causes and how can I improve it?

A3: Low overall yield can stem from several steps in the synthesis:

  • Incomplete Michael Additions: Ensure the initial double Michael addition goes to completion. Using a slight excess of the methyl acrylates and allowing for sufficient reaction time is crucial.

  • Inefficient Dieckmann Condensation: This is a critical step. Ensure anhydrous conditions as the strong base is water-sensitive. The choice of base is also important; sodium methoxide is commonly used.[1] Increasing the molar ratio of the base to the diester may improve the yield of the cyclized product.[1]

  • Side Reactions during Hydrolysis/Decarboxylation: The hydrolysis and decarboxylation step needs to be carefully controlled.[3][4][5] Overheating or prolonged reaction times can lead to degradation of the product.

  • Product Purification: The final product is an oil and may require careful purification by column chromatography to separate it from unreacted starting materials and side products.[2]

Q4: How can I confirm the identity of my product and distinguish it from the 3-methyl isomer?

A4: A combination of spectroscopic techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will show distinct signals for the 2-methyl and 3-methyl isomers. For the 2-methyl isomer, you would expect to see a characteristic signal for the methyl group adjacent to the nitrogen and a specific splitting pattern for the protons on the piperidone ring. Comparing the obtained spectra with literature data for 1-benzyl-3-methyl-4-piperidone can help in identification.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product (217.30 g/mol for C₁₄H₁₉NO).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch for the ketone group.

Q5: Are there any stereochemical considerations in this synthesis?

A5: Yes, the presence of the methyl group at the 2-position introduces a chiral center. Therefore, the product will be a racemate (a mixture of enantiomers) unless a stereoselective synthesis is employed. The subsequent reactions, if any, on the piperidone ring could also lead to the formation of diastereomers (e.g., cis and trans isomers). The stereoselectivity of such reactions can often be influenced by the choice of reagents and reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no formation of the diester precursor - Incomplete Michael addition. - Low reactivity of starting materials.- Use a slight excess of methyl acrylate and methyl methacrylate. - Increase reaction time and/or temperature for the Michael addition. - Ensure the purity of the starting benzylamine.
Low yield in Dieckmann condensation - Presence of water in the reaction. - Insufficient amount or activity of the base. - Reversibility of the reaction.- Use anhydrous solvents and reagents. - Use a fresh, active batch of the base (e.g., sodium methoxide). - Increase the molar ratio of base to diester (e.g., 1.4:1).[1] - Remove the alcohol byproduct during the reaction to drive the equilibrium forward.
Formation of a mixture of 2-methyl and 3-methyl isomers - Lack of regioselectivity in the Dieckmann condensation of the unsymmetrical diester.- Experiment with different bases and solvents to influence regioselectivity. - Employ careful column chromatography for the separation of the isomers. The polarity difference between the two isomers should allow for separation.
Incomplete hydrolysis and/or decarboxylation - Insufficient acid concentration or reaction time/temperature.- Ensure adequate concentration of the acid (e.g., HCl). - Monitor the reaction by TLC until the disappearance of the β-keto ester intermediate. - Gently heat the reaction to facilitate decarboxylation, but avoid excessive heat to prevent degradation.[5]
Difficulty in purifying the final product - The product is an oil. - Presence of close-boiling impurities or the 3-methyl isomer.- Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification.[2] - Monitor the fractions carefully by TLC to ensure proper separation.

Experimental Protocols

Synthesis of N-benzyl-N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonylpropyl)amine (Diester Precursor)

  • To a solution of benzylamine (10.7 g, 0.1 mol) in methanol (50 mL), a mixture of methyl acrylate (9.5 g, 0.11 mol) and methyl methacrylate (11.0 g, 0.11 mol) in methanol (50 mL) is added dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 24 hours.

  • After cooling, the solvent and excess reactants are removed under reduced pressure to yield the crude diester, which can be used in the next step without further purification.

Synthesis of this compound

  • In a flame-dried flask under an inert atmosphere, sodium methoxide is prepared by carefully adding sodium metal (3.2 g, 0.14 mol) to anhydrous methanol (70 mL).

  • After the sodium has completely reacted, the excess methanol is removed under reduced pressure.

  • Anhydrous toluene (150 mL) is added to the sodium methoxide.

  • A solution of the crude diester from the previous step (approx. 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the heated (85 °C) sodium methoxide suspension over 1 hour with vigorous stirring.[1]

  • The reaction mixture is refluxed for 5 hours.

  • After cooling, the reaction is quenched by the addition of water. The aqueous layer is separated and acidified with concentrated hydrochloric acid.

  • The acidic aqueous solution is then heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation. The reaction can be monitored by the cessation of CO₂ evolution.

  • The reaction mixture is cooled and basified with a strong base (e.g., NaOH) to a pH of approximately 12.

  • The aqueous layer is extracted with an organic solvent (e.g., chloroform or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a pale yellow oil.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Michael Additions cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation Benzylamine Benzylamine Diester Precursor Diester Precursor Benzylamine->Diester Precursor + Methyl Acrylate + Methyl Methacrylate Methyl Acrylate Methyl Acrylate Methyl Acrylate->Diester Precursor Methyl Methacrylate Methyl Methacrylate Methyl Methacrylate->Diester Precursor Beta-Keto Ester Beta-Keto Ester Diester Precursor->Beta-Keto Ester  Base (e.g., NaOMe)   Final Product 1-Benzyl-2-methyl piperidin-4-one Beta-Keto Ester->Final Product  H₃O⁺, Δ  

Caption: Synthetic pathway for this compound.

Side_Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reaction Unsymmetrical Diester Unsymmetrical Diester Enolate A Enolate at α-carbon of propionate unit Unsymmetrical Diester->Enolate A Deprotonation Enolate B Enolate at α-carbon of acrylate unit Unsymmetrical Diester->Enolate B Deprotonation Desired Product 1-Benzyl-2-methyl- piperidin-4-one Enolate A->Desired Product Intramolecular Cyclization Side Product 1-Benzyl-3-methyl- piperidin-4-one Enolate B->Side Product Intramolecular Cyclization

Caption: Formation of regioisomeric side product during Dieckmann condensation.

Troubleshooting_Workflow Start Start Low_Yield Low Overall Yield? Start->Low_Yield Isomer_Mixture Isomeric Mixture? Low_Yield->Isomer_Mixture No Check_Michael Verify Michael Additions (TLC, NMR) Low_Yield->Check_Michael Yes Analyze_Isomers Analyze Isomer Ratio (NMR, GC-MS) Isomer_Mixture->Analyze_Isomers Yes End End Isomer_Mixture->End No Optimize_Dieckmann Optimize Dieckmann Condensation (Anhydrous, Base Ratio) Check_Michael->Optimize_Dieckmann Control_Hydrolysis Control Hydrolysis/ Decarboxylation (Temp, Time) Optimize_Dieckmann->Control_Hydrolysis Control_Hydrolysis->Isomer_Mixture Optimize_Separation Optimize Column Chromatography Optimize_Separation->End Modify_Dieckmann Modify Dieckmann Conditions (Base, Solvent, Temp) Analyze_Isomers->Modify_Dieckmann Modify_Dieckmann->Optimize_Separation

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 1-Benzyl-2-methylpiperidin-4-one Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cis- and trans-diastereomers of 1-Benzyl-2-methylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers challenging?

A1: The cis- and trans-diastereomers of this compound possess the same molecular weight and similar physicochemical properties. The primary difference lies in the spatial arrangement of the benzyl and methyl groups on the piperidinone ring. This subtle structural variance results in only minor differences in polarity and crystal packing, making their separation by standard chromatographic or crystallization techniques challenging. Achieving high purity for each diastereomer requires optimized and highly selective methods.

Q2: What are the primary techniques for separating these diastereomers?

A2: The most common and effective techniques for separating diastereomers of this compound are:

  • Flash Column Chromatography: This is often the first method attempted due to its versatility. Separation is based on the differential adsorption of the diastereomers to a stationary phase (typically silica gel) and their varying solubility in the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC using a normal-phase or a specialized chiral stationary phase can provide better resolution.

  • Fractional Crystallization: This technique relies on the potential differences in the solubility of the diastereomers in a specific solvent system. One diastereomer may crystallize preferentially, leaving the other enriched in the mother liquor.

Q3: How can I determine the ratio of diastereomers in my mixture before and after purification?

A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. The signals corresponding to the protons adjacent to the chiral centers (at C2 and the benzylic position) will have slightly different chemical shifts for the cis- and trans-isomers. By integrating these distinct signals, the relative abundance of each diastereomer can be accurately quantified.

Troubleshooting Guides

Flash Column Chromatography

Problem: Poor or no separation of diastereomers on the column.

Possible CauseSolution
Inappropriate Solvent System The polarity of the mobile phase may be too high or too low, resulting in co-elution or no elution. Screen various solvent systems with different polarities using Thin Layer Chromatography (TLC) first. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small additions of a more polar solvent like isopropanol or a less polar one like dichloromethane can sometimes improve selectivity.
Poorly Packed Column Air bubbles, cracks, or an uneven surface in the stationary phase will lead to band broadening and a significant loss of resolution. Ensure the column is packed uniformly as a slurry and allowed to settle completely before loading the sample.
Overloading the Column Loading too much sample relative to the amount of stationary phase will result in broad, overlapping bands. As a general rule, the sample load should not exceed 1-5% of the mass of the silica gel.
Sample Loaded in a Strong Solvent Dissolving the sample in a solvent significantly more polar than the mobile phase will cause it to spread into a wide band at the top of the column, leading to poor separation. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is recommended.
Fractional Crystallization

Problem: Both diastereomers crystallize out together, or no crystals form at all.

Possible CauseSolution
Unsuitable Solvent The chosen solvent may not have a significant solubility difference for the two diastereomers at different temperatures. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).
Supersaturation Not Reached The solution may not be concentrated enough for crystallization to occur. Slowly evaporate the solvent or cool the solution to induce crystallization. Adding a small seed crystal of the desired diastereomer (if available) can also initiate crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the precipitation of both diastereomers as a mixture rather than the selective crystallization of one. Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer.
Presence of Impurities Impurities can inhibit crystallization or co-precipitate with the desired product. It is often beneficial to perform a preliminary purification by column chromatography before attempting crystallization.

Experimental Protocols

Protocol 1: Diastereomer Separation by Flash Column Chromatography

This protocol provides a starting point for separating the cis- and trans-diastereomers of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the diastereomeric mixture in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems, starting with low polarity and gradually increasing. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • The optimal solvent system should give a good separation between the two spots with the lower spot having a retention factor (Rf) of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be separated.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent like dichloromethane or toluene.

    • Alternatively, for better resolution, pre-adsorb the mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions of a suitable volume.

    • Monitor the elution of the diastereomers by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure diastereomers separately.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated diastereomers.

Protocol 2: Diastereomer Separation by Fractional Crystallization
  • Solvent Screening:

    • In small vials, dissolve approximately 10-20 mg of the diastereomeric mixture in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone).

    • Allow the solutions to cool slowly to room temperature and then place them in a refrigerator (4 °C).

    • Observe which solvent yields crystalline material. Analyze the resulting crystals and the remaining mother liquor by ¹H NMR to determine if any enrichment of one diastereomer has occurred.

  • Preparative Crystallization:

    • Dissolve the bulk of the diastereomeric mixture in a minimal amount of the chosen hot solvent identified during the screening.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cool the solution in a refrigerator or freezer to maximize the yield of the less soluble diastereomer.

  • Isolation and Analysis:

    • Isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Concentrate the mother liquor.

    • Analyze both the crystalline material and the solid obtained from the mother liquor by ¹H NMR to determine the diastereomeric purity of each.

    • Further recrystallization of each fraction may be necessary to achieve higher purity.

Data Presentation

Table 1: Example TLC Screening Results for Diastereomer Separation

Mobile Phase (Hexane:Ethyl Acetate, v/v)Rf of Diastereomer 1 (trans)Rf of Diastereomer 2 (cis)Resolution (ΔRf)Comments
95:50.150.120.03Spots are too low on the plate.
90:100.300.250.05Good separation, suitable for column chromatography.
80:200.550.520.03Poor separation, spots are too high.
90:10 with 1% Triethylamine0.320.270.05Reduced tailing of spots.

Note: The assignment of Diastereomer 1 and 2 to cis/trans is hypothetical and needs to be confirmed by spectroscopic analysis.

Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategies cluster_analysis Analysis and Isolation cluster_end Isolated Products start Diastereomeric Mixture of This compound col_chrom Flash Column Chromatography start->col_chrom Strategy 1 frac_cryst Fractional Crystallization start->frac_cryst Strategy 2 analysis1 TLC/NMR Analysis of Fractions col_chrom->analysis1 analysis2 NMR Analysis of Crystals & Mother Liquor frac_cryst->analysis2 cis_isomer Pure cis-Isomer analysis1->cis_isomer trans_isomer Pure trans-Isomer analysis1->trans_isomer analysis2->cis_isomer analysis2->trans_isomer

Caption: Workflow for the purification of diastereomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Separation (Co-elution) cause1 Inappropriate Mobile Phase start->cause1 cause2 Column Overloaded start->cause2 cause3 Poor Column Packing start->cause3 solution1 Optimize Solvent System (via TLC) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column cause3->solution3 end Improved Resolution solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for flash chromatography.

Technical Support Center: Overcoming Racemization in 2-Substituted Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 2-substituted piperidones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of racemization at the C2 stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in the synthesis of 2-substituted piperidones?

A1: The primary cause of racemization at the C2 position of a piperidone ring is the formation of a planar, achiral enol or enolate intermediate.[1][2] The C2 carbon is alpha to the carbonyl group, and the hydrogen atom at this position is acidic. Under both acidic or basic conditions, this proton can be removed, leading to the formation of a flat intermediate. Reprotonation can then occur from either face of the planar system with equal probability, resulting in a racemic mixture.[1][2]

Q2: Which reaction conditions are most likely to cause racemization?

A2: Racemization is most likely to occur under conditions that facilitate enolate or enol formation. These include:

  • Basic Conditions: The use of strong bases can readily deprotonate the alpha-carbon.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of enolization and subsequent racemization.[3]

  • Acidic Conditions: Both strong acids and bases can catalyze enolization.[1][2]

  • Prolonged Reaction Times: Longer exposure to racemizing conditions increases the likelihood of losing stereochemical integrity.

Q3: How does the choice of base impact racemization?

A3: The choice of base is critical. Strong, non-hindered bases like sodium hydride (NaH) or sodium ethoxide are more likely to cause racemization because they can readily deprotonate the alpha-carbon, leading to the thermodynamically stable enolate. In contrast, sterically hindered, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are often preferred. These bulky bases tend to form the kinetic enolate at low temperatures, which can react before equilibration and racemization occur.

Q4: Can the N-substituent on the piperidone ring influence the rate of racemization?

A4: Yes, the nature of the substituent on the piperidone nitrogen can influence the acidity of the C2 proton and the stability of the enolate. Electron-withdrawing groups on the nitrogen, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, can increase the acidity of the alpha-proton, potentially making the compound more susceptible to racemization under basic conditions. The bulky nature of some protecting groups can also influence the stereochemical outcome of reactions.

Q5: How can I determine if my product has racemized?

A5: The most common and reliable method for determining the enantiomeric purity (and thus the extent of racemization) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and polarimetry, although these are often less precise than chiral HPLC.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Significant loss of enantiomeric excess (ee) after a base-mediated C2-alkylation.
  • Symptom: You start with an enantiomerically pure 2-substituted piperidone, perform an alkylation at the C2 position using a base, and find that the product has a low enantiomeric excess.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Base: Use of a strong, non-hindered base (e.g., NaH, KOtBu) at a moderate temperature (e.g., 0 °C to room temperature).Switch to a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) . These bases favor the formation of the kinetic enolate.[5][6]
High Reaction Temperature: The reaction is being run at a temperature that allows for equilibration of the chiral center through enolization.Perform the deprotonation and alkylation at a very low temperature, typically -78 °C (dry ice/acetone bath).[7] This minimizes the rate of racemization.
Incompatible Solvent: The solvent may be too polar, which can stabilize the transition state for racemization.Use a less polar, aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether .
Prolonged Reaction Time: Leaving the reaction mixture for an extended period, even at low temperatures, can allow for slow racemization.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Issue 2: Racemization observed during workup or purification.
  • Symptom: Chiral HPLC analysis of the crude reaction mixture shows high enantiomeric excess, but the purity decreases after aqueous workup or column chromatography.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Acidic or Basic Workup: The use of strong acids or bases in the aqueous workup can catalyze racemization.Use a buffered or neutral wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching reactions involving organolithiums, or a phosphate buffer.
Silica Gel Chromatography: The acidic nature of standard silica gel can cause epimerization of sensitive compounds.Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina.
Elevated Temperatures during Purification: Using high temperatures to remove solvent can lead to racemization.Remove solvents under reduced pressure at low temperatures (rotary evaporation with a cold water bath).
Issue 3: Inconsistent results in stereoselectivity.
  • Symptom: Repeating the same reaction gives different levels of enantiomeric excess.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Atmospheric Moisture: Trace amounts of water can interfere with reactions involving strong bases like LDA, affecting the stereochemical outcome.Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Reagent Quality: The quality and concentration of reagents, particularly organolithiums like n-BuLi used to prepare LDA, can vary.Titrate organolithium reagents before use to determine their exact concentration. Use freshly opened or properly stored anhydrous solvents.
Temperature Fluctuations: Inconsistent cooling can lead to variable rates of racemization.Ensure the reaction vessel is well-immersed in the cooling bath and that the temperature is stable throughout the addition of reagents and the reaction time.

Data Presentation

The following table provides illustrative data on the expected impact of reaction conditions on the enantiomeric excess (ee) of the product from a hypothetical C2-alkylation of an N-Boc-2-substituted piperidone. This data is based on established chemical principles.

Table 1: Influence of Base and Temperature on Enantiomeric Excess (ee) in a C2-Alkylation Reaction

EntryBaseSolventTemperature (°C)Alkylating AgentExpected Product ee (%)Control Type
1NaHDMF25Methyl Iodide< 10Thermodynamic
2KOtBuTHF0Benzyl Bromide20-40Thermodynamic
3LDATHF0Methyl Iodide60-75Mixed
4LDA THF -78 Methyl Iodide > 95 Kinetic
5LiHMDS THF -78 Benzyl Bromide > 95 Kinetic
6KHMDSToluene-78Methyl Iodide> 90Kinetic

This table illustrates the general trend that lower temperatures and sterically hindered bases (LDA, LiHMDS) are crucial for maintaining stereochemical integrity by favoring kinetic control.

Experimental Protocols

Here we provide two contrasting protocols for the C2-alkylation of N-Boc-2-methylpiperidone. Protocol 1 is prone to racemization, while Protocol 2 is designed to minimize it.

Protocol 1: Racemization-Prone Alkylation (Thermodynamic Control)

This protocol uses a strong, non-hindered base at a moderate temperature, which is likely to lead to significant racemization.

Materials:

  • (R)-N-Boc-2-methylpiperidone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add NaH (1.2 equivalents).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of argon.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (R)-N-Boc-2-methylpiperidone (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric excess of the product by chiral HPLC. A significant loss of ee is expected.

Protocol 2: Racemization-Minimized Alkylation (Kinetic Control)

This protocol uses a bulky, non-nucleophilic base at low temperature to preserve the stereochemistry.

Materials:

  • (R)-N-Boc-2-methylpiperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzyl Bromide

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for organic synthesis, including syringes and a dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a magnetic stir bar, and a septum under an argon atmosphere.

  • Add anhydrous THF to the flask, followed by diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to form LDA.

  • In a separate flame-dried flask, dissolve (R)-N-Boc-2-methylpiperidone (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the piperidone to the LDA solution at -78 °C via cannula.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric excess of the product by chiral HPLC. High retention of stereochemistry is expected.

Protocol 3: General Guideline for Chiral HPLC Analysis

This is a general protocol for determining the enantiomeric excess of a 2-substituted piperidone. Specific conditions will need to be optimized for your particular compound.

Materials:

  • Sample of the purified piperidone product

  • Racemic standard of the piperidone product

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Daicel Chiralpak® AD-H, OD-H, or equivalent)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • Column Selection: Choose a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point for many heterocyclic compounds.

  • Initial Method Screening:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 220 nm or 254 nm if an aromatic ring is present).

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both enantiomers and to confirm that the column is capable of separating them.

    • Once the racemic sample is analyzed, inject your purified sample under the same conditions.

  • Quantification:

    • Integrate the peak areas for both enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Optimization: If the separation is poor (resolution < 1.5), adjust the mobile phase composition (e.g., change the ratio of hexane/isopropanol, or switch to ethanol), change the flow rate, or try a different chiral column.

Visualizations

Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization of a 2-substituted piperidone through the formation of a planar enolate intermediate.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Workflow for Loss of Enantiomeric Excess

This flowchart provides a logical sequence of steps to diagnose and solve issues related to unexpected racemization.

troubleshooting_workflow start Problem: Low Enantiomeric Excess (ee) Detected check_crude Analyze crude reaction mixture by chiral HPLC start->check_crude crude_ok Is crude ee high? check_crude->crude_ok workup_issue Issue is during workup/ purification crude_ok->workup_issue Yes reaction_issue Issue is during the reaction step crude_ok->reaction_issue No check_workup_ph Check workup pH. Is it strongly acidic/basic? workup_issue->check_workup_ph check_temp Check reaction temperature. Is it > -40 °C? reaction_issue->check_temp neutralize_workup Use neutral/buffered wash (e.g., sat. NH₄Cl) check_workup_ph->neutralize_workup check_silica Are you using silica gel chromatography? neutralize_workup->check_silica neutralize_silica Neutralize silica with Et₃N or use alumina check_silica->neutralize_silica lower_temp Run reaction at -78 °C check_temp->lower_temp Yes check_base Check base. Is it small/non-hindered (e.g., NaH, KOtBu)? check_temp->check_base No change_base Use bulky base (e.g., LDA, LiHMDS) check_base->change_base Yes check_conditions Check for moisture. Are solvents anhydrous? check_base->check_conditions No dry_conditions Use flame-dried glassware and anhydrous solvents under inert atmosphere check_conditions->dry_conditions

Caption: A decision-making workflow for troubleshooting racemization issues.

Kinetic vs. Thermodynamic Enolate Formation

This diagram illustrates how the choice of base and temperature dictates the formation of either the kinetically or thermodynamically favored enolate, which is key to controlling stereochemistry.

enolate_control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start 2-Substituted Piperidone k_conditions Bulky Base (LDA) Low Temp (-78 °C) start->k_conditions t_conditions Small Base (NaH) Higher Temp (0 to 25 °C) start->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate Fast, Irreversible Deprotonation k_product Desired Stereochemistry (High ee) k_enolate->k_product Rapid Trapping with Electrophile (E+) t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate Reversible Deprotonation t_product Racemization (Low ee) t_enolate->t_product Equilibration before or during trapping

Caption: Reaction pathways for kinetic vs. thermodynamic enolate control.

References

Optimizing reaction conditions for the synthesis of 2-methyl-4-piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-methyl-4-piperidones. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-methyl-4-piperidones?

A1: The most prevalent methods for synthesizing 2-methyl-4-piperidones include the double aza-Michael reaction of divinyl ketones and a primary amine, and the Dieckmann condensation of a diester. The aza-Michael reaction is often favored for its atom economy and relatively mild conditions.[1][2]

Q2: How can I purify the final 2-methyl-4-piperidone product?

A2: Purification is typically achieved through column chromatography on silica gel.[1] Recrystallization from a suitable solvent system, such as ethanol or mixtures of ethanol and ethyl acetate, is also a common and effective method for obtaining highly pure product.[3] The choice of solvent will depend on the specific N-substituent and any other functional groups present.

Q3: What analytical techniques are recommended for characterizing 2-methyl-4-piperidones?

A3: For structural confirmation and purity assessment, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for determining purity and identifying impurities. For chiral compounds, chiral HPLC or GC columns may be necessary to separate enantiomers.

Q4: What are the key safety precautions to take during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents, such as strong bases and volatile organic solvents, are hazardous and should be handled in a well-ventilated fume hood. Reactions should be carefully monitored, especially during exothermic steps.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of 2-methyl-4-piperidones.

Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup. Extend the reaction time if necessary.

  • Sub-optimal Reaction Temperature: The temperature may not be ideal for the reaction.

    • Solution: Experiment with a range of temperatures. For instance, in the aza-Michael reaction, a gradual increase in temperature from 16°C to 95°C has been shown to be effective.[1] For other reactions, cooling to 0°C or even lower may be necessary to improve selectivity and yield.[4]

  • Impure Reagents or Solvents: The presence of impurities or water in the reagents or solvents can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity solvents and ensure all reagents are of appropriate quality. For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the reaction conditions, such as temperature, concentration, and order of addition of reagents, can help minimize side reactions. For the Dieckmann condensation, slow addition of the diester to the base at a controlled temperature is crucial to prevent intermolecular reactions.[5]

Product Purity Issues

Q: My final product is impure, showing multiple spots on TLC or peaks in HPLC/GC. How can I address this?

A: Impurities can arise from unreacted starting materials, side products, or degradation of the product.

  • Unreacted Starting Materials:

    • Solution: As mentioned for low yield, ensure the reaction goes to completion. If starting materials are difficult to separate from the product, consider using a slight excess of one of the reagents to drive the reaction to completion, provided the excess reagent is easily removed during workup.

  • Formation of Stereoisomers: The synthesis can result in a mixture of diastereomers (e.g., cis and trans isomers).

    • Solution: Careful optimization of the reaction conditions, such as solvent and temperature, can sometimes favor the formation of one isomer.[4] If a mixture is obtained, separation can be achieved by column chromatography with an optimized eluent system or by fractional crystallization.[3]

  • Side Products:

    • Solution: Characterize the major impurities to understand the side reactions occurring. This information can guide the optimization of reaction conditions to suppress their formation. A change in base, solvent, or temperature can often have a significant impact.

Experimental Protocols

Synthesis of 2-Methyl-4-piperidones via Double aza-Michael Reaction

This protocol is adapted from a reported high-yielding synthesis of 2-substituted 4-piperidones.[1]

Step 1: Synthesis of the Divinyl Ketone Precursor

  • To a solution of the appropriate vinyl aldehyde in anhydrous tetrahydrofuran (THF) at 0°C, add vinylmagnesium bromide dropwise under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dienol intermediate.

  • Dissolve the dienol in dichloromethane (CH₂Cl₂) and add manganese(IV) oxide (MnO₂).

  • Heat the mixture to 50°C and stir for 3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate to yield the divinyl ketone.

Step 2: Cyclization to form the 2-Methyl-4-piperidone

  • In a round-bottom flask, prepare a mixture of the primary amine (e.g., benzylamine or S-α-phenylethylamine), sodium bicarbonate (NaHCO₃), and a solvent system of acetonitrile and water (3:1).[1]

  • Cool the mixture to 16°C.

  • Slowly add a solution of the methyl-substituted divinyl ketone to the amine mixture over a period of 40 minutes.

  • After the addition is complete, heat the reaction mixture to 95°C and reflux for 1.5 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-methyl-4-piperidone.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Substituted-4-piperidones via aza-Michael Reaction [1]

EntryR-groupAmineSolvent SystemTemperature (°C)Time (h)Yield (%)
1MethylBenzylamineCH₃CN/H₂O (3:1)16 → 951.5Lower
2PropylBenzylamineCH₃CN/H₂O (3:1)16 → 951.5Lower
3PhenylBenzylamineCH₃CN/H₂O (3:1)16 → 951.579
4MethylS-α-phenylethylamineCH₃CN/H₂O (3:1)16 → 951.5Lower
5PhenylS-α-phenylethylamineCH₃CN/H₂O (3:1)16 → 951.5Good

Note: "Lower" and "Good" yields are as reported in the source literature, indicating qualitative results for some substrates.

Visualizations

experimental_workflow cluster_step1 Step 1: Divinyl Ketone Synthesis cluster_step2 Step 2: Cyclization start1 Vinyl Aldehyde + Vinylmagnesium Bromide dienol Dienol Intermediate start1->dienol Grignard Reaction oxidation Oxidation (MnO₂) dienol->oxidation divinyl_ketone Divinyl Ketone oxidation->divinyl_ketone addition Slow Addition of Divinyl Ketone divinyl_ketone->addition start2 Primary Amine + NaHCO₃ start2->addition reflux Reflux at 95°C addition->reflux product 2-Methyl-4-piperidone reflux->product

Caption: Experimental workflow for the synthesis of 2-methyl-4-piperidones.

troubleshooting_guide start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions purification_issue Purification Issue? start->purification_issue incomplete_rxn->side_reactions No solution1 Monitor by TLC/LC-MS Extend reaction time incomplete_rxn->solution1 Yes side_reactions->purification_issue No solution2 Optimize Temperature Change Solvent/Base side_reactions->solution2 Yes solution3 Optimize Chromatography Consider Recrystallization purification_issue->solution3 Yes check_reagents Use Pure Reagents/Solvents purification_issue->check_reagents No

Caption: Troubleshooting decision tree for 2-methyl-4-piperidone synthesis.

References

Identification of byproducts in the synthesis of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-2-methylpiperidin-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the Aza-Michael Reaction and the Dieckmann Condensation.

Route 1: Aza-Michael Reaction

The Aza-Michael reaction provides a high-yielding, atom-efficient method for the synthesis of 2-substituted 4-piperidones.[1]

Question: Low yield of the desired this compound is observed. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors related to starting materials, reaction conditions, and the formation of byproducts.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction should be carefully temperature-controlled. The initial cooling to 16°C is crucial before the slow addition of the divinyl ketone.[1] Letting the temperature rise uncontrollably can lead to side reactions.

  • Impure Starting Materials: The purity of benzylamine and the divinyl ketone is critical. Impurities can interfere with the reaction. Ensure all starting materials are of high purity.

  • Side Reactions of Benzylamine: In syntheses involving oxidizing agents like manganese dioxide (often used in one-pot oxidation/cyclization variants), benzylamine can be oxidized to benzaldehyde and can also form benzyl alkylimine.[2] These side reactions consume the benzylamine, reducing the yield of the desired product.

    • Solution: If using an oxidation step, ensure it is selective and that conditions are optimized to minimize benzylamine oxidation. Alternatively, the two-step procedure described in the experimental protocol below avoids this issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: The purified product is contaminated with significant byproducts. What are these byproducts and how can they be removed?

Answer:

The primary byproducts in related syntheses involving benzylamine arise from its oxidation.

Identified Byproducts:

ByproductChemical NameFormation Pathway
BenzaldehydeBenzaldehydeOxidation of benzylamine.[2]
Benzyl alkylimineN-BenzylidenebenzylamineCondensation of benzaldehyde with benzylamine.[3][4][5]

Purification Strategy:

  • Column Chromatography: Flash column chromatography is an effective method for separating the desired product from these byproducts. A silica gel column with an appropriate eluent system (e.g., petroleum ether:ethyl acetate) can be used for purification.[6]

Route 2: Dieckmann Condensation

The Dieckmann condensation is a classic method for forming the piperidone ring through an intramolecular cyclization of a diester.[7][8]

Question: The Dieckmann condensation results in a complex mixture of products and a low yield of the desired β-keto ester precursor to this compound. What are the common pitfalls?

Answer:

The Dieckmann condensation is an equilibrium-driven reaction and is sensitive to reaction conditions.

Potential Issues and Solutions:

  • Oligomerization: Running the reaction at a high concentration can favor intermolecular reactions, leading to the formation of oligomers.

    • Solution: The reaction should be performed under high dilution to favor the intramolecular cyclization.

  • Insufficient Base: The Dieckmann condensation requires a full equivalent of a strong base (e.g., sodium hydride, sodium ethoxide). The final, thermodynamically favorable step is the deprotonation of the resulting β-keto ester. Using less than a full equivalent will result in an incomplete reaction as the equilibrium will not be driven towards the product.

  • Reverse Reaction: If the product β-keto ester does not have an enolizable proton between the two carbonyl groups, the reaction can be reversible, leading to low yields.[7]

  • Formation of Isomeric Products: If the starting diester is unsymmetrical, there are two possible enolates that can form, potentially leading to a mixture of two different cyclic β-keto esters.

Question: The reaction stalls or a precipitate forms, hindering stirring.

Answer:

This can be due to the nature of the base used or the insolubility of the resulting enolate salt.

  • Sodium Hydride Issues: When using sodium hydride (NaH), which is a solid, ensure it is fresh and the mineral oil is properly washed away if necessary. The formation of the sodium enolate salt can result in a thick slurry.

    • Solution: Use a robust mechanical stirrer and an appropriate solvent that can solvate the intermediates to some extent.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound via the Aza-Michael reaction?

A1: A yield of 75% has been reported for the synthesis of this compound using the Aza-Michael reaction.[1]

Q2: What is the subsequent step after the Dieckmann condensation to obtain the final ketone?

A2: The β-keto ester product from the Dieckmann condensation needs to undergo hydrolysis (saponification) followed by decarboxylation to yield the final 4-piperidone.[9][10] This is typically achieved by heating in the presence of acid or base.[11][12]

Q3: How can I purify the final this compound?

A3: Column chromatography on silica gel is a common and effective method for purification.[6] Recrystallization from a suitable solvent system can also be employed if the product is a solid.[13]

Experimental Protocols

Synthesis of this compound via Aza-Michael Reaction [1]

This protocol is adapted from a reported high-yielding synthesis.

Materials:

  • Benzylamine

  • Crude divinyl ketone (hex-1-en-5-yn-3-ol precursor)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzylamine (1.3 equivalents) in acetonitrile.

  • Add a solution of aqueous sodium bicarbonate.

  • Cool the resulting suspension to 16°C.

  • Slowly add a solution of the crude divinyl ketone (1.0 equivalent) in acetonitrile over 35 minutes, maintaining the temperature at 16°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

aza_michael_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification benzylamine Benzylamine mix Mix & Cool to 16°C benzylamine->mix divinyl_ketone Divinyl Ketone add Slow Addition of Divinyl Ketone divinyl_ketone->add acetonitrile Acetonitrile acetonitrile->mix nahco3 Aq. NaHCO3 nahco3->mix mix->add stir Stir at RT for 2h add->stir extract Aqueous Workup & Extraction stir->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 1-Benzyl-2-methyl- piperidin-4-one purify->product

Caption: Workflow for the Aza-Michael synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Side Reactions (e.g., Benzylamine Oxidation) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Conditions (Temp, Concentration) start->cause3 sol1 Optimize Reaction Conditions (e.g., use two-step method) cause1->sol1 sol2 Monitor Reaction Progress (TLC, LC-MS) cause2->sol2 sol3 Adjust Temperature and Dilution cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Chiral 2-Substituted Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields and overcoming challenges in the synthesis of chiral 2-substituted piperidones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining chiral 2-substituted piperidones with high enantioselectivity?

A1: Several effective strategies exist, each with its own advantages. Key methods include:

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts: This method activates simple pyridines by converting them into pyridinium salts, which enhances their reactivity and prevents catalyst inhibition by the product. It offers high enantioselectivity for a range of 2-substituted piperidines.[1][2]

  • Double Aza-Michael Reaction: This atom-efficient approach utilizes divinyl ketones and a chiral amine (or a primary amine with a chiral auxiliary) to construct the piperidone ring in a concise manner. Yields are often high, particularly with stable aromatic divinyl ketones.[3]

  • Transaminase-Triggered Cyclization: This biocatalytic method employs (R)- or (S)-selective transaminases to convert ω-chloro ketones into chiral amines, which then spontaneously cyclize. This approach offers excellent enantiomeric excess (ee) and operates under mild, aqueous conditions.[4][5]

  • Addition to N-tert-Butanesulfinyl Imines: This strategy uses the readily available and recyclable tert-butanesulfinamide as a chiral auxiliary. Nucleophilic addition to the derived imines proceeds with high diastereoselectivity, and the auxiliary is easily removed under acidic conditions to yield the chiral piperidine.[6][7][8]

Q2: My yield is consistently low. What are the general factors I should investigate first?

A2: Low yields can stem from multiple sources. A systematic approach to troubleshooting is recommended:

  • Reagent and Substrate Stability: Ensure the purity and stability of your starting materials. For instance, aliphatic divinyl ketones used in aza-Michael additions can be less stable than their aromatic counterparts, leading to lower yields.[3] Similarly, the purity of imines and the quality of catalysts are critical.

  • Reaction Conditions: Re-evaluate temperature, reaction time, and solvent. Higher temperatures can sometimes lead to side product formation or decomposition.[9]

  • Atmosphere Control: Many catalytic reactions, especially hydrogenations, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with properly dried solvents and glassware.

  • Catalyst Activity: For catalytic reactions, consider issues like catalyst deactivation or poisoning. Ensure the catalyst is handled correctly and consider if any functional groups on your substrate could be interfering with the catalyst.[1]

  • Purification Losses: Evaluate your workup and purification procedure. The desired product might be lost during extraction or chromatography.

Q3: How can I improve the diastereoselectivity or enantioselectivity of my reaction?

A3: Poor stereoselectivity is a common challenge. Consider the following adjustments:

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[9]

  • Solvent: The polarity of the solvent can significantly influence the stereochemical outcome. It is advisable to screen a range of solvents (e.g., toluene, DCM, THF, acetonitrile) to find the optimal medium.[9]

  • Catalyst/Chiral Auxiliary: The choice of ligand in a metal-catalyzed reaction or the chiral auxiliary is paramount. Minor structural changes to the chiral controller can have a major impact on stereoselectivity.

  • Substrate Modification: Altering protecting groups or other substituents on the starting materials can introduce greater steric hindrance, which may favor the formation of the desired stereoisomer.[9]

Q4: What are the best methods for purifying chiral 2-substituted piperidones?

A4: The purification strategy depends on the physical properties of the product and the impurities present.

  • Flash Column Chromatography: This is the most common method for purifying reaction mixtures. Silica gel is typically used, and the eluent system must be optimized to achieve good separation.[10]

  • Chiral HPLC/SFC: For separating enantiomers or diastereomers that are difficult to resolve by standard chromatography, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is highly effective. A variety of chiral stationary phases (CSPs) are available, and method development often involves screening different columns and mobile phases.[11][12]

Troubleshooting Guides

Guide 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Issue 1: Low or No Conversion

  • Potential Cause: Catalyst deactivation or inhibition. Pyridine substrates and piperidine products can be strong coordinating ligands that poison the metal center.[1]

    • Solution: Ensure the pyridine is fully converted to the pyridinium salt. This activation strategy eliminates substrate inhibition and enhances reactivity. The in situ generation of HBr can also inhibit product coordination by forming the piperidine hydrobromide salt.[1]

  • Potential Cause: Inactive catalyst or poor hydrogen gas delivery.

    • Solution: Use a fresh batch of catalyst and ensure all connections in your hydrogenation setup are secure. Purge the reaction vessel thoroughly with hydrogen before pressurizing.

  • Potential Cause: Incorrect counterion on the pyridinium salt.

    • Solution: The choice of counterion can impact reactivity. Bromide salts have been shown to be effective, whereas iodide or trifluoromethanesulfonate salts may result in lower reactivity.[1]

Issue 2: Low Enantioselectivity

  • Potential Cause: Sub-optimal ligand for the substrate.

    • Solution: The choice of chiral phosphine ligand is critical. Screen a variety of ligands to find the best match for your specific substrate. For example, MP²-SEGPHOS has been shown to be effective for certain 2-alkylpyridinium salts.[2]

  • Potential Cause: Reaction temperature is too high.

    • Solution: Perform the hydrogenation at a lower temperature. While this may slow the reaction rate, it often improves enantioselectivity.

  • Potential Cause: Solvent effects.

    • Solution: The solvent can influence the catalyst's chiral environment. Screen different solvents; for example, a mixture of dichloromethane and methanol is often a good starting point.

Guide 2: Double Aza-Michael Reaction

Issue 1: Low Yield

  • Potential Cause: Instability of the divinyl ketone starting material.

    • Solution: This is particularly an issue for aliphatic divinyl ketones. Use these substrates immediately after preparation and store them at low temperatures (e.g., 4 °C).[3]

  • Potential Cause: Inefficient cyclization.

    • Solution: Optimize the reaction conditions. Neat acetonitrile or dichloromethane can be unsuccessful. A modified procedure involving slow addition of the divinyl ketone to a mixture of the amine in acetonitrile and aqueous sodium bicarbonate, followed by reflux, has proven effective.[3]

  • Potential Cause: Formation of side products.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products. Adjusting stoichiometry, temperature, or reaction time may minimize their formation.

Issue 2: Poor Diastereoselectivity (when using a chiral amine)

  • Potential Cause: Insufficient facial discrimination during the Michael addition.

    • Solution: Lowering the reaction temperature can improve diastereoselectivity. Also, consider using a bulkier chiral amine or modifying the substrate to increase steric hindrance and favor one approach trajectory.

Data Presentation

Table 1: Effect of Reaction Conditions on Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-methoxycarbonylpyridinium bromide [1]

EntryLigandSolventTemperature (°C)Pressure (atm)Yield (%)ee (%)
1(S)-SynphosDCM/MeOH30509581
2(S)-MeO-BiphepDCM/MeOH3050>9989
3(S)-SegphosDCM/MeOH30509885
4(S)-MeO-BiphepToluene/MeOH30509586
5(S)-MeO-BiphepTHF/MeOH30509988

Table 2: Synthesis of 2-Substituted-4-Piperidones via Double Aza-Michael Reaction [3]

EntryR-GroupAmineYield (%)Diastereomeric Ratio (2:2')
1MethylBenzylamine41-
2PropylBenzylamine53-
3PhenylBenzylamine79-
4MethylS-α-Phenylethylamine381:1.1
5PropylS-α-Phenylethylamine451:1.2
6PhenylS-α-Phenylethylamine691:1.3

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt[1]
  • Reactor Setup: To a dried glass vial inside a glovebox, add the 2-substituted N-benzylpyridinium bromide (0.1 mmol), [{Ir(cod)Cl}₂] (0.001 mmol, 1 mol % Ir), and the chiral ligand (e.g., (S)-MeO-Biphep, 0.0022 mmol).

  • Solvent Addition: Add 1.0 mL of a degassed solvent mixture (e.g., DCM/MeOH = 1/1).

  • Hydrogenation: Transfer the vial to a stainless-steel autoclave. Purge the autoclave three times with H₂ before pressurizing it to 50 atm.

  • Reaction: Stir the reaction mixture at 30 °C for 24 hours.

  • Workup: After carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the chiral 2-substituted piperidine.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Synthesis of a Chiral 2-Substituted-4-Piperidone via Double Aza-Michael Reaction[3]
  • Reaction Setup: To a round-bottom flask, add the chiral amine (e.g., S-α-phenylethylamine, 1.0 equiv), acetonitrile, and an aqueous solution of sodium bicarbonate.

  • Substrate Addition: Cool the mixture to 16 °C. Slowly add the divinyl ketone (1.1 equiv) dropwise over a period of 40 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 82 °C) and stir for 1.5 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric piperidone products.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.

Protocol 3: Transaminase-Mediated Synthesis of a Chiral Piperidone[4][13]
  • Buffer and Reagent Preparation: Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 9.0). In this buffer, dissolve the amine donor (e.g., isopropylamine, 1.0-1.5 M) and pyridoxal 5'-phosphate (PLP, ~1 mM).

  • Reaction Setup: In a reaction vessel, combine the buffered amine donor solution with the ω-transaminase enzyme (lyophilized powder or cell-free extract).

  • Substrate Addition: Add the N-protected 3-piperidone substrate (e.g., N-Boc-3-piperidone), dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

  • Reaction: Incubate the reaction at a controlled temperature (e.g., 45 °C) with gentle agitation. Maintain the pH by periodic addition of a base or by using a pH-stat. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, stop the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The resulting N-protected (R)- or (S)-3-aminopiperidine can then be deprotected to yield the final product or used as is.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent/Substrate Purity & Stability start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Pure & Stable reagent_purify Purify/Resynthesize Starting Materials reagent_check->reagent_purify Impure/Degraded conditions_check Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions OK conditions_check->conditions_ok Optimized conditions_optimize Optimize Temp, Time, Solvent, Concentration conditions_check->conditions_optimize Not Optimized atmosphere_check Verify Inert Atmosphere & Dry Conditions atmosphere_ok Atmosphere OK atmosphere_check->atmosphere_ok Inert & Dry atmosphere_improve Re-dry Solvents/Glassware, Improve Inert Gas Purge atmosphere_check->atmosphere_improve Air/Moisture Leak catalyst_check Investigate Catalyst Activity/Poisoning catalyst_ok Catalyst OK catalyst_check->catalyst_ok Active catalyst_replace Use Fresh Catalyst, Screen Additives catalyst_check->catalyst_replace Inactive/Poisoned workup_check Evaluate Workup & Purification Procedure workup_ok Workup OK workup_check->workup_ok Efficient workup_modify Modify Extraction/Chromatography Conditions workup_check->workup_modify Product Loss reagent_ok->conditions_check conditions_ok->atmosphere_check atmosphere_ok->catalyst_check catalyst_ok->workup_check end_point Yield Improved workup_ok->end_point reagent_purify->reagent_check conditions_optimize->conditions_check atmosphere_improve->atmosphere_check catalyst_replace->catalyst_check workup_modify->workup_check

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Low_Stereoselectivity start Low Enantio/Diastereo- selectivity Observed temp_check Is Temperature Optimized? start->temp_check solvent_check Is Solvent Optimized? temp_check->solvent_check Yes lower_temp Lower Reaction Temperature temp_check->lower_temp No catalyst_check Is Catalyst/Auxiliary Optimal? solvent_check->catalyst_check Yes screen_solvents Screen Solvents of Varying Polarity solvent_check->screen_solvents No substrate_check Can Substrate Be Modified? catalyst_check->substrate_check Yes screen_catalysts Screen Different Ligands or Chiral Auxiliaries catalyst_check->screen_catalysts No end_point Stereoselectivity Improved substrate_check->end_point No modify_substrate Change Protecting Groups to Increase Steric Bulk substrate_check->modify_substrate Yes lower_temp->solvent_check screen_solvents->catalyst_check screen_catalysts->substrate_check modify_substrate->end_point

Caption: Decision tree for improving stereoselectivity.

Aza_Michael_Pathway sub Divinyl Ketone + Chiral Primary Amine step1 First Aza-Michael Addition sub->step1 intermediate Enamine Intermediate step1->intermediate step2 Second (Intramolecular) Aza-Michael Addition intermediate->step2 product Chiral 2-Substituted 4-Piperidone step2->product

Caption: General pathway for the double aza-Michael reaction.

References

Technical Support Center: Troubleshooting N-debenzylation of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-debenzylation of sterically hindered piperidines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Incomplete or Slow Reaction in Catalytic Hydrogenation

You are attempting an N-debenzylation via catalytic hydrogenation (e.g., using Pd/C and H₂ gas or a transfer hydrogenation reagent like ammonium formate), but the reaction is sluggish or stalls before completion, even after extended reaction times.

Possible Causes and Solutions:

  • Cause 1: Catalyst Poisoning. The nitrogen atom of the piperidine substrate or product can strongly adsorb to the catalyst's active sites, leading to deactivation.[1][2] This is a common issue with amine substrates.[2][3] Sulfur-containing impurities can also poison the catalyst.

    • Solution A: Increase Catalyst Loading. While not always economical, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) can compensate for gradual deactivation.[4]

    • Solution B: Add an Acid. The addition of an acid, such as acetic acid or hydrochloric acid, can protonate the piperidine nitrogen, preventing it from binding to and poisoning the palladium catalyst.[2][5][6] This often leads to a significant rate enhancement.[5][6] A study on double-protected 2-aminopyridine derivatives showed that adding 1.5 equivalents of acetic acid was crucial for successful debenzylation.[5]

    • Solution C: Use a Co-catalyst. A combination of Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the reaction, providing deprotected amines in excellent yields without requiring a separate neutralization step.[3][7]

    • Solution D: Use Pearlman's Catalyst (Pd(OH)₂/C). This catalyst is often more effective than Pd/C for hydrogenolysis of N-benzyl groups, especially in hindered systems, as it is more resistant to poisoning.[6] A combination of both Pd/C and Pd(OH)₂/C can be even more efficient than either catalyst alone.[8]

  • Cause 2: Steric Hindrance. The steric bulk around the N-benzyl group is preventing efficient access to the catalyst surface.

    • Solution A: Increase Pressure and/or Temperature. For hydrogenolysis with H₂ gas, increasing the pressure can enhance the reaction rate.[4] For both H₂ and transfer hydrogenation, gently increasing the temperature (e.g., refluxing in methanol or ethanol) can provide the necessary activation energy.[9][10]

    • Solution B: Switch to a Chemical Method. If catalytic methods consistently fail, consider non-hydrogenation approaches. Reagents like α-chloroethyl chloroformate (ACE-Cl) or 1-chloroethyl chloroformate (VOC-Cl) are highly effective for debenzylating hindered tertiary amines.[11][12]

  • Cause 3: Poor Quality Catalyst or Reagents. The catalyst may be old or inactive, or the hydrogen donor (e.g., ammonium formate) may be of poor quality.

    • Solution: Test the Catalyst. Before a critical reaction, test your catalyst on a simpler, known substrate (e.g., N-benzylaniline) to ensure its activity.[2] Always use fresh, high-quality reagents.

Troubleshooting Workflow: Catalytic Hydrogenation

start Reaction Stalled? cause1 Possible Cause: Catalyst Poisoning start->cause1 Yes cause2 Possible Cause: Steric Hindrance start->cause2 Yes cause3 Possible Cause: Poor Reagent Quality start->cause3 Yes sol1a Increase Catalyst Loading cause1->sol1a sol1b Add Acid (e.g., Acetic Acid) cause1->sol1b sol1c Use Pearlman's Catalyst (Pd(OH)2/C) cause1->sol1c sol2a Increase Temp. or Pressure cause2->sol2a sol2b Switch to Chemical Method (e.g., ACE-Cl) cause2->sol2b sol3a Test Catalyst on Simple Substrate cause3->sol3a sub N-Benzyl Piperidine int Intermediate Carbamate sub->int + ACE-Cl - Benzyl Chloride prod Piperidine (as HCl salt) int->prod + Methanol (heat) - CO2, - Methyl Chloride

References

Technical Support Center: Managing C2 Epimerization of Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage epimerization at the C2 position of piperidin-4-ones.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 2-substituted piperidin-4-ones, providing potential causes and actionable solutions.

Q1: My reaction is producing a high ratio of the undesired C2 epimer. What are the likely causes and how can I fix this?

A1: This is a classic problem of stereocontrol, governed by the principles of kinetic versus thermodynamic control.

  • Potential Cause 1: Thermodynamic Equilibration. Your reaction conditions (e.g., prolonged reaction time, elevated temperature, or use of a weakly hindered base) are allowing the initially formed product to equilibrate to the more thermodynamically stable epimer, which may be the undesired one.

  • Solution 1: Enforce Kinetic Control. To favor the kinetically formed product (the one that forms fastest), you should:

    • Lower the Temperature: Conduct the reaction at a significantly lower temperature (e.g., -78 °C). This reduces the energy available for the system to overcome the activation barrier to the thermodynamic product or for the reverse reaction to occur.[1]

    • Use a Strong, Hindered Base: Employ a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases rapidly and irreversibly deprotonate the less sterically hindered C2 proton, forming the kinetic enolate, which can be trapped by an electrophile before equilibration can happen.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent post-reaction equilibration.[1]

  • Potential Cause 2: Wrong Choice of Base/Solvent. The base and solvent system can dramatically influence which epimer is formed. Polar, aprotic solvents can stabilize the enolate intermediate, affecting the stereochemical outcome.

  • Solution 2: Optimize Reaction Conditions.

    • Systematically screen different bases (e.g., LDA, LHMDS, KHMDS) and solvents (e.g., THF, Diethyl Ether, Toluene) to find the optimal combination for your desired diastereoselectivity.

Q2: I observe significant epimerization of my purified 2-substituted piperidin-4-one during storage or downstream processing. What can I do?

A2: Epimerization is often catalyzed by trace amounts of acid or base.

  • Potential Cause 1: Residual Catalysts. Trace acid or base from the reaction workup or purification steps (e.g., silica gel) can catalyze epimerization over time.

  • Solution 1: Neutralize and Purify Carefully.

    • Ensure your workup procedure thoroughly neutralizes any acidic or basic reagents.

    • Consider using neutral or deactivated silica gel for column chromatography. A common technique is to wash the silica gel with a solvent mixture containing a small amount of a volatile base like triethylamine before use.

    • Store the purified compound in a neutral, aprotic solvent at low temperatures.

  • Potential Cause 2: Inherent Instability. The desired epimer may be the thermodynamically less stable isomer, making it prone to isomerization.

  • Solution 2: Convert to a More Stable Derivative. If the C2 stereocenter is labile, consider converting the piperidin-4-one to a more stable downstream intermediate (e.g., an alcohol via reduction or a protected derivative) as soon as possible after its formation.

Q3: My analytical results (NMR/HPLC) show a mixture of epimers, but I can't get baseline separation to quantify the ratio. How can I improve my analysis?

A3: Differentiating and quantifying epimers requires optimized analytical methods.

  • For ¹H NMR:

    • Use a High-Field Spectrometer: Higher field strengths (e.g., 400 MHz or higher) can improve the resolution of signals.

    • Identify Diagnostic Peaks: The signals for the protons on the piperidine ring, particularly H2, H3, and H6, will often have different chemical shifts and coupling constants for each diastereomer.[2][3] Carefully analyze the spectrum to find non-overlapping signals that can be integrated.

    • Perform 2D NMR: Experiments like COSY can help assign the proton signals and confirm the structure of the epimers.

  • For HPLC:

    • Use a Chiral Stationary Phase (CSP): This is the most effective method for separating epimers. Columns with polysaccharide-based selectors (e.g., Chiralcel OD-H, Chiralpak IC) are often successful.[4][5]

    • Optimize the Mobile Phase: For normal-phase chromatography, vary the ratio of a non-polar solvent (like n-Hexane) and an alcohol (like 2-Propanol). Adding a small amount of an amine (e.g., 0.1% diethylamine for basic compounds) or an acid (e.g., 0.1% trifluoroacetic acid for acidic compounds) can significantly improve peak shape and resolution.[4]

    • Control Temperature: Column temperature can affect separation, so optimizing this parameter (e.g., testing at 15 °C, 25 °C, and 40 °C) may be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of C2 epimerization in piperidin-4-ones?

A1: The epimerization at the C2 position (the carbon adjacent to the nitrogen) of a piperidin-4-one occurs via the formation of a planar enolate or enamine intermediate. The process is catalyzed by either a base or an acid.

  • Base-Catalyzed Mechanism: A base abstracts the acidic proton from the C2 carbon. This forms a planar enolate intermediate where the stereochemical information at C2 is lost. Subsequent protonation of this intermediate can occur from either face, leading to the formation of either the original epimer or its C2 inverted counterpart.[6]

  • Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the α-proton at C2 more acidic. A weak base (like the solvent) can then remove this proton to form a planar enol intermediate, which can then tautomerize back to the ketone, again allowing for protonation from either face.

Q2: How does the N-protecting group (e.g., Boc, Cbz) influence C2 epimerization?

A2: The N-protecting group significantly impacts the stereochemical outcome. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can influence the conformation of the piperidine ring and the acidity of the C2 proton. The bulky nature of the Boc group, for instance, can direct the approach of reagents or bases, favoring the formation of a specific diastereomer. In some cases, the protecting group can be used strategically to control the stereochemistry during reactions like selective benzylic lithiation of N-Boc-2-phenylpiperidine.[7]

Q3: What is the difference between kinetic and thermodynamic control in the context of C2 epimerization?

A3:

  • Kinetic Control refers to conditions where the major product is the one that is formed the fastest.[1] This product arises from the reaction pathway with the lowest activation energy. Kinetic control is typically favored by low temperatures, strong and bulky bases, and short reaction times.

  • Thermodynamic Control refers to conditions where the reaction is reversible, allowing an equilibrium to be established. The major product will be the most stable diastereomer, which has the lowest Gibbs free energy. Thermodynamic control is favored by higher temperatures, weaker bases, and longer reaction times, which allow the initially formed kinetic product to convert into the more stable thermodynamic product.

Quantitative Data on Diastereoselectivity

The diastereomeric ratio (d.r.) is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data extracted from synthetic procedures to illustrate the impact of conditions on stereochemical outcomes.

Substrate TypeReactionBase / ConditionsSolventTemp (°C)Diastereomeric Ratio (cis:trans or anti:syn)
N-Boc-2-phenylpiperidineLithiation/Alkylations-BuLi / (-)-SparteineToluene-78>95:5 (diastereoselectivity)
1,4-disubstituted dieneCopper-Catalyzed BorylaminationtBuONaXylene604:1 (d.r.)
2,4-disubstituted chiral piperidine synthesisMulti-step synthesisNot specifiedNot specifiedNot specified10:1 (d.r.)[8][9]
2-piperidinone synthesisPhotocatalytic [1+2+3]Ammonium Acetate / LiBF₄CH₃CN/PhClRT3.7:1 (d.r.)

Note: This table is illustrative. Actual results will vary based on the specific substituents on the piperidine ring and the electrophile used.

Experimental Protocols

Protocol 1: Stereoselective Alkylation of N-Boc-piperidin-4-one via Kinetic Enolate Formation

This protocol describes a general procedure for the alkylation of an N-Boc-piperidin-4-one derivative at the C2 position under kinetic control to favor the formation of one diastereomer.

Materials:

  • N-Boc-piperidin-4-one

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Methyl iodide or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup (e.g., Ethyl acetate) and purification

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Enolate Formation: Add a solution of N-Boc-piperidin-4-one (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the kinetic enolate.

  • Electrophilic Quench: Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-cooled saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using high-field ¹H NMR spectroscopy or chiral HPLC.[2]

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy

Objective: To accurately determine the ratio of C2 epimers in a purified sample.

Procedure:

  • Sample Preparation: Prepare a solution by dissolving 5-10 mg of the purified piperidin-4-one sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Spectrum Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio. It is critical to ensure full relaxation of the protons for accurate integration. This can be achieved by using a sufficiently long relaxation delay (d1), typically 5 times the longest T1 value of the protons being integrated. A d1 of 10 seconds is often a safe starting point.

  • Data Processing:

    • Apply a Fourier transform and carefully phase the spectrum.

    • Perform a baseline correction across the entire spectrum. This is crucial for accurate integration.[2]

    • Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons at or near the C2 stereocenter are often the best candidates.

  • Integration and Calculation:

    • Integrate the selected pair of signals (one for each epimer).

    • Calculate the ratio of the integral values. To improve accuracy, repeat this for multiple pairs of non-overlapping signals and average the results. The diastereomeric ratio is expressed as the ratio of these integrals.

Mandatory Visualizations

Caption: Base-catalyzed epimerization mechanism via a planar enolate intermediate.

kinetic_vs_thermo cluster_kinetic Kinetic Control Pathway cluster_thermo Thermodynamic Control Pathway start Starting Material (e.g., N-Boc-piperidin-4-one) k_conditions Conditions: - Low Temp (-78°C) - Strong, Hindered Base (LDA) - Short Reaction Time start->k_conditions Reacts via t_conditions Conditions: - Higher Temp (RT or above) - Weaker Base (e.g., NaH) - Long Reaction Time start->t_conditions Reacts via k_product Kinetic Product (Forms Faster, Less Stable) k_conditions->k_product Favors t_product Thermodynamic Product (Forms Slower, More Stable) k_product->t_product Equilibration (if energy is sufficient) t_conditions->t_product Favors

Caption: Decision workflow for achieving kinetic vs. thermodynamic control.

analytical_workflow cluster_analysis Diastereomeric Ratio Analysis start Crude Reaction Mixture (Contains Epimers A + B) purification Purification (e.g., Column Chromatography) start->purification sample Purified Sample purification->sample nmr ¹H NMR Analysis (High-Field, d1 ≥ 10s) sample->nmr Method 1 hplc Chiral HPLC Analysis (CSP Column) sample->hplc Method 2 nmr_result Integrate distinct signals for Epimer A and B nmr->nmr_result hplc_result Integrate peak areas for Epimer A and B hplc->hplc_result final_ratio Determine Diastereomeric Ratio (d.r.) nmr_result->final_ratio hplc_result->final_ratio

Caption: Workflow for the analysis of C2 epimers by NMR and HPLC.

References

Technical Support Center: Large-Scale Synthesis of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Benzyl-2-methylpiperidin-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Formation of byproducts. - Degradation of the product during workup or purification. - Suboptimal reaction conditions (temperature, pressure, stoichiometry).- Monitor reaction progress using techniques like TLC, GC, or HPLC to ensure completion. - Optimize reaction conditions, including temperature, reaction time, and molar ratios of reactants. A newly proposed one-pot reaction method suggests using an excess of acrylate (molar ratio between 2.6 and 5) to reduce the formation of mono-ester byproducts.[1] - Ensure efficient purification methods are employed to minimize product loss. - For syntheses involving benzylamine, be aware of potential side reactions like oxidation to benzaldehyde and subsequent imine formation, which can be mediated by reagents like manganese dioxide.[2]
Formation of Diastereomeric Mixtures The presence of a chiral center at the C2 position of the piperidone ring leads to the formation of diastereomers.- Employ a chiral auxiliary, such as (S)-α-phenylethylamine, during the synthesis to induce diastereoselectivity. This can lead to the formation of separable diastereomeric products. - Optimize reaction conditions to favor the formation of the desired diastereomer. - Utilize separation techniques such as fractional crystallization or chiral chromatography to isolate the desired diastereomer.
Difficult Purification - Presence of closely related impurities or diastereomers. - Oily nature of the product.- For diastereomer separation, fractional crystallization using a chiral resolving agent like L-tartaric acid can be effective, forming diastereomeric salts with different solubilities. - Column chromatography on silica gel is a common purification method.[3] - High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), potentially with chiral columns, are effective for assessing purity and separating isomers.
Side Product Formation (e.g., Benzaldehyde, Benzyl Imine) In syntheses starting from benzylamine, oxidation of benzylamine can occur, especially in the presence of oxidizing agents.- Avoid strong oxidizing agents if benzylamine is a starting material. - If using a method like the one-pot oxidation/cyclization, carefully control the reaction conditions and consider that a portion of the benzylamine may be consumed in side reactions.[2]
Incomplete Cyclization (Aza-Michael Addition) The intramolecular aza-Michael addition to form the piperidone ring may not proceed to completion.- Ensure optimal pH and temperature conditions for the cyclization step. - The use of a Lewis acid catalyst, such as lithium chloride, may accelerate the aza-Michael addition process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-substituted 4-piperidones like this compound?

A1: A common and efficient method is the double aza-Michael reaction using divinyl ketones as precursors.[4] This approach is atom-efficient and can be adapted for chiral synthesis. Other methods for the synthesis of the parent compound, 1-Benzyl-4-piperidone, which can be adapted, include the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine and nucleophilic substitution of 4-piperidone with benzyl bromide.[1][4]

Q2: How can I control the stereochemistry at the 2-position during the synthesis?

A2: Stereocontrol can be achieved by using a chiral primary amine, such as (S)-α-phenylethylamine, in the aza-Michael cyclization. This leads to the formation of diastereomeric 4-piperidone products which may be separable by physical means like crystallization or chromatography.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are often used. For final product purity assessment, especially to determine the ratio of diastereomers, High-Performance Liquid Chromatography (HPLC) and GC with chiral columns are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and purity analysis.

Q4: I am observing an oily product that is difficult to crystallize. What can I do?

A4: 1-Benzyl-4-piperidone and its derivatives are often light yellow oily liquids.[5] If direct crystallization is challenging, consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline. Purification via column chromatography is also a standard procedure for oily compounds.

Q5: Are there any specific safety precautions I should take during the large-scale synthesis?

A5: Yes. Some reagents used in related syntheses, such as triethylsilane, are highly flammable and can release hydrogen gas.[1] Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and be aware of the specific hazards of all chemicals used. For large-scale reactions, ensure proper temperature control to avoid runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-methyl-4-piperidone via Aza-Michael Addition (Adapted from similar syntheses)

This protocol is a generalized procedure and may require optimization for large-scale production.

Materials:

  • Divinyl ketone precursor

  • Benzylamine

  • Manganese dioxide (if starting from an alcohol precursor to the divinyl ketone)

  • Dichloromethane (or other suitable solvent)

  • Molecular sieves (4Å)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation of the Divinyl Ketone: If not commercially available, the divinyl ketone can be synthesized from the corresponding alcohol precursor via oxidation with manganese dioxide in a solvent like dichloromethane.

  • Aza-Michael Cyclization:

    • To a solution of the divinyl ketone in a suitable solvent, add benzylamine.

    • The reaction can be carried out at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield this compound.

Protocol 2: General Method for the Synthesis of 1-Benzyl-4-piperidone (Illustrative)

This method, while for the parent compound, illustrates a common synthetic strategy.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate

  • Dry N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulphate

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (approx. 3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.[4]

  • Benzyl bromide (approx. 1.15 equivalents) is added dropwise, and the reaction mixture is heated at 65 °C for 14 hours.[4]

  • After cooling to room temperature, the mixture is filtered and quenched with ice water.[4]

  • The aqueous layer is extracted with ethyl acetate.[4]

  • The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulphate, and the solvent is evaporated to yield the crude product.[4]

  • The crude product can be purified by crystallization or column chromatography.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Divinyl Ketone, Benzylamine) reaction Aza-Michael Cyclization start->reaction 1 workup Reaction Workup (Solvent Removal) reaction->workup 2 chromatography Column Chromatography workup->chromatography 3 product Pure 1-Benzyl-2-methyl- piperidin-4-one chromatography->product 4 analysis Purity & Diastereomeric Ratio (HPLC, GC, NMR) product->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Low Yield or Impurities? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield diastereomers Diastereomers Present? start->diastereomers Impurities side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Time/Temp/Stoichiometry incomplete_reaction->optimize_conditions Yes degradation Product Degradation? side_reactions->degradation No modify_reagents Modify Reagents/ Protecting Groups side_reactions->modify_reagents Yes gentle_workup Use Milder Workup/ Purification Conditions degradation->gentle_workup Yes other_impurities Other Impurities? diastereomers->other_impurities No chiral_separation Employ Chiral Chromatography or Fractional Crystallization diastereomers->chiral_separation Yes chromatography_optimization Optimize Chromatography (Solvent System, Column) other_impurities->chromatography_optimization Yes

Caption: A logical troubleshooting guide for addressing common issues in the synthesis of this compound.

References

Analytical methods for detecting impurities in 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1-Benzyl-2-methylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical methods for impurity profiling of this compound?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is suitable for a wide range of impurities, while GC-MS is particularly effective for volatile and semi-volatile impurities.[1]

Q2: What are the likely sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process. Common sources include:

  • Starting materials and reagents: Unreacted starting materials such as benzylamine and methyl acrylate derivatives.[2]

  • Intermediates: Incomplete reactions can lead to the presence of reaction intermediates.

  • By-products: Side reactions occurring during the synthesis.

  • Degradation products: Degradation of the final product due to factors like heat, light, or pH.

  • Reagents and catalysts: Residual catalysts or reagents used in the synthesis.

Q3: How does the 2-methyl group on the piperidine ring affect the analysis compared to the non-methylated analog?

A3: The 2-methyl group can influence the analysis in several ways:

  • Chromatography: It can alter the retention time in both HPLC and GC. The methyl group adds hydrophobicity, which may increase retention time in reversed-phase HPLC.

  • Mass Spectrometry: The fragmentation pattern in GC-MS will be different. The presence of the methyl group will lead to characteristic fragment ions, which can be used for identification. For instance, alpha-cleavage next to the nitrogen may result in fragments reflecting the loss of a methyl or ethyl group from the piperidine ring.

Q4: My this compound sample shows poor peak shape (tailing) in reversed-phase HPLC. What are the possible causes and solutions?

A4: Peak tailing for basic compounds like piperidine derivatives is a common issue in reversed-phase HPLC.[3][4]

  • Cause: Interaction of the basic nitrogen atom with acidic silanol groups on the silica-based column packing material.[3]

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to ensure the analyte is fully protonated. A pH of 2-3 is often effective.

    • Use of Buffers: Employ a buffer in the mobile phase to maintain a consistent pH.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.[5]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause Solution
Peak Tailing Interaction of the basic analyte with residual silanols on the column.[3]Lower mobile phase pH (e.g., with formic or trifluoroacetic acid), add a competing base (e.g., triethylamine), or use a base-deactivated column.[4]
Peak Fronting Sample overload or sample solvent stronger than the mobile phase.Reduce the injection volume or dissolve the sample in the mobile phase.
Split Peaks Column void, partially plugged frit, or co-elution of isomers.[4]Reverse flush the column; if the problem persists, replace the column. Optimize the mobile phase to improve the resolution of isomers.
Fluctuating Retention Times Inconsistent mobile phase composition, temperature fluctuations, or pump issues.Ensure proper mobile phase mixing and degassing, use a column oven for temperature control, and check the HPLC pump for leaks and proper functioning.
GC-MS Method Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing) Active sites in the GC liner or column.Use a deactivated liner and a column suitable for basic compounds. Derivatization of the analyte can also improve peak shape.
No Peak Detected Analyte not reaching the detector (degradation or adsorption).Check for active sites in the injector and column. Ensure the injector temperature is appropriate (not too high to cause degradation).
Inconsistent Fragmentation Fluctuations in the ion source temperature or electron energy.Allow the instrument to stabilize and perform a system check and calibration.
Low Sensitivity Poor ionization, sample loss in the injector, or matrix effects.Optimize ion source parameters. Use a splitless injection for trace analysis. Consider sample clean-up to remove interfering matrix components.

Experimental Protocols

Representative HPLC-UV Method for Impurity Profiling

This protocol is a starting point and should be optimized for your specific impurities and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.

Representative GC-MS Method for Impurity Analysis

This protocol is a general guideline and requires optimization.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound
Impurity Name Potential Source Analytical Method of Choice
BenzylamineStarting MaterialGC-MS, HPLC-UV
Methyl Acrylate/MethacrylateStarting MaterialGC-MS
N,N-bis(β-propionate methyl ester) benzylamineIntermediateHPLC-UV, LC-MS
1-Benzyl-3-methyl-4-piperidoneIsomeric ImpurityHPLC-UV, GC-MS
De-benzylated PiperidinoneDegradation/By-productHPLC-UV, LC-MS
Table 2: Typical Mass Fragments for N-Benzylpiperidine Derivatives (by GC-MS with EI)

Note: These are predicted fragments based on related structures and may vary for this compound.

m/z Proposed Fragment Significance
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group.[6]
114[C₇H₁₂N]⁺Resulting from cleavage of the benzyl group.
174[M - CH₃]⁺Loss of the methyl group from the piperidine ring.
203[M]⁺Molecular Ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject GCMS GC-MS Analysis Filtration->GCMS Inject Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GCMS->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_tailing Tailing cluster_fronting Fronting Start Poor Peak Shape Observed Q1 Is it Tailing or Fronting? Start->Q1 Tailing_Cause Likely silanol interaction Q1->Tailing_Cause Tailing Fronting_Cause Sample overload or solvent mismatch Q1->Fronting_Cause Fronting Tailing_Sol1 Lower mobile phase pH Tailing_Cause->Tailing_Sol1 Tailing_Sol2 Add competing base (TEA) Tailing_Cause->Tailing_Sol2 Tailing_Sol3 Use base-deactivated column Tailing_Cause->Tailing_Sol3 Fronting_Sol1 Reduce injection volume Fronting_Cause->Fronting_Sol1 Fronting_Sol2 Dissolve sample in mobile phase Fronting_Cause->Fronting_Sol2

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for 2-Substituted Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-substituted piperidones is a critical analytical challenge in pharmaceutical development. Due to the often distinct pharmacological and toxicological profiles of enantiomers, regulatory bodies mandate the development of robust analytical methods to control the stereochemical purity of drug candidates. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for the reliable quantification of enantiomeric excess and the validation of these separations is a prerequisite for their application in a regulated environment.

This guide provides a comprehensive comparison of validated chiral HPLC methods for 2-substituted piperidones, supported by experimental data. It also briefly explores alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), offering a broader perspective on enantioselective analysis.

Performance Comparison of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed due to their broad applicability. The following tables summarize quantitative data from validated chiral HPLC methods for the separation of various 2-substituted piperidone analogues.

Table 1: Chiral HPLC Method Performance for 2-Substituted Piperidone Analogues on Polysaccharide-Based CSPs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
AminoglutethimideChiralpak IAMethyl-tert-butyl ether-THF (90:10, v/v)1.03.251.45[1]
p-Nitro-glutethimideChiralpak IA100% Dichloromethane1.05.331.88[1]
PhenglutarimideChiralpak IA100% Acetonitrile1.01.001.12[1]
ThalidomideChiralpak IAMethyl-tert-butyl ether-THF (90:10, v/v)1.02.501.33[1]
2-Benzylpiperidine*Chiralpak® IAn-hexane:ethanol:isopropanol (80:10:10 v/v/v) + 0.1% DEA1.0> 2.0-[2]

*Note: 2-Benzylpiperidine is a structurally related compound, and the data is included for comparative purposes.[2]

Table 2: Validation Parameters for a Representative Chiral HPLC Method (2-Benzylpiperidine)

Validation ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the chiral HPLC separation of 2-substituted piperidones.

Illustrative Experimental Protocol for Chiral HPLC

This protocol is a general representation for the enantioseparation of 2-substituted piperidones based on common practices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: Chiralpak® IA (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol, isopropanol) is commonly used. The exact ratio should be optimized for the specific analyte. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Usually maintained between 20°C and 40°C to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Alternative Enantioseparation Techniques

While chiral HPLC is the predominant technique, other methods offer specific advantages and can be considered as alternatives or for orthogonal validation.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. This technique often provides faster separations and reduced solvent consumption compared to HPLC.[3] Chiral SFC has proven to be a powerful tool for both analytical and preparative scale enantioseparations.[4]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[5] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. This method is particularly advantageous for the analysis of polar and charged compounds.[6]

Table 3: Comparison of Chiral Separation Techniques

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning between a mobile liquid phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte.
Speed Moderate to fast.Very fast.Fast.
Solvent Consumption High.Low.Very low.
Sample Volume Microliters.Microliters.Nanoliters.
Applicability Broad range of compounds.Non-polar to moderately polar compounds.Polar and charged compounds.
Preparative Scale Well-established.Increasingly used.Limited.

Mandatory Visualizations

To further elucidate the processes involved in the validation of chiral HPLC methods, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Analyte Characterization MD2 CSP Screening MD1->MD2 MD3 Mobile Phase Optimization MD2->MD3 MD4 Method Optimization MD3->MD4 V1 Specificity MD4->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) V4->V5 V6 Quantitation Limit (LOQ) V5->V6 V7 Robustness V6->V7 RA1 System Suitability Testing V7->RA1 Implementation RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Workflow for Chiral HPLC Method Validation.

G cluster_hplc Chiral HPLC cluster_sfc Chiral SFC cluster_ce Chiral CE center Chiral Separation of 2-Substituted Piperidones hplc_csp Chiral Stationary Phase (e.g., Polysaccharide-based) center->hplc_csp sfc_csp Chiral Stationary Phase center->sfc_csp ce_selector Chiral Selector in BGE center->ce_selector hplc_mp Mobile Phase (e.g., Hexane/Alcohol) hplc_csp->hplc_mp hplc_params Flow Rate, Temperature hplc_mp->hplc_params sfc_mp Supercritical CO2 + Co-solvent sfc_csp->sfc_mp ce_params Voltage, pH ce_selector->ce_params

Comparison of Key Parameters in Chiral Separation Techniques.

References

A Comparative Analysis of 2-Methyl vs. Unsubstituted Piperidin-4-one Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the reactivity of 2-methyl-piperidin-4-one and its unsubstituted counterpart, piperidin-4-one. Aimed at researchers, scientists, and drug development professionals, this document delves into the steric and electronic effects of the 2-methyl group on key chemical transformations. The information presented is supported by established chemical principles and illustrative experimental data to guide synthetic strategies and reaction design.

Introduction

Piperidin-4-ones are pivotal scaffolds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a methyl group at the 2-position of the piperidine ring significantly influences the molecule's conformation and, consequently, its reactivity. This guide explores these differences, focusing on reactions at the carbonyl group, the nitrogen atom, and the α-carbons.

Executive Summary of Reactivity Comparison

The presence of a methyl group at the 2-position in piperidin-4-one introduces steric hindrance that generally leads to a decrease in reaction rates and, in some cases, altered stereoselectivity compared to the unsubstituted analogue. This effect is most pronounced in reactions involving nucleophilic attack at the adjacent carbonyl carbon (C4) and substitution at the nitrogen atom.

Comparative Reactivity Data

While direct kinetic studies providing a side-by-side quantitative comparison are not extensively available in the public domain, the following tables present illustrative data based on established principles of organic chemistry and related literature. These values are intended to provide a qualitative and semi-quantitative understanding of the expected reactivity differences.

Table 1: Comparison of Carbonyl Group Reactivity (Reduction)

ReactionSubstrateReducing AgentTypical Reaction Time (hours)Typical Yield (%)
Reduction to Piperidin-4-olPiperidin-4-oneNaBH₄1 - 290 - 95
Reduction to Piperidin-4-ol2-Methyl-piperidin-4-oneNaBH₄3 - 580 - 85

Note: The slower reaction time and lower yield for the 2-methyl derivative are attributed to the steric hindrance posed by the methyl group to the approaching hydride reagent.

Table 2: Comparison of N-Alkylation Reactivity

ReactionSubstrateAlkylating AgentBaseTypical Reaction Time (hours)Typical Yield (%)
N-BenzylationPiperidin-4-oneBenzyl BromideK₂CO₃4 - 685 - 90
N-Benzylation2-Methyl-piperidin-4-oneBenzyl BromideK₂CO₃8 - 1275 - 80

Note: The steric bulk of the 2-methyl group can hinder the approach of the electrophile to the nitrogen atom, resulting in a slower reaction and reduced yield.

Table 3: Comparison of Reactivity at α-Carbons (Mannich-Type Reaction)

ReactionSubstrateReagentsTypical Reaction Time (hours)Typical Yield (%)
Mannich ReactionPiperidin-4-oneFormaldehyde, Dimethylamine6 - 870 - 75
Mannich Reaction2-Methyl-piperidin-4-oneFormaldehyde, Dimethylamine12 - 1850 - 60

Note: The formation of the enolate/enamine intermediate is sterically hindered by the adjacent 2-methyl group, leading to a less favorable reaction profile.

Key Reaction Mechanisms and Steric Effects

The observed differences in reactivity can be primarily attributed to the steric bulk of the 2-methyl group. This group can adopt either an axial or equatorial position in the chair conformation of the piperidine ring, both of which can influence the accessibility of the reactive centers.

Carbonyl Group Reactivity

Nucleophilic attack at the C4 carbonyl is impeded by the 2-methyl group, particularly when it is in an axial orientation, as it creates a 1,3-diaxial interaction that shields one face of the carbonyl. Even in an equatorial position, it can sterically hinder the trajectory of the incoming nucleophile.

cluster_unsubstituted Piperidin-4-one cluster_substituted 2-Methyl-piperidin-4-one U_Reactant Piperidin-4-one U_Product Piperidin-4-ol U_Reactant->U_Product NaBH4 (Unhindered attack) S_Reactant 2-Methyl-piperidin-4-one S_Product 2-Methyl-piperidin-4-ol S_Reactant->S_Product NaBH4 (Sterically hindered attack)

Steric Hindrance in Carbonyl Reduction.
N-Alkylation Reactivity

The nitrogen lone pair in 2-methyl-piperidin-4-one is sterically more encumbered than in the unsubstituted analog. This makes it a less effective nucleophile, slowing down the rate of N-alkylation reactions.

cluster_flow N-Alkylation Pathway Start Piperidine Nitrogen Transition_State SN2 Transition State Start->Transition_State Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->Transition_State Product N-Alkyl Piperidine Transition_State->Product Steric_Hindrance Steric Hindrance from 2-Methyl Group Steric_Hindrance->Transition_State Destabilizes

Influence of Steric Hindrance on N-Alkylation.

Experimental Protocols

The following are generalized protocols for key reactions, which can be adapted for a direct comparative study of 2-methyl- and unsubstituted piperidin-4-one.

Protocol 1: Comparative Reduction of Piperidin-4-ones

Objective: To compare the yield and reaction time for the reduction of piperidin-4-one and 2-methyl-piperidin-4-one.

Materials:

  • Piperidin-4-one hydrochloride

  • 2-Methyl-piperidin-4-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In two separate round-bottom flasks, dissolve piperidin-4-one hydrochloride (1.0 eq) and 2-methyl-piperidin-4-one hydrochloride (1.0 eq) in methanol.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Monitor the reactions by Thin Layer Chromatography (TLC) every 30 minutes.

  • Upon completion, quench the reactions by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • To the residue, add saturated aqueous NaHCO₃ solution and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the products by column chromatography on silica gel to determine the final yields.

Protocol 2: Comparative N-Alkylation of Piperidin-4-ones

Objective: To compare the yield and reaction time for the N-alkylation of piperidin-4-one and 2-methyl-piperidin-4-one.

Materials:

  • Piperidin-4-one

  • 2-Methyl-piperidin-4-one

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In two separate oven-dried round-bottom flasks under an inert atmosphere, add piperidin-4-one (1.0 eq) and 2-methyl-piperidin-4-one (1.0 eq) respectively, followed by anhydrous K₂CO₃ (2.0 eq) and anhydrous MeCN.

  • To each stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Monitor the reactions by TLC every hour.

  • Upon completion, filter the reaction mixtures to remove the inorganic salts.

  • Concentrate the filtrates under reduced pressure.

  • Dissolve the residues in ethyl acetate and wash with water and then brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude products.

  • Purify the products by column chromatography to determine the final yields.

Relevance in Signaling Pathways

Piperidine-containing molecules are known to interact with various G-protein coupled receptors (GPCRs), including dopamine and opioid receptors, playing significant roles in neurotransmission. The substitution pattern on the piperidine ring is crucial for receptor affinity and selectivity.

Dopamine Receptor (D2) Signaling

Many D2 receptor antagonists and agonists feature a piperidine scaffold. The interaction with the receptor often involves a key hydrogen bond between the piperidine nitrogen and an aspartate residue in the receptor's transmembrane domain.

Dopamine Dopamine D2_Receptor D2 Receptor (GPCR) Dopamine->D2_Receptor Activates Piperidine_Ligand Piperidine Ligand Piperidine_Ligand->D2_Receptor Modulates (Antagonist/Agonist) G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Modulates

Dopamine D2 Receptor Signaling Pathway.
Mu-Opioid Receptor (µOR) Signaling

Fentanyl and its analogs, which are potent µ-opioid receptor agonists, contain a central piperidine ring. The orientation of substituents on this ring is critical for potent binding and activation of the receptor.

Opioid_Agonist Opioid Agonist (e.g., Fentanyl) mu_OR µ-Opioid Receptor (GPCR) Opioid_Agonist->mu_OR Activates G_Protein Gi/o Protein mu_OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits Analgesia Analgesia K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Mu-Opioid Receptor Signaling Pathway.

Conclusion

The presence of a 2-methyl group on the piperidin-4-one ring exerts a significant steric influence on its reactivity. This generally leads to slower reaction rates and potentially lower yields in reactions at the carbonyl group, the nitrogen atom, and the α-carbons when compared to the unsubstituted piperidin-4-one. A thorough understanding of these steric effects is crucial for the rational design of synthetic routes and the development of novel piperidine-based therapeutic agents. The provided protocols offer a framework for conducting comparative studies to quantify these reactivity differences in a laboratory setting. Furthermore, the established importance of the piperidine scaffold in modulating key signaling pathways underscores the continued relevance of such fundamental reactivity studies in drug discovery.

Spectroscopic Dissection of Stereoisomers: A Comparative Guide to cis- and trans-1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or stereochemistry, plays a pivotal role in its biological activity. In drug discovery and development, the ability to distinguish between stereoisomers is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of the cis and trans isomers of 1-Benzyl-2-methylpiperidin-4-one, a substituted piperidone scaffold of interest in medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the anticipated key differences in the spectroscopic data for the cis and trans isomers of this compound. These predictions are based on the influence of stereochemistry on the chemical environment of the protons and carbons within the molecule.

Table 1: Predicted ¹H NMR Spectral Data Comparison

Proton Expected Chemical Shift (δ) ppm - cis Isomer Expected Chemical Shift (δ) ppm - trans Isomer Key Differentiating Features
H-2 (methine) More shielded (upfield)More deshielded (downfield)The axial/equatorial orientation of the methyl group relative to the benzyl group influences the electronic environment of the H-2 proton.
2-CH₃ (doublet) Equatorial orientation, less steric hindranceAxial orientation, more steric hindranceThe coupling constant (J-value) with H-2 will be informative.
Benzylic CH₂ Likely two distinct doublets (diastereotopic)Likely two distinct doublets (diastereotopic)The chemical shift difference between these protons may vary between isomers due to different magnetic environments.
Aromatic (phenyl) ~7.2-7.4~7.2-7.4Minimal difference expected.

Table 2: Predicted ¹³C NMR Spectral Data Comparison

Carbon Expected Chemical Shift (δ) ppm - cis Isomer Expected Chemical Shift (δ) ppm - trans Isomer Key Differentiating Features
C-2 ShieldedDeshieldedThe stereochemistry at C-2 directly impacts its chemical shift.
2-CH₃ Shielded (gauche interactions)DeshieldedThe orientation of the methyl group relative to the rest of the ring influences its electronic shielding.
C-6 Shielded (γ-gauche effect)DeshieldedIn the cis isomer, an axial methyl group would have a γ-gauche interaction with the axial proton on C-6, causing an upfield shift.
C=O (C-4) ~208-212~208-212Minor differences may be observed due to subtle conformational changes.
Benzylic CH₂ ~60-65~60-65Minimal difference expected.

Table 3: Predicted IR and Mass Spectrometry Data Comparison

Spectroscopic Method Expected Data - cis Isomer Expected Data - trans Isomer Key Differentiating Features
IR Spectroscopy (cm⁻¹) C=O stretch: ~1715-1725, C-N stretch: ~1100-1200C=O stretch: ~1715-1725, C-N stretch: ~1100-1200IR spectroscopy is generally less effective for distinguishing between these types of stereoisomers as the functional groups are identical. Subtle shifts in the fingerprint region may be present but are difficult to predict.
Mass Spectrometry (m/z) Molecular Ion (M⁺): 217.3Molecular Ion (M⁺): 217.3The mass spectra of diastereomers are often very similar. Minor differences in the relative abundances of fragment ions may be observed due to different steric environments influencing fragmentation pathways. A key fragment would be the tropylium ion at m/z 91.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to confirm the relative stereochemistry, two-dimensional NMR experiments should be conducted.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or pure KBr.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Instrumentation: A variety of mass analyzers can be used (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers.

G Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Synthesis & Purification cluster_comparison Data Comparison & Characterization Synthesis Synthesis of This compound Separation Chromatographic Separation of cis and trans Isomers Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Data Comparative Analysis of Spectroscopic Data NMR->Data IR->Data MS->Data Characterization Structural Elucidation and Isomer Assignment Data->Characterization

Caption: Logical workflow for the synthesis, separation, and spectroscopic analysis of cis and trans isomers.

Comparative Biological Activity of 1-Benzyl-2-methylpiperidin-4-one Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential stereoselective interactions of (R)- and (S)-1-Benzyl-2-methylpiperidin-4-one with key biological targets.

Introduction

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological macromolecules such as receptors and enzymes. For the chiral compound 1-Benzyl-2-methylpiperidin-4-one, the (R) and (S) enantiomers are expected to display distinct biological activities. This guide explores the potential differences in their interactions with several key biological targets that have been identified for structurally similar benzylpiperidine derivatives.

Potential Biological Targets and Inferred Enantioselective Activity

Based on the pharmacology of related benzylpiperidine compounds, the enantiomers of this compound are likely to interact with the following biological targets:

  • Dopamine Receptors: Benzylpiperidine scaffolds are known to be potent ligands for dopamine receptors. Research on a series of benzyloxy piperidine-based dopamine D4 receptor antagonists has shown that the biological activity predominantly resides in the (S)-enantiomer, which was found to be 15-fold more active than the (R)-enantiomer.[1] This pronounced stereoselectivity suggests that a similar trend could be observed for the enantiomers of this compound at dopamine receptors.

  • Acetylcholinesterase (AChE): Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The active site of AChE is known to be chiral, and thus, it is highly probable that the (R) and (S) enantiomers of this compound will exhibit different inhibitory potencies.

  • Opioid Receptors: The benzylpiperidine moiety is a common structural feature in many opioid receptor ligands. The stereochemistry of these ligands is crucial for their affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ). Therefore, significant differences in the opioid receptor binding profiles of the (R) and (S) enantiomers of this compound are anticipated.

  • Sigma Receptors: Benzylpiperidine derivatives have also been identified as ligands for sigma receptors. These receptors are involved in a variety of cellular functions, and their ligands often exhibit stereoselective binding. It is therefore plausible that the enantiomers of this compound will show differential affinity for sigma-1 and sigma-2 receptors.

Data Presentation: Inferred Comparative Biological Activity

The following tables summarize the inferred potential differences in the biological activities of the (R)- and (S)-enantiomers of this compound based on data from structurally related compounds. The quantitative values are hypothetical and serve to illustrate the expected stereoselectivity.

Table 1: Inferred Dopamine D4 Receptor Binding Affinity

EnantiomerInferred Ki (nM)Inferred Potency Ratio (S/R)
(S)-1-Benzyl-2-methylpiperidin-4-one10~15
(R)-1-Benzyl-2-methylpiperidin-4-one150

Table 2: Inferred Acetylcholinesterase Inhibition

EnantiomerInferred IC50 (µM)
Eutomer (more active)1
Distomer (less active)>10

Table 3: Inferred Opioid Receptor Binding Affinity (Ki, nM)

Enantiomerµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Enantiomer A20>1000>1000
Enantiomer B>100050>1000

Table 4: Inferred Sigma Receptor Binding Affinity (Ki, nM)

EnantiomerSigma-1 ReceptorSigma-2 Receptor
Enantiomer X50200
Enantiomer Y30080

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field and would be suitable for determining the actual biological activity of the this compound enantiomers.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is used to determine the binding affinity of the test compounds for the dopamine D4 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone) and varying concentrations of the test compound (each enantiomer).

  • Incubation: The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand. The filters are washed with cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of acetylcholinesterase activity.

  • Reaction Mixture: In a 96-well plate, a reaction mixture containing acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer is prepared.

  • Enzyme and Inhibitor Addition: The enzyme (acetylcholinesterase) and varying concentrations of the test compound (each enantiomer) are added to the reaction mixture.

  • Kinetic Measurement: The absorbance at 412 nm is measured at regular intervals. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product, 5-thio-2-nitrobenzoate, which is monitored spectrophotometrically.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

G Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Ligand Dopamine->D4R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channels) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified Dopamine D4 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow Start Start Preparation Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compounds Preparation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Measurement Measure Radioactivity (Scintillation Counting) Washing->Measurement Analysis Data Analysis: Determine IC50 and Ki values Measurement->Analysis End End Analysis->End

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for the enantiomers of this compound is currently lacking, the principles of stereochemistry in drug action and data from structurally similar compounds strongly suggest that the (R) and (S) enantiomers will exhibit different biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and conduct experiments to elucidate the specific pharmacological profiles of these enantiomers. Such studies are crucial for identifying the more potent and selective enantiomer (the eutomer) for potential therapeutic development, while minimizing the potential for off-target effects or toxicity associated with the less active enantiomer (the distomer).

References

A Comparative Guide to Stereochemical Determination of 2-Methylpiperidones: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The stereochemistry of chiral molecules like 2-methylpiperidones, a common scaffold in pharmacologically active compounds, dictates their biological activity, efficacy, and safety. This guide provides a comprehensive comparison of the gold-standard method, single-crystal X-ray crystallography, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD)—for the stereochemical elucidation of 2-methylpiperidones.

At a Glance: Comparing the Techniques

The choice of method for stereochemical determination often depends on the nature of the sample, the information required (relative vs. absolute configuration), and the available resources. While X-ray crystallography provides the most definitive structural information, its requirement for a high-quality single crystal can be a significant bottleneck.[1] NMR spectroscopy offers detailed insights into the relative stereochemistry in solution, and VCD has emerged as a robust technique for determining the absolute configuration of molecules in solution, circumventing the need for crystallization.[2][3]

FeatureX-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldDifferential absorption of left and right circularly polarized infrared light
Sample Phase Solid (single crystal)SolutionSolution
Information Yield Absolute 3D structure, bond lengths, bond angles, torsion anglesRelative stereochemistry, conformational analysis, enantiomeric purity (with chiral derivatizing agents)Absolute configuration, solution-state conformation
Key Advantage Unambiguous and definitive structural determinationNon-destructive, applicable to non-crystalline samples, provides dynamic informationNo crystallization required, high sensitivity to stereochemistry
Key Limitation Requires high-quality single crystals, which can be difficult to obtainIndirect structural information, can be complex for molecules with overlapping signalsRequires theoretical calculations (DFT) for interpretation, can be instrumentally intensive

Quantitative Comparison: Performance Metrics

The following tables present representative data for the stereochemical analysis of a hypothetical chiral 2-methylpiperidone derivative.

Table 1: Representative X-ray Crystallography Data for (R)-2-Methylpiperidone

ParameterValueSignificance
Crystal System OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å) 8.56Unit cell dimension.
b (Å) 9.21Unit cell dimension.
c (Å) 10.54Unit cell dimension.
α, β, γ (°) 90Unit cell angles.
Resolution (Å) 0.85A measure of the level of detail in the electron density map.
R-factor 0.042An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter 0.02(3)A crucial parameter for determining the absolute configuration of the molecule. A value close to zero for the correct enantiomer confirms the assignment.

Table 2: Representative ¹H NMR Data for Diastereomers of a Substituted 2-Methylpiperidone

ProtonDiastereomer 1 (cis) Chemical Shift (δ, ppm)Diastereomer 1 (cis) Coupling Constant (J, Hz)Diastereomer 2 (trans) Chemical Shift (δ, ppm)Diastereomer 2 (trans) Coupling Constant (J, Hz)Significance of Differences
H2 (methine) 3.15J(H2,H3ax) = 11.5, J(H2,H3eq) = 3.53.45J(H2,H3ax) = 4.0, J(H2,H3eq) = 4.0Differences in chemical shifts and coupling constants reflect the different spatial orientations of the substituents, allowing for the determination of relative stereochemistry.
Methyl (CH₃) 1.20 (d)J(CH₃,H2) = 6.81.15 (d)J(CH₃,H2) = 7.0The magnetic environment of the methyl group is influenced by the orientation of other substituents.
H6 (axial) 2.90J(H6ax,H5ax) = 12.0, J(H6ax,H5eq) = 4.53.20J(H6ax,H5ax) = 12.5, J(H6ax,H5eq) = 4.0The coupling constants between adjacent axial and equatorial protons are diagnostic of the ring conformation.
H6 (equatorial) 3.50J(H6eq,H5ax) = 4.5, J(H6eq,H5eq) = 2.03.75J(H6eq,H5ax) = 4.0, J(H6eq,H5eq) = 2.5

Table 3: Representative VCD Data for (R)-2-Methylpiperidone

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated Rotational Strength (R, 10⁻⁴⁴ esu²cm²)Correlation
C=O stretch 1685+5.21690+4.8Strong positive correlation confirms the (R) configuration.
CH₂ bend 1450-3.81455-4.1Strong negative correlation provides further evidence for the (R) assignment.
C-N stretch 1280+2.11275+2.5Positive correlation supports the assigned absolute configuration.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for each technique.

X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the 2-methylpiperidone derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined against the experimental data to minimize the R-factor. The absolute configuration is determined by analyzing the Flack parameter.[4]

NMR Spectroscopy for Relative Stereochemistry
  • Sample Preparation: A solution of the 2-methylpiperidone derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • 1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the protons.

  • 2D COSY: A Correlation Spectroscopy (COSY) experiment is performed to establish proton-proton coupling networks, identifying which protons are adjacent to one another.

  • 2D NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is conducted to identify protons that are close in space, even if they are not directly bonded. The presence or absence of cross-peaks provides crucial information about the relative orientation of substituents. For instance, a strong NOE between the methyl protons at C2 and an axial proton on the piperidone ring would suggest a specific diastereomer.

  • Data Analysis: The chemical shifts, coupling constants (especially the magnitude of J-couplings between vicinal protons), and NOE correlations are analyzed to determine the relative stereochemistry (e.g., cis vs. trans) of the substituents on the piperidone ring.[3]

Vibrational Circular Dichroism (VCD) for Absolute Configuration
  • Sample Preparation: A solution of the enantiomerically enriched 2-methylpiperidone is prepared in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (typically 0.1 M). The solvent should have minimal absorption in the infrared region of interest.

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are measured simultaneously using a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) of the 2-methylpiperidone is modeled using computational chemistry software. A conformational search is performed to identify the low-energy conformers.

  • DFT Calculations: The IR and VCD spectra for each low-energy conformer are calculated using Density Functional Theory (DFT). The calculated spectra are then Boltzmann-averaged based on the relative energies of the conformers.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated VCD spectrum of the chosen enantiomer. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the experimental sample. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[2]

Workflow and Decision-Making

The selection of an appropriate technique for stereochemical determination is a critical step in the research and development process. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Stereochemical Determination of 2-Methylpiperidones cluster_start cluster_crystal Crystallization Path cluster_solution Solution-State Path cluster_fail start Chiral 2-Methylpiperidone Sample crystal_attempt Attempt Crystallization start->crystal_attempt nmr NMR Spectroscopy (1D & 2D) start->nmr Direct to solution methods crystal_success High-Quality Single Crystal? crystal_attempt->crystal_success xray X-ray Crystallography crystal_success->xray Yes crystal_fail Crystallization Fails / Poor Quality crystal_success->crystal_fail No abs_config_xray Unambiguous Absolute & Relative Stereochemistry xray->abs_config_xray end Stereochemical Analysis Complete abs_config_xray->end rel_config Relative Stereochemistry Determined nmr->rel_config need_abs_config Absolute Configuration Needed? rel_config->need_abs_config vcd VCD Spectroscopy & DFT Calculation abs_config_vcd Absolute Configuration Determined vcd->abs_config_vcd abs_config_vcd->end need_abs_config->vcd Yes need_abs_config->end No crystal_fail->nmr

References

A Comparative Guide to Quantifying the Enantiomeric Excess of 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical aspect of synthesis, quality control, and regulatory compliance. 1-Benzyl-2-methylpiperidin-4-one, a substituted piperidine, represents a chiral ketone for which accurate enantiomeric quantification is essential. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of this compound, supported by detailed experimental protocols and performance data derived from the analysis of structurally related compounds.

The stereochemical configuration of active pharmaceutical ingredients (APIs) significantly influences their pharmacological and toxicological properties. Consequently, regulatory bodies mandate rigorous control over the enantiomeric purity of chiral drug candidates and intermediates. This guide focuses on chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as they are the most widely adopted and reliable methods for chiral separations in the pharmaceutical industry.

Comparison of Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the desired accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most pertinent chromatographic techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and an inert carrier gas.
Typical Chiral Stationary Phase Polysaccharide-based (e.g., amylose or cellulose derivatives on a silica support)Cyclodextrin derivatives coated on a fused silica capillary column.
Primary Output Chromatogram displaying two distinct peaks, one for each enantiomer.Chromatogram showing two separated peaks corresponding to the enantiomers.
Quantitative Data Enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.Enantiomeric excess is determined by the ratio of the integrated peak areas of the enantiomers.
Advantages Broad applicability to a wide range of compounds, well-established and robust, potential for preparative scale separation.High resolution, fast analysis times, high sensitivity.
Disadvantages Longer analysis times compared to GC, requires systematic method development for new analytes.The analyte must be volatile and thermally stable, or require derivatization.

Experimental Protocols

The following protocols are provided as a starting point for the method development and validation for the enantiomeric excess determination of this compound.

Method 1: Chiral High-Performance Liquid Chromatography (Normal Phase)

This method is often a successful first approach for the separation of chiral amines and ketones.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive to improve peak shape. A typical starting composition would be 90:10 (v/v) n-Hexane:IPA with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the benzyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Method 2: Chiral High-Performance Liquid Chromatography (Reversed Phase)

Reversed-phase chromatography can be a viable alternative, especially if the compound has better solubility in aqueous-organic mixtures.

  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA, 5 µm, 4.6 x 250 mm (or equivalent immobilized amylose-based CSP).

  • Mobile Phase: A mixture of Acetonitrile and water with a suitable buffer. A starting point could be 60:40 (v/v) Acetonitrile:20 mM Potassium Phosphate buffer pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers as described in Method 1.

Method 3: Chiral Gas Chromatography

For thermally stable and volatile compounds, chiral GC can offer high resolution and rapid analysis times.

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Determine the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the HPLC methods.

Visualizing the Workflow

The following diagrams illustrate the general workflow for determining the enantiomeric excess of a chiral compound and the logical relationship between the primary chromatographic techniques discussed.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve this compound in appropriate solvent hplc Chiral HPLC Analysis prep->hplc Inject into HPLC gc Chiral GC Analysis prep->gc Inject into GC integrate Integrate Peak Areas of Enantiomers hplc->integrate gc->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

General workflow for ee determination.

G cluster_methods Primary Chromatographic Methods cluster_hplc_options HPLC Modes cluster_considerations Key Considerations start Start: Quantify ee of This compound volatility Analyte Volatility and Thermal Stability start->volatility scalability Need for Preparative Scale Separation? start->scalability hplc Chiral HPLC np Normal Phase hplc->np Screen First rp Reversed Phase hplc->rp Alternative gc Chiral GC volatility->hplc Low / Unknown volatility->gc High scalability->hplc Yes scalability->gc No

Decision tree for method selection.

Comparative study of different synthetic routes to 2-methylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2-Methylpiperidine

The 2-methylpiperidine scaffold is a crucial heterocyclic motif present in numerous natural products and pharmaceuticals. Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes: Catalytic Hydrogenation, Asymmetric Hydrogenation of Pyridinium Salts, and a modern Chemoenzymatic Cascade. The comparison focuses on reaction efficiency, stereochemical control, and operational conditions, supported by experimental data to aid researchers in selecting the optimal method for their specific application.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic methodologies discussed in this guide. This allows for a direct comparison of yield, stereoselectivity, and reaction conditions.

Parameter Route 1: Catalytic Hydrogenation Route 2: Asymmetric Hydrogenation Route 3: Chemoenzymatic Cascade
Starting Material 2-Methylpyridine (2-Picoline)N-Benzyl-2-methylpyridinium Bromide6-Oxoheptanal
Key Reagents/Catalyst Platinum(IV) oxide (PtO₂)[Ir(COD)Cl]₂ / MeO-BoQPhosTransaminase (ATA) / Proline
Product Racemic 2-MethylpiperidineEnantioenriched (R)- or (S)-N-Benzyl-2-methylpiperidineEnantioenriched (S)-2-Methylpiperidine
Yield ~98%[1]82%[2]Good[3]
Stereoselectivity Not applicable (racemic product)82:18 er[2]High (typical for biocatalysis)
Reaction Time 4 - 6 hours[4]24 hours[2]Not specified (cascade reaction)
Temperature Room Temperature[4]10 °C[2]Not specified
Pressure 70 bar (approx. 1015 psi)[4]600 psi[2]Atmospheric
Primary Advantage High yield, simple, cost-effectiveHigh enantioselectivityGreen, mild conditions, high selectivity[3]
Primary Disadvantage Produces a racemic mixtureRequires specialized ligand/catalyst, high pressureSubstrate scope may be limited by enzyme

Detailed Methodologies and Experimental Protocols

Route 1: Catalytic Hydrogenation of 2-Methylpyridine

This classical approach is one of the most direct methods for synthesizing 2-methylpiperidine. It involves the reduction of the aromatic pyridine ring using a heterogeneous catalyst, typically under hydrogen pressure. While efficient and high-yielding, this method produces a racemic mixture of the product.

A solution of 2-methylpyridine (1 equivalent) in glacial acetic acid is placed in a high-pressure reactor. The catalyst, platinum(IV) oxide (PtO₂, 5 mol%), is added to the mixture. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred vigorously at room temperature for 4-6 hours.[4] Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-methylpiperidine.[4]

G cluster_0 Catalytic Hydrogenation A 2-Methylpyridine B 2-Methylpiperidine (Racemic) A->B H₂, PtO₂ Glacial Acetic Acid 70 bar, RT, 4-6h

A simple pathway for the hydrogenation of 2-methylpyridine.
Route 2: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Salt

For applications requiring enantiomerically pure 2-methylpiperidine, asymmetric synthesis is essential. This route involves the activation of the pyridine ring by forming an N-benzylpyridinium salt, followed by enantioselective hydrogenation using a chiral iridium catalyst.[2] This method provides access to enantioenriched piperidines with good yields and high enantiomeric ratios.[2]

  • Step 1: Synthesis of N-Benzyl-2-methylpyridinium Bromide 2-Methylpyridine (1 equivalent) is dissolved in acetonitrile, and benzyl bromide (1.1 equivalents) is added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the N-benzyl-2-methylpyridinium bromide salt.

  • Step 2: Iridium-Catalyzed Asymmetric Hydrogenation In a glovebox, a pressure reactor is charged with N-benzyl-2-methylpyridinium bromide (1 equivalent), [Ir(COD)Cl]₂ (2 mol%), the chiral ligand MeO-BoQPhos (6 mol%), and iodine (I₂, 10 mol%).[2] Anhydrous and degassed tetrahydrofuran (THF) is added. The reactor is sealed, removed from the glovebox, and pressurized with hydrogen to 600 psi. The reaction is stirred at 10 °C for 24 hours.[2] After releasing the pressure, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford enantioenriched N-benzyl-2-methylpiperidine.

G cluster_1 Asymmetric Synthesis A 2-Methylpyridine B N-Benzyl-2-methylpyridinium Bromide A->B Benzyl Bromide Acetonitrile, Reflux C Enantioenriched N-Benzyl-2-methylpiperidine B->C H₂, [Ir(COD)Cl]₂ MeO-BoQPhos, I₂ THF, 10°C, 600 psi

A two-step asymmetric route to enantioenriched 2-methylpiperidine.
Route 3: Chemoenzymatic Cascade for (S)-2-Methylpiperidine

Modern synthetic chemistry increasingly leverages biocatalysis to achieve high selectivity under mild, environmentally friendly conditions. This route employs a hybrid bio-organocatalytic cascade, using a transaminase to generate a key imine intermediate from a linear precursor, which then undergoes an organocatalyzed intramolecular Mannich reaction to form the piperidine ring.[3]

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the substrate 6-oxoheptanal (1 equivalent), a suitable amine donor such as isopropylamine (excess), and pyridoxal 5'-phosphate (PLP) cofactor are combined. A transaminase enzyme (ATA) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C). After the enzymatic conversion to the intermediate cyclic imine is complete (monitored by GC or LC-MS), an organocatalyst such as L-proline (20 mol%) is added directly to the reaction mixture. The reaction continues to stir at room temperature until the cyclization is complete. The pH is then adjusted to basic (pH > 11) with NaOH, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are dried, concentrated, and purified to yield enantioenriched (S)-2-methylpiperidine.

G cluster_2 Chemoenzymatic Cascade Workflow A 6-Oxoheptanal + Amine Donor B Enzymatic Amination (Transaminase) A->B C Cyclic Imine Intermediate B->C In situ generation D Organocatalytic Cyclization (Proline) C->D E Enantioenriched (S)-2-Methylpiperidine D->E Intramolecular Mannich Reaction

Workflow for the bio-organocatalytic synthesis of 2-methylpiperidine.

References

A Comparative Guide to the Stability of 1-Benzyl-2-methylpiperidin-4-one Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the chemical stability of the cis- and trans-stereoisomers of 1-Benzyl-2-methylpiperidin-4-one. Given the critical role of stereochemistry in determining a drug's pharmacokinetic and pharmacodynamic properties, understanding the relative stability of isomers is paramount in drug development. This document outlines detailed experimental protocols for forced degradation studies, presents a structured format for comparative data analysis, and offers insights into the potential influence of stereoisomerism on degradation pathways. The methodologies described herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

The piperidine ring in this compound typically adopts a chair conformation. The relative orientation of the methyl group at the C2 position (axial vs. equatorial) in the cis and trans isomers can influence the molecule's overall steric and electronic properties, potentially leading to differences in chemical stability.

Data Presentation: Comparative Stability Analysis

The following table summarizes hypothetical data from forced degradation studies on the cis- and trans-stereoisomers of this compound. These studies are designed to assess stability under various stress conditions, as recommended by ICH guidelines.[1][2][3]

Stress ConditionParametersTime (hours)cis-Isomer (% Degradation)trans-Isomer (% Degradation)Major Degradants Observed
Acid Hydrolysis 0.1 M HCl, 60°C2412.59.8N-debenzylation product
4823.118.2N-debenzylation product, ring opening
Base Hydrolysis 0.1 M NaOH, 60°C2415.811.5Ring opening products
4828.421.7Ring opening products
Oxidative 3% H₂O₂, 25°C248.27.5N-oxide, hydroxylated derivatives
4814.913.6N-oxide, hydroxylated derivatives
Thermal 80°C, solid state242.11.5Unidentified minor products
484.53.2Unidentified minor products
Photolytic ICH Option 2, solid-5.34.1Photolytic cleavage products

Experimental Protocols

The following protocols are designed to provide a robust comparison of the stability of the two stereoisomers.

Materials and Instrumentation
  • Test Compounds: Purified cis- and trans-1-Benzyl-2-methylpiperidin-4-one.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and HPLC-grade solvents (acetonitrile, methanol, water).

  • Instrumentation: Stability chambers (temperature and humidity controlled), photostability chamber, pH meter, and a validated stability-indicating HPLC-UV or HPLC-MS system.

Preparation of Samples

For each stress condition, separate solutions of the cis- and trans-isomers are prepared at a concentration of 1 mg/mL in a suitable solvent system. For solid-state studies, a thin layer of the pure compound is used.

Forced Degradation (Stress Testing) Conditions

Forced degradation studies are conducted to identify likely degradation products and pathways.[1][2][3]

  • Acid Hydrolysis: The sample solution is treated with 0.1 M HCl and heated at 60°C. Aliquots are taken at specified time points (e.g., 0, 6, 12, 24, 48 hours).

  • Base Hydrolysis: The sample solution is treated with 0.1 M NaOH and heated at 60°C. Aliquots are collected at the same time points as the acid hydrolysis study.

  • Oxidative Degradation: The sample solution is treated with 3% H₂O₂ and kept at room temperature (25°C). Aliquots are withdrawn at specified intervals.

  • Thermal Degradation: The solid-state compound is exposed to a temperature of 80°C in a stability chamber. Samples are analyzed at defined time points.

  • Photostability: The solid-state compound is exposed to light as per ICH Q1B guidelines (Option 2: exposure to both cool white fluorescent and near-ultraviolet lamps). A dark control is run in parallel.

Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[4][5]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for piperidone derivatives.[5]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is often effective.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Analysis

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

Mandatory Visualizations

Experimental Workflow for Comparative Stability Testing

G Experimental Workflow for Comparative Stability Testing of Stereoisomers cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep_cis Prepare cis-Isomer Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_cis->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_cis->base oxidation Oxidation (3% H₂O₂, 25°C) prep_cis->oxidation thermal Thermal (80°C, solid) prep_cis->thermal photo Photolytic (ICH Q1B) prep_cis->photo prep_trans Prepare trans-Isomer Stock prep_trans->acid prep_trans->base prep_trans->oxidation prep_trans->thermal prep_trans->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc RP-HPLC Analysis sampling->hplc data Data Processing (% Degradation) hplc->data comparison Comparative Stability Profile data->comparison pathway Degradation Pathway ID data->pathway

Caption: Workflow for the comparative stability assessment of stereoisomers.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound (cis or trans) debenzylation N-Debenzylation parent->debenzylation H⁺ ring_opening Ring Opening parent->ring_opening OH⁻ n_oxide N-Oxide Formation parent->n_oxide [O] hydroxylation Hydroxylation parent->hydroxylation [O] photocleavage Photolytic Cleavage parent->photocleavage

Caption: Potential degradation pathways for this compound.

Conclusion

This guide outlines a systematic approach for evaluating and comparing the stability of the stereoisomers of this compound. Based on the hypothetical data, the cis-isomer appears to be less stable than the trans-isomer under hydrolytic conditions. The difference in stability is likely attributable to the steric hindrance and electronic effects conferred by the spatial arrangement of the methyl group. A thorough understanding of these stability differences is essential for selecting the most viable isomer for further drug development, formulating a stable drug product, and defining appropriate storage conditions and shelf life. The provided protocols and visualizations serve as a robust starting point for researchers in this field.

References

A Researcher's Guide to Cross-Validation of Analytical Techniques for Chiral Piperidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of piperidine-based active pharmaceutical ingredients (APIs) is a critical quality attribute. Different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for the determination of enantiomeric purity are paramount. Cross-validation of orthogonal analytical techniques provides the highest level of confidence in the accuracy and reliability of these critical measurements.

This guide offers an objective comparison of the primary analytical techniques for chiral piperidine analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is compared using supporting experimental data, and detailed methodologies are provided.

Quantitative Performance Data

The selection of an analytical technique for chiral piperidine analysis is often a balance of performance characteristics, sample properties, and available instrumentation. The following table summarizes key quantitative performance parameters for Chiral HPLC, Chiral SFC, Chiral GC, and Chiral CE. The data presented is representative for the analysis of chiral piperidine derivatives and may vary depending on the specific compound and analytical conditions.

ParameterChiral HPLCChiral SFCChiral GCChiral CE
Resolution (Rs) > 4.0[1]1.50 to 3.59[2]HighHigh
Selectivity (α) > 1.5> 1.2HighHigh
Limit of Detection (LOD) ~0.08 µg/mL (derivatized)Analyte dependentHigh sensitivity with FID5.9-11.4 µmol/L[3]
Limit of Quantitation (LOQ) ~0.24 µg/mL (derivatized)Analyte dependentHigh sensitivity with FID18-34.6 µmol/L[3]
Analysis Time 10-30 minutes< 15 minutes[4]10-20 minutes15-30 minutes
Solvent Consumption HighLow (CO2 is recycled)LowVery Low
Derivatization Often required for UV detectionLess frequently requiredOften required for volatilityNot typically required

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the chiral analysis of piperidine derivatives using HPLC, SFC, GC, and CE.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For piperidines lacking a chromophore, pre-column derivatization is often necessary for UV detection.[1]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based CSPs like Chiralpak® AD-H are often effective.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. For polar mode, a mobile phase of 0.1% diethylamine in ethanol has been used.[1]

  • Flow Rate: Typically around 0.5-1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm).[1]

Sample Preparation (with derivatization):

  • Dissolve the piperidine sample in a suitable solvent.

  • Add a derivatizing agent (e.g., p-toluenesulfonyl chloride) in the presence of a base.[1]

  • Heat the mixture if necessary to complete the reaction.

  • Dilute the derivatized sample with the mobile phase to a known concentration before injection.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful "green" alternative to HPLC, utilizing supercritical CO2 as the primary mobile phase.[5] It often provides faster separations and reduced solvent consumption.

Instrumentation:

  • SFC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Column: Polysaccharide-based CSPs are commonly used.[6]

Chromatographic Conditions:

  • Mobile Phase A: Supercritical Carbon Dioxide (CO2).[5]

  • Mobile Phase B (Co-solvent): Typically Methanol, Ethanol, or Isopropanol, often with a basic additive like diethylamine (0.1-0.2%) to improve peak shape for basic compounds like piperidines.[5]

  • Elution: Isocratic elution is often used for chiral separations to achieve the best resolution.[5]

  • Flow Rate: 2-4 mL/min.[7]

  • Backpressure: Typically maintained around 150 bar.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: UV or MS.

Sample Preparation:

  • Dissolve the piperidine sample in a solvent compatible with the SFC mobile phase, such as Methanol.[5]

  • Ensure complete dissolution to prevent precipitation on the column.

Chiral Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable enantiomers. Derivatization is often employed to enhance the volatility and improve the chromatographic properties of piperidine derivatives.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A capillary column coated with a cyclodextrin-based CSP (e.g., Chirasil-L-Val).

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Oven Temperature: e.g., 100 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of e.g., 200 °C.

    • Hold at the final temperature for several minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

Sample Preparation (with derivatization):

  • React the piperidine sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.

  • Dissolve the derivatized sample in a volatile organic solvent (e.g., dichloromethane) for injection.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and very low consumption of solvents and samples. The separation is achieved by adding a chiral selector to the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

Electrophoretic Conditions:

  • Background Electrolyte (BGE): A low pH buffer (e.g., 100 mM phosphate buffer at pH 6.0) containing a chiral selector, such as a cyclodextrin derivative (e.g., sulfated β-cyclodextrin).[3]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

Sample Preparation:

  • Dissolve the piperidine sample in the background electrolyte or a compatible low-ionic-strength buffer.

  • Filter the sample before injection.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results for the same sample. A typical workflow for cross-validating two orthogonal chiral separation methods is depicted below.

Cross-Validation Workflow for Chiral Piperidine Analysis start Start: Chiral Piperidine Sample method_A Primary Method Development & Validation (e.g., Chiral HPLC) start->method_A method_B Orthogonal Method Development & Validation (e.g., Chiral SFC) start->method_B sample_analysis Analyze Same Batch of Samples by Both Validated Methods method_A->sample_analysis method_B->sample_analysis data_comparison Compare Results: - Enantiomeric Purity (% ee) - Impurity Profile sample_analysis->data_comparison acceptance_criteria Results within Pre-defined Acceptance Criteria? data_comparison->acceptance_criteria investigation Investigate Discrepancies: - Sample Handling - Method Parameters - Instrument Performance acceptance_criteria->investigation No end_success Conclusion: Methods are Cross-Validated and provide equivalent results. acceptance_criteria->end_success Yes revalidation Method Re-optimization and Partial Re-validation investigation->revalidation end_fail Conclusion: Methods are not equivalent. Further investigation required. investigation->end_fail revalidation->sample_analysis

A flowchart illustrating the cross-validation process between two orthogonal analytical methods.

Logical Relationship of Analytical Techniques

The choice of an analytical technique for chiral piperidine analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput. The following diagram illustrates the decision-making process for selecting an appropriate technique.

Selection of Analytical Technique for Chiral Piperidine Analysis start Start: Chiral Piperidine Analyte volatility_check Is the analyte (or its derivative) volatile and thermally stable? start->volatility_check gc_method Chiral Gas Chromatography (GC) volatility_check->gc_method Yes chromatography_choice Is high throughput and 'green' chemistry a priority? volatility_check->chromatography_choice No sfc_method Chiral Supercritical Fluid Chromatography (SFC) chromatography_choice->sfc_method Yes hplc_method Chiral High-Performance Liquid Chromatography (HPLC) chromatography_choice->hplc_method No ce_method Consider Chiral Capillary Electrophoresis (CE) for high efficiency and low sample volume. hplc_method->ce_method Alternative

Decision tree for selecting a suitable analytical technique for chiral piperidine analysis.

References

Benchmarking Synthetic Methods for 1-Benzyl-2-methylpiperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of synthetic methodologies for 1-Benzyl-2-methylpiperidin-4-one is currently unavailable due to the limited published data on its synthesis. Extensive searches for established and novel synthetic routes for this specific compound did not yield direct methodologies, quantitative data, or detailed experimental protocols. The available scientific literature focuses on structurally related piperidinone derivatives, such as 1-benzyl-4-piperidone and N-benzyl-4-methyl-3-piperidone, but not on the 2-methyl substituted target compound.

This guide, therefore, cannot provide a direct comparison of synthetic methods for this compound as requested. Researchers and drug development professionals interested in this specific molecule may need to consider adapting existing methods for related compounds or developing a novel synthetic pathway.

For illustrative purposes and to provide a framework for future benchmarking studies, this document will present a comparative analysis of synthetic methods for the closely related and well-documented compound, 1-Benzyl-4-piperidone . The principles and experimental data points discussed here would be directly applicable to a future evaluation of this compound syntheses.

Alternative Analysis: Synthetic Methods for 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a key intermediate in the synthesis of various pharmaceuticals.[1] Several methods for its preparation have been reported, ranging from classical approaches to more recent, optimized procedures.

Comparison of Synthetic Methods for 1-Benzyl-4-piperidone
MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)Reaction Time (h)Ref.
Method A: Alkylation 4-Piperidone hydrochloride, Benzyl halideBase (e.g., Triethylamine)ModerateModerateVariable[1]
Method B: Reductive Amination 1-Benzoyl-4-piperidoneTriethylsilaneLowLowNot specified[1]
Method C: One-Pot Reaction Benzylamine, AcrylateOrganic solvent, 50-60°CHighHigh9-24[1]
Experimental Protocols for 1-Benzyl-4-piperidone Synthesis

Method C: One-Pot Reaction

This method represents an efficient approach to the synthesis of 1-Benzyl-4-piperidone.[1]

  • Benzylamine and an appropriate organic solvent are combined in a reactor.

  • An excess of acrylate (molar ratio of 2.6 to 5 relative to benzylamine) is added to the mixture.

  • The reaction is stirred for one hour at ambient temperature.

  • The mixture is then heated to a temperature between 50 and 60°C and maintained for 9 to 24 hours. The excess acrylate helps to minimize the formation of byproducts, thus improving the purity of the final product.[1]

  • Upon completion, unreacted acrylate and the solvent are removed, typically via distillation.

Synthetic Pathway Diagrams

The following diagrams illustrate the general synthetic pathways for the production of 1-Benzyl-4-piperidone.

Alkylation_of_4-Piperidone 4-Piperidone 4-Piperidone Reaction_Mixture 4-Piperidone->Reaction_Mixture Benzyl_halide Benzyl_halide Benzyl_halide->Reaction_Mixture Base Base Base->Reaction_Mixture 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reaction_Mixture->1-Benzyl-4-piperidone Alkylation

Caption: Alkylation of 4-Piperidone.

One-Pot_Synthesis_of_1-Benzyl-4-piperidone Benzylamine Benzylamine Initial_Mixture Benzylamine->Initial_Mixture Acrylate Acrylate Acrylate->Initial_Mixture Solvent Solvent Solvent->Initial_Mixture Heat Heat Heated_Mixture Heat->Heated_Mixture 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Initial_Mixture->Heated_Mixture Stirring Heated_Mixture->1-Benzyl-4-piperidone Cyclization

Caption: One-Pot Synthesis of 1-Benzyl-4-piperidone.

While a direct comparative guide for this compound cannot be provided at this time, the framework presented for 1-Benzyl-4-piperidone offers a clear methodology for how such a comparison should be structured once synthetic data for the target compound becomes available. Researchers are encouraged to use this guide as a template for evaluating new synthetic methods they may develop or encounter.

References

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-2-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 1-Benzyl-2-methylpiperidin-4-one, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this substance.

Chemical Identifier:

Compound NameThis compound
Synonyms N-Benzyl-2-methyl-4-piperidone
CAS Number Not directly available, closely related to 1-Benzyl-4-piperidone (3612-20-2)
Molecular Formula C13H17NO
Physical State Oily Liquid[1]
Appearance Clear colorless to straw[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel must adhere to the following personal protective equipment guidelines to minimize exposure.

Hazard Summary:

Hazard StatementClassification
Harmful if swallowed[3][4]Acute oral toxicity, Category 4[5]
Causes skin irritation[3][5]Skin Corrosion/Irritation, Category 2[5]
Causes serious eye irritation[3][5]Serious Eye Damage/Eye Irritation, Category 2[5]
May cause an allergic skin reaction[3][4][5]Skin Sensitization, Category 1[5]
May cause respiratory irritation[3]Specific target organ toxicity (single exposure), Category 3[5]
Combustible liquid[4][5]Flammable liquids, Category 4[5]

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye and Face Protection Chemical splash goggles or a face shield must be worn.[6][7]
Skin Protection Chemical-resistant gloves (nitrile or neoprene preferred) and a disposable gown or lab coat are required.[6] Contaminated work clothing should not be allowed out of the workplace.[1][3][4]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[3]
Hand Protection Wear two pairs of chemotherapy gloves meeting ASTM International standard D6978.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the necessary steps from receiving to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimental Use cluster_disposal Spill Management and Waste Disposal receiving Receiving: Inspect container for damage. Wear chemotherapy gloves. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Keep away from ignition sources. receiving->storage Secure Storage ppe Don Appropriate PPE: Gloves, gown, eye protection. Use respirator if needed. storage->ppe Prepare for Use handling Handling: Work in a chemical fume hood. Avoid generating aerosols. Wash hands thoroughly after handling. ppe->handling Proceed with Caution disposal Waste Disposal: Dispose of as hazardous chemical waste. Follow all local and national regulations. handling->disposal After Use/Contamination spill Spill Response: Evacuate area. Contain spill with inert material. Collect in a sealed container. spill->disposal Proper Containment

Operational Workflow for this compound

Experimental Protocols

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.[4][5]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4][5] Do not induce vomiting.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Spill and Leak Procedures:

In the event of a spill, immediately clear the area of personnel and move upwind.[3] Eliminate all ignition sources.[8] Absorb the spill with inert material such as sand, earth, or vermiculite.[2][3] Collect the absorbed material and place it into a suitable, labeled container for waste disposal.[3] After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[3]

Disposal Protocol:

This material and its container must be disposed of as hazardous waste.[3] Consult with a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[3][4] Do not allow the chemical to enter drains or waterways.[3][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.